Butamirate

Catalog No.
S522313
CAS No.
18109-80-3
M.F
C18H29NO3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamirate

CAS Number

18109-80-3

Product Name

Butamirate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3

InChI Key

DDVUMDPCZWBYRA-UHFFFAOYSA-N

SMILES

Array

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Butamirate; Butamyrate; 2-Phenylbutyric acid 2-[2-(diethylamino)ethoxy]ethyl ester; Benzeneacetic acid, alpha-ethyl-, 2-(2-(diethylamino)ethoxy)ethyl ester; Brospamin; Butamirate [inn:ban]; Butamirato; Butamirato [inn-spanish]

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

The exact mass of the compound Butamirate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Overview of Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action in Cough Suppression

Butamirate citrate primarily functions as an antitussive by acting on the central nervous system [1] [2]. The table below summarizes its key pharmacological characteristics:

Feature Description
Primary Site of Action Cough center in the medulla oblongata (brainstem) [2] [3].
Primary Mechanism Inhibition of neural pathways triggering the cough reflex; binds to the dextromethorphan-binding site with high affinity [3].
Pharmacological Class Non-narcotic, centrally acting antitussive [2].
Additional Peripheral Actions Reduces airway resistance via bronchospasmolytic (smooth muscle relaxation) and anti-inflammatory effects [1] [4].
Onset of Action Rapid absorption; therapeutic plasma concentration reached within 5-10 minutes after oral administration [1].

Novel Anti-Cancer Mechanism and Signaling Pathway

High-throughput drug screening identified this compound and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth, specifically in tumors expressing the GTPase RRAD (Ras-related associated with diabetes) [5]. The mechanism involves suppression of the EGFR/STAT3 signaling pathway, which is critically involved in cell survival and proliferation in many cancers [5].

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects.

G RRAD RRAD Overexpression Complex EGFR/STAT3 Complex Formation & Trafficking RRAD->Complex Promotes EGF_Stim EGF Stimulation EGF_Stim->Complex This compound This compound/Oxelaidin This compound->RRAD Docks with This compound->Complex Inhibits pSTAT3 p-STAT3 (Y705) Complex->pSTAT3 Nucleus Nuclear Translocation pSTAT3->Nucleus Transcription Target Gene Transcription (e.g., Cyclin D1, Survivin) Nucleus->Transcription Growth Glioblastoma Cell Growth Transcription->Growth

This compound inhibits RRAD-mediated EGFR/STAT3 signaling and nuclear translocation, suppressing oncogene transcription [5].

Quantitative Experimental Data from Key Studies

In Vitro Efficacy Data

The following table summarizes the effects of this compound on glioblastoma cell lines, as demonstrated in vitro [5]:

Cell Line / Model Experimental Treatment Key Results
U87MG, T98G, LN229-RRAD tumorspheres This compound (0.01-10 μM for 7 days) Effectively suppressed sphere formation in a dose-dependent manner in RRAD-high cells [5].
U87MG tumorspheres This compound Decreased phosphorylation of EGFR, STAT3, ERK, and AKT [5].
STAT3 Luciferase Reporter in U87MG & LN229-RRAD This compound Significant inhibition of STAT3 transcriptional activity [5].
qRT-PCR in glioblastoma cells This compound Substantial downregulation of STAT3 target genes (Cyclin D1, Survivin) [5].
In Vivo Efficacy and Clinical Cough Data

The table below collates data from animal models and human clinical trials:

Model / Trial Design Key Outcomes
Glioblastoma Xenograft Mouse Model [5] This compound (2 mg/kg; i.p. daily for 36 days) Markedly suppressed tumor growth without significant adverse effects [5].
Human Capsaicin Challenge Trial [6] Randomized, placebo-controlled, six-way crossover in 34 healthy volunteers. Single doses of this compound (22.5-90 mg) vs. dextromethorphan (30 mg) and placebo. Dextromethorphan significantly attenuated capsaicin-induced cough (P=0.01). This compound (up to 45 mg) did not show significant efficacy versus placebo, potentially due to formulation issues [6].

Detailed Experimental Protocols

Tumorsphere Formation Assay (In Vitro Anti-Cancer Activity) [5]
  • Cell Lines: Use RRAD-expressing glioblastoma cell lines (e.g., U87MG, T98G, LN229-RRAD).
  • Sphere Culture: Seed cells in ultra-low attachment plates with serum-free medium supplemented with B27, EGF, and FGF.
  • Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.01 μM to 10 μM). Include a vehicle control (e.g., DMSO).
  • Incubation: Maintain cultures for 7-10 days.
  • Endpoint Analysis: Quantify sphere formation and growth. Measure inhibition of STAT3 activity using a luciferase reporter assay or assess downregulation of target genes (Cyclin D1, Survivin) via qRT-PCR and western blot.
Capsaicin Cough Challenge (Clinical Antitussive Evaluation) [6]
  • Subjects: Healthy adult volunteers with normal spirometry.
  • Study Design: Randomized, placebo-controlled, double-blind, crossover study.
  • Cough Induction: Perform incremental capsaicin challenges via a nebulizer and dosimeter. Subjects take single, vital capacity breaths of capsaicin solution (serial doubling concentrations, typically from 0.98 to 500 μM).
  • Endpoint Measurement: Count the number of coughs for 15 seconds after each challenge. Record the capsaicin concentration that induces 2 coughs (C2) and 5 coughs (C5).
  • Dosing & Timing: Administer this compound or placebo. Conduct capsaicin challenges at pre-dose and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24 hours).
  • Primary Analysis: Calculate the area under the curve (AUC) for log C5 from pre-dose to 12 hours (AUC(0,12h)) and compare between treatment groups.

Conclusion and Research Implications

This compound citrate possesses a dual mechanistic profile: a well-established role as a central non-narcotic cough suppressant and an emerging potential as a targeted anti-cancer agent.

  • For Cough Research: The lack of efficacy against capsaicin challenge in a clinical trial [6] suggests a need to re-evaluate formulations or explore its effect on different cough triggers beyond capsaicin.
  • For Oncology Drug Development: The discovery that this compound inhibits the RRAD/EGFR/STAT3 axis offers a promising drug repurposing candidate [5]. Its ability to specifically target RRAD-expressing, therapy-resistant glioblastoma cells without significant toxicity in mouse models is a notable advantage worthy of further investigation.

References

pharmacokinetics of butamirate citrate absorption half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters found in the search results. You will notice significant discrepancies in the reported half-life.

Parameter Reported Values & Conditions Source / Context
Absorption Rapidly absorbed after oral administration [1] [2] [3]. Peak concentration reached within 5-10 minutes (therapeutic concentration) [2].
Tmax (Time to Cmax) ~1.1 - 1.5 hours (for syrup and solution) [4]. Within 1-2 hours [3]. Within 9 hours (for a sustained-release tablet) [5]. Clinical trial in healthy volunteers [4].
Half-life (t½) ~26-28 hours (based on metabolite 2-phenylbutyric acid) [4]. ~4-8 hours [3]. ~6 hours [6]. ~13 hours (sustained-release tablet) [5]. The long half-life (26-28h) is from a clinical trial measuring a metabolite [4]. Other sources provide general drug information without specifying the measured entity [6] [3] [5].
Protein Binding Extensive, approximately 95% [1]. Also reported as "moderately" bound [3]. Research study summary [1].
Metabolism Rapidly hydrolyzed after absorption into at least two metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol [1] [6]. This compound citrate itself is not detected in plasma [1]. Research study summary and drug database [1] [6].
Excretion Metabolites are excreted primarily via urine [6] [3]. Drug database [6].

Experimental Data and Methodologies

The most detailed pharmacokinetic data comes from specific clinical trials. Here are the methodologies for two key studies:

  • 4-way Crossover PK & Dose Study: This was a randomized, open-label, crossover study in healthy adult volunteers. Participants received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate. The study aimed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. The protocol received a favorable ethics opinion in July 2009 [1].

  • Bioequivalence Study (1997): This clinical trial involved 18 healthy volunteers in a randomized two-way crossover design. Participants received single 45 mg doses of different this compound citrate formulations (syrup vs. syrup, and tablet vs. solution). Blood samples were collected at 17 time points within 96 hours after dosing, with a one-week washout period between doses. The plasma concentration of the main metabolite, 2-phenylbutyric acid, was determined using a validated reversed-phase HPLC method with UV detection [4].

Metabolic Pathway of this compound Citrate

The following diagram illustrates the metabolic pathway of this compound citrate based on the information from the search results, showing its rapid transformation into active metabolites.

G OralAdmin Oral Administration (this compound Citrate) Absorption Rapid Absorption (~5-10 min) OralAdmin->Absorption Hydrolysis Extensive Hydrolysis Absorption->Hydrolysis Metabolite1 Metabolite 1 2-Phenylbutyric Acid (Antitussive) Hydrolysis->Metabolite1 Metabolite2 Metabolite 2 Diethylaminoethoxyethanol (Antitussive) Hydrolysis->Metabolite2 ProteinBinding Extensive Protein Binding (~95%) Metabolite1->ProteinBinding Metabolite2->ProteinBinding Urine Excretion via Urine ProteinBinding->Urine

Important Inconsistencies and Omissions

  • Critical Data Gap: The absorption half-life is not explicitly stated in any of the search results. The provided parameters like Tmax indicate the time to peak concentration but are not a direct measure of the absorption rate constant.
  • Conflicting Half-Life Data: The elimination half-life shows significant variation. The longest reported value (26-28 hours) comes from a clinical trial measuring the metabolite 2-phenylbutyric acid [4], while other sources reporting shorter half-lives may be referring to the parent compound or different metabolites. This highlights that the reported pharmacokinetics are likely those of the active metabolites, not the original this compound citrate compound.

References

butamirate citrate general information and synonyms

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information and Synonyms

The table below summarizes the core identifiers and synonyms for butamirate citrate.

Category Information
CAS Registry Number 18109-81-4 [1] [2] [3]
Chemical Formula C₂₄H₃₇NO₁₀ [1] [2] [4]
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid [2] [4]
Trade Names Sinecod, Sinecod Forte, Tussamol, Acodeen, Codesin, Pertix [5] [6]
Other Synonyms Abbott 36581; HH-197; Sincodin; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate [2] [6] [4]

Physicochemical Properties

The following table lists key physicochemical data for this compound citrate, which is typically supplied as a white solid [2] [4].

Property Value / Description
Appearance White solid [2]
Purity Available at 98% to 99% for research purposes [1] [4]
Melting Point 66-68°C [2] [4]
Boiling Point 394.4°C at 760 mmHg [2] [4]
Storage Powder: -20°C for long-term storage [4]

Pharmacology and Mechanism of Action

This compound citrate is classified as a non-opioid antitussive. Its mechanism involves a dual action:

  • Central Action: It acts as a cough suppressant by binding with high affinity to the dextromethorphan-binding site in the cough center of the medulla oblongata in the brainstem, thereby inhibiting the cough reflex [7] [5] [2].
  • Peripheral Action: It exhibits bronchospasmolytic (bronchodilating) and anti-inflammatory effects, which help reduce airway resistance [7] [5] [8].

The diagram below illustrates the proposed mechanism of action of this compound citrate.

G This compound This compound Brainstem Brainstem This compound->Brainstem Binds to cough center BronchialMuscles BronchialMuscles This compound->BronchialMuscles Relaxes AntiInflammatory AntiInflammatory This compound->AntiInflammatory Reduces inflammation Suppresses cough reflex Suppresses cough reflex Brainstem->Suppresses cough reflex Decreases airway resistance Decreases airway resistance BronchialMuscles->Decreases airway resistance Reduces mucosal irritation Reduces mucosal irritation AntiInflammatory->Reduces mucosal irritation

Pharmacokinetics Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound citrate are summarized in the table below [7] [8].

Parameter Details
Absorption Rapidly and completely absorbed after oral administration. Therapeutic plasma concentration is reached within 5-10 minutes. Time to peak plasma concentration for syrup is about 1.5 hours [7] [8].
Distribution High plasma protein binding, approximately 95-98% [6] [8].
Metabolism Metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoethoxyethanol [8].
Excretion Primarily renal (via urine) as metabolites. Elimination half-life is approximately 6 hours [6] [8].

Clinical and Experimental Applications

Approved Clinical Use
  • Primary Indication: Management of acute and chronic non-productive (dry) cough [5] [8].
  • Dosage Forms: Available as syrups, oral drops, tablets, sustained-release tablets, and lozenges [5] [6] [8].
  • Typical Adult Dosage: 50 mg three times daily for tablets, or 22.5 mg (15 mL of 7.5 mg/5 mL syrup) up to four times daily. Maximum daily dose is 90 mg [8].
Side Effects and Contraindications

This compound citrate is generally well-tolerated, with mild and transient side effects occurring in 0.5-1% of patients [7].

  • Common Adverse Reactions: Nausea, diarrhea, dizziness, drowsiness, and skin rash [6] [8].
  • Contraindications: Hypersensitivity to the drug or any of its components. Not recommended for children under 2 years of age [5] [8].
  • Special Precautions: Use with caution during pregnancy and lactation due to limited human safety data. advised for patients with hepatic or renal impairment [5] [8].
Drug Interactions
  • Central Nervous System (CNS) Depressants: Concomitant use with sedatives, tranquilizers, or alcohol may enhance drowsiness and dizziness [5].
  • Other Cough Medications: Avoid concurrent use with other centrally-acting cough suppressants (e.g., opioids) to prevent excessive suppression of the cough reflex and accumulation of bronchial secretions [5] [8].

Experimental Research and Protocols

This compound citrate is used in research, particularly in studies of cough mechanisms and antitussive agents.

In Vitro Receptor Binding Assay

A key study identified the binding site of this compound by investigating high-affinity dextromethorphan binding sites in guinea pig brain [2] [6] [4].

  • Objective: To characterize the binding affinity of this compound citrate to specific sites in the brainstem.
  • Tissue Preparation: Guinea pig brainstems are homogenized in ice-cold buffer and centrifuged to obtain membrane fractions [6] [4].
  • Binding Assay: Membrane suspensions are incubated with tritiated dextromethorphan as a radioligand and increasing concentrations of unlabeled this compound citrate to determine competitive binding [6] [4].
  • Data Analysis: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are calculated to quantify binding affinity [6] [4].

Research Gaps and Future Directions

While this compound citrate has been used clinically for years, several areas remain open for further scientific exploration:

  • Precise Molecular Target: Although it binds to the dextromethorphan site, the exact receptor protein and downstream signaling pathways are not fully elucidated [6] [4].
  • Metabolic Pathway Enzymes: The specific esterases or enzymes responsible for its hydrolysis in humans have not been extensively characterized [8].
  • Formulation Development: Opportunities exist for developing novel delivery systems to improve its pharmacokinetic profile or targeting.

References

butamirate citrate toxicological and ecological information

Author: Smolecule Technical Support Team. Date: February 2026

Toxicological Profile of Butamirate Citrate

The table below summarizes the available toxicological and safety data for this compound citrate.

Aspect Available Data
Human Overdose Symptoms Drowsiness, nausea, vomiting, diarrhea, hypotension (low blood pressure), dizziness [1] [2].
Reported Side Effects Nausea, diarrhea, dizziness, rash; generally well-tolerated, with side effects being rare and resolving after dose reduction [1] [2].
Protein Binding High, approximately 95% to 98% [3] [2].
Elimination Half-Life Approximately 6 hours in humans [3] [2].
Excretion Predominantly renal (via urine), primarily as metabolites [3] [2].
Genotoxicity/Mutagenicity Data not found in the searched literature.
Carcinogenicity Data not found in the searched literature.
Chronic Toxicity Data not found in the searched literature.
Reproductive Toxicity Contraindicated in the first trimester of pregnancy; use with caution in later pregnancy and breastfeeding [1].

Ecological Considerations

Information on the environmental fate and ecotoxicity of this compound citrate is extremely scarce. One study was identified that proposed a novel, indirect application for the substance.

Aspect Findings & Context
Environmental Persistence & Toxicity Standard data not available (e.g., biodegradability, aquatic toxicity).
Alternative Use Study A 2025 study explored using the expired drug Sinecod (which contains this compound citrate) as a green corrosion inhibitor for carbon steel in hydrochloric acid [4].
Inhibition Efficiency The study reported a corrosion inhibition efficiency of up to 60% at a 4% concentration of the expired Sinecod solution [4].
Proposed Mechanism The inhibition is attributed to the adsorption of the this compound citrate molecule onto the metal surface, forming a protective layer. This adsorption is facilitated by functional groups in its chemical structure (e.g., hydroxy, ketone, carboxyl, tertiary amine) [4].

Experimental Protocol: Corrosion Inhibition

The study that investigated this compound citrate as a corrosion inhibitor provides a replicable experimental methodology, summarized in the workflow below.

start Start: Prepare Carbon Steel Coupons step1 Chemical Characterization (FTIR Analysis) start->step1 step2 Prepare Test Solutions (5.6 M HCl with/without inhibitor) step1->step2 step3 Gravimetric Analysis (Weight loss method over 8h) step2->step3 step4 Electrochemical Analysis (EIS and Potentiodynamic Polarization) step3->step4 step5 Surface Analysis (SEM for morphology) step4->step5 end End: Data Analysis & Efficiency Calculation step5->end

This diagram outlines the key steps to evaluate this compound citrate's corrosion inhibition efficacy [4].

Identified Data Gaps and Research Needs

The available information is insufficient for a comprehensive ecological risk assessment. The following data gaps need to be addressed:

  • Standard Ecotoxicological Parameters: No data was found on acute or chronic toxicity to aquatic organisms (e.g., algae, daphnia, fish), biodegradation half-life in water or soil, or bioaccumulation potential.
  • Environmental Fate: The behavior of this compound citrate in environmental systems, including its mobility in soil, potential for leaching into groundwater, and photodegradation in surface water, is unknown.

References

butamirate citrate indications for dry cough

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Butamirate citrate exerts its antitussive effect through a dual mechanism, targeting both the central nervous system and the peripheral airways.

G cluster_central Central Action cluster_peripheral Peripheral Action This compound This compound Medulla Cough Center (Medulla Oblongata) This compound->Medulla Airways Respiratory Tract This compound->Airways Inhibition Inhibition of Neural Pathways Medulla->Inhibition Effect1 Reduced Cough Urge & Frequency Inhibition->Effect1 AntiInflammatory Anti-inflammatory Effect Airways->AntiInflammatory Bronchodilatory Bronchodilatory Effect Airways->Bronchodilatory Effect2 Reduced Airway Irritation AntiInflammatory->Effect2 Bronchodilatory->Effect2

Figure 1: Dual mechanism of action of this compound Citrate, illustrating central suppression of the cough reflex and peripheral airway effects.

  • Central Action: The primary mechanism is the suppression of the cough center located in the medulla oblongata of the brainstem. This compound citrate inhibits the neural pathways responsible for initiating the cough reflex, thereby reducing both the frequency and intensity of coughing [1] [2]. This action is not associated with narcotic effects or significant respiratory depression, distinguishing it from opioid-based antitussives [1] [3].

  • Peripheral Action: The drug also demonstrates peripheral activity, including:

    • Anti-inflammatory properties that help soothe irritation in the respiratory tract [1] [2].
    • Bronchodilatory (bronchospasmolytic) effects that relax the bronchial muscles, reduce airway resistance, and ease breathing [2] [3].

Pharmacokinetic Profile

This compound citrate is rapidly absorbed after oral administration. The table below summarizes its key pharmacokinetic parameters.

Parameter Value / Description
Absorption & Tmax (syr) Rapidly absorbed; Time to peak plasma concentration: ~1.5 hours [4]. Therapeutic plasma concentration may be reached within 5-10 minutes [2].
Protein Binding Approximately 95% [4].
Metabolism Extensively metabolized in the liver via hydrolysis and cytochrome P450 enzymes [4] [3]. Primary metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [5].
Excretion & Half-life Mainly excreted in urine as metabolites [4] [3]. Elimination half-life: ~6 hours [4].

Clinical Evidence and Experimental Protocols

Clinical studies on this compound citrate have utilized cough challenge tests to objectively measure its efficacy.

Capsaicin Cough Challenge Model

A randomized, placebo-controlled, six-way crossover study investigated the effects of this compound and dextromethorphan on capsaicin-induced cough in healthy volunteers [5].

G cluster_assess Post-Dose Capsaicin Challenges Start Subject Screening & Enrollment (Normal spirometry, no recent RI) Screening Baseline Capsaicin Challenge (Determine C2 & C5 values) Start->Screening Randomize Randomization (6-sequence crossover) Screening->Randomize Dosing Administer Study Drug (this compound, Dextromethorphan, or Placebo) Randomize->Dosing Challenges Challenges at 2, 4, 6, 8, 12, and 24 hours post-dose Dosing->Challenges PD Pharmacodynamic (PD) Measure: Log C2 & Log C5 AUC Challenges->PD PK Pharmacokinetic (PK) Analysis: Plasma metabolite levels Challenges->PK Endpoint Primary Endpoint: AUC(0-12h) of Log C5 PD->Endpoint PK->Endpoint

Figure 2: Experimental workflow of a capsaicin cough challenge clinical trial [5].

  • Primary Endpoint: The area under the curve (AUC) of log~10~ C5 from pre-dose to 12 hours post-dose (AUC(0,12h)). C5 is the capsaicin concentration that elicits five or more coughs [5].
  • Key Findings:
    • Dextromethorphan (30 mg) demonstrated a statistically significant attenuation of the capsaicin cough reflex compared to placebo (P=0.01) [5].
    • This compound, at doses up to 45 mg, did not show a significant effect over placebo in this specific model. The study authors suggested that formulation issues at higher doses might have influenced the outcome, indicating that the lack of efficacy may not be inherent to the drug's mechanism [5].

Research Gaps and Future Directions

The this compound citrate market is projected to grow, driven by the demand for safe and effective cough treatments [6] [7]. Key research and development trends include:

  • Innovative Formulations: Development of controlled-release preparations and combination therapies to enhance efficacy and patient compliance [6].
  • Exploration of New Indications: Investigation of its use in inflammatory bowel disease represents a potential expansion of its therapeutic application [6].
  • Addressing Clinical Evidence Gaps: The conflicting data between established use and some challenge model studies [5] highlight an opportunity for further research with optimized formulations and well-designed clinical trials.

Conclusion

This compound citrate is an established antitussive with a dual mechanism of action and a favorable safety profile. While it is widely used and effective in clinical practice for dry cough, some experimental models suggest a need for further investigation into its formulation and efficacy under specific conditions.

For the drug development professional, this agent presents opportunities in novel formulation design and exploration of new therapeutic applications beyond its current primary indication.

References

butamirate citrate side effects and contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Butamirate Citrate: Side Effects

The adverse reactions associated with this compound citrate are typically mild and transient. The table below summarizes the documented side effects and their estimated frequencies where available.

Side Effect Frequency / Category Details / Additional Context
Drowsiness / Somnolence Common [1] [2] [3] Affects the nervous system; may impact the ability to drive or operate machinery.
Dizziness Common [1] [2] [3] Affects the nervous system.
Nausea Common [1] [2] [3] A gastrointestinal disturbance.
Diarrhea Common [1] [2] [3] A gastrointestinal disturbance.
Rash / Urticaria Less Common / Allergic [1] [3] [4] Includes itchy skin rash and hives, potentially as part of a hypersensitivity reaction.
Hypersensitivity Reactions Rare / Frequency Unknown [1] [3] Can include skin reactions, swelling, severe dizziness, and difficulty breathing [2].
Headache Less Common [2] Generally mild and manageable.
Dry Mouth Less Common [2] Generally mild and manageable.
Vomiting Less Common [4] A gastrointestinal disturbance.
Severe Side Effects (e.g., liver function abnormalities) Very Rare [2] May include symptoms like jaundice, dark urine, or severe abdominal pain.

A large observational study in Hungary, which evaluated over 3,000 patients, supports this safety profile, finding that adverse events were reported in only 0.5% to 1% of patients and were non-serious [5].

This compound Citrate: Contraindications and Precautions

Contraindications are conditions or factors that serve as a reason to withhold a medical treatment. The key contraindications and precautions for this compound citrate are listed in the table below.

Category Contraindication / Precaution
Hypersensitivity Contraindicated in patients with known allergy to this compound citrate or any component of the formulation [3] [4].
Pregnancy Contraindicated during the first trimester. Use in the second and third trimesters should only be on the advice of a doctor [3] [4].
Breastfeeding Contraindicated; should not be used while breastfeeding [3] [4].
Pediatric Population Contraindicated in children under 2 years of age due to a lack of safety data [6]. Some formulations (e.g., a specific 7.5mg/5ml syrup) are contraindicated in children and adolescents under 18 years [3]. For other formulations, dosage varies by age and weight [4].
Concomitant Medications Use with caution alongside other CNS depressants (e.g., sedatives, tranquilizers) and alcohol, as it may enhance drowsiness and dizziness [1] [6]. Avoid concurrent use with other cough suppressants, particularly expectorants, as this can lead to a dangerous accumulation of secretions in the lungs [1] [3].
Underlying Health Conditions Use with caution in patients with hepatic or renal impairment, as they may be more prone to side effects [1] [3].
Driving & Operating Machinery Caution is advised, as the drug can cause drowsiness and dizziness [1] [3] [4].

Pharmacological Profile and Experimental Data

For researchers, a deeper understanding of the drug's properties and evidence base is crucial.

Mechanism of Action

This compound citrate is a non-narcotic antitussive that acts centrally by suppressing the cough center located in the medulla oblongata [6] [7]. One study identified that it binds with high affinity to the dextromethorphan-binding site in the guinea pig brain [7]. Additionally, it has documented peripheral effects, including bronchospasmolytic (airway-relaxing) and anti-inflammatory activity [1].

This dual mechanism can be visualized in the following pathway:

G A This compound Citrate B Central Action A->B C Peripheral Action A->C D Suppresses Cough Center in Medulla Oblongata B->D E Reduces Sensitivity of Sensory Nerves C->E F Bronchospasmolytic Effect (Relaxes Airways) C->F G Anti-inflammatory Activity C->G H Suppression of Cough Reflex D->H E->H

Pharmacokinetics

The pharmacokinetic properties of this compound citrate contribute to its clinical profile [1]:

  • Absorption: Rapidly and completely absorbed after oral administration. The time to peak plasma concentration for the syrup formulation is approximately 1.5 hours.
  • Distribution: It is highly bound to plasma proteins (approximately 95%).
  • Metabolism: It is metabolized via hydrolysis into two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.
  • Elimination: The metabolites are excreted via urine. The elimination half-life is reported to be about 6 hours.
Supporting Clinical Evidence

The large Hungarian study [5] provides a robust real-world evidence model:

  • Methodology: A post-marketing surveillance study based on the evaluation of 3,215 patient questionnaires provided by 276 general practitioners and pulmonologists.
  • Inclusion Criteria: Responses were only included if the physician, practice details, and therapeutic indication were precisely identifiable, and if the patient returned for at least one control visit.
  • Findings: The study confirmed the drug's primary use for cough due to acute lower respiratory tract infections and its rare incidence (0.5-1%) of non-serious adverse events.

References

Comprehensive Technical Analysis of Butamirate Citrate Metabolism and Active Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Pharmacological Profile

Butamirate citrate is a centrally-acting, non-opioid antitussive agent that has been widely used in clinical practice since the 1960s for the symptomatic treatment of dry, non-productive cough. The drug exerts its therapeutic effect through direct action on the cough center located in the medulla oblongata, with additional non-specific anticholinergic and bronchospasmolytic properties that facilitate respiratory function. Chemically, this compound citrate is classified as a 2-(2-diethylaminoethoxy)ethyl ester and is structurally related to other antitussive agents such as oxeladin and pentoxyverine. Unlike opioid-derived cough suppressants, this compound citrate does not induce habit-forming effects or dependence, contributing to its favorable safety profile and suitability for various patient populations, including children under appropriate dosing guidelines [1] [2] [3].

From a pharmacokinetic perspective, this compound citrate demonstrates rapid absorption following oral administration, with therapeutic plasma concentrations achieved within 5-10 minutes regardless of the administered dose. The drug has a broad therapeutic margin and is generally well-tolerated even at elevated doses. This compound citrate itself is undetectable in plasma and urine shortly after administration due to extensive and rapid metabolism, with two primary metabolites identified: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [2]. These metabolites, like the parent compound, exhibit extensive binding to plasma proteins (approximately 95%), which contributes to their relatively long elimination half-lives. The plasma elimination half-life for this compound metabolites is approximately 13 hours for the sustained-release tablet formulation, while the immediate-release forms show a shorter half-life of about 6 hours [1] [4].

Metabolic Pathways and Active Metabolites

Biotransformation Process

The metabolism of this compound citrate follows a predictable and rapid pathway characterized by extensive hydrolysis shortly after administration. The transformation begins immediately following oral absorption, with the parent compound undergoing enzymatic hydrolysis within approximately 10 minutes of administration. This process cleaves the ester linkage in the this compound molecule, yielding the two primary metabolites responsible for the drug's therapeutic effects [4]. Notably, this compound citrate itself is not detectable in plasma or urine samples, indicating the completeness of this metabolic conversion [4].

The metabolic pathway produces two pharmacologically active compounds:

  • 2-phenylbutyric acid (2-PBA): This metabolite retains the phenylbutyrate moiety of the parent compound and demonstrates antitussive properties through central action.
  • Diethylaminoethoxyethanol: This metabolite contributes to the overall therapeutic effect through mechanisms that are not fully elucidated but likely involve interaction with cough reflex pathways [4].

Both metabolites undergo extensive protein binding (approximately 95%), which significantly influences their distribution and elimination kinetics. The high degree of protein binding likely accounts for the relatively long plasma elimination half-life observed for these metabolites, despite the rapid clearance of the parent compound [4]. Further research is needed to fully characterize any secondary metabolic transformations and elimination pathways of these primary metabolites.

Metabolic Kinetics and Disposition

The metabolic kinetics of this compound citrate and its metabolites demonstrate predictable proportionality across therapeutic doses. A randomized, open-label, crossover pharmacokinetic study investigating dose proportionality administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to healthy adult volunteers. The results confirmed that the metabolic formation and exposure parameters for both 2-PBA and diethylaminoethoxyethanol increased proportionally with administered doses, indicating linear kinetics across the therapeutic range [4].

Table 1: Pharmacokinetic Parameters of this compound Citrate Metabolites

Parameter 2-Phenylbutyric Acid (2-PBA) Diethylaminoethoxyethanol
Formation Rapid hydrolysis of parent compound Rapid hydrolysis of parent compound
Protein Binding ~95% ~95%
Elimination Half-life ~13 hours (sustained-release) ~13 hours (sustained-release)
Elimination Route Primarily renal Primarily renal
Antitussive Activity Confirmed Confirmed

The elimination pathway for this compound metabolites is primarily renal, with approximately 90% of administered drug excreted via the kidneys as metabolic products [3]. This renal elimination pathway necessitates dosage adjustment in patients with compromised renal function, although specific guidelines for such adjustments are not well-established in the literature. The metabolic characteristics of this compound citrate contribute to its favorable safety profile, as the rapid conversion to active metabolites and predictable elimination minimize accumulation risks in patients with normal renal function [1] [4] [3].

Analytical Methodologies for Quantification

HPLC-Based Analytical Protocol

The analysis of this compound citrate and its metabolites in pharmaceutical formulations and biological samples requires sophisticated analytical techniques due to the rapid metabolism of the parent compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of this compound citrate and benzoic acid (a common preservative) in syrup formulations. This method provides a robust approach for quantifying this compound content and potential degradation products in quality control settings [5].

The chromatographic separation employs a cyanopropyl column (Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to optimize separation efficiency. The method utilizes a flow rate of 1.5 mL/min with UV detection at 210 nm, allowing for sensitive quantification of both analytes. The total run time is 6 minutes, making it suitable for high-throughput analysis in quality control laboratories [5].

Table 2: HPLC Conditions for this compound Citrate and Metabolite Analysis

Parameter Specification
Column Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm)
Mobile Phase MeOH/NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) with 1% TEA
Flow Rate 1.5 mL/min
Injection Volume 10 μL
Column Temperature 36°C
Detection Wavelength 210 nm
Run Time 6 minutes

Sample preparation for syrup formulations involves accurate measurement of 1 mL of syrup, equivalent to 1 mg of this compound citrate, diluted to 20 mL with mobile phase. The solution is filtered through a PVDF 0.45 μm syringe filter before analysis to remove particulate matter that could compromise the chromatographic system. For the analysis of metabolites in biological samples, additional extraction and concentration steps would be necessary, though specific protocols for biological matrix analysis are not detailed in the available literature [5].

Method Validation Parameters

The HPLC method for this compound citrate analysis has undergone comprehensive validation according to International Conference on Harmonisation (ICH) guidelines, demonstrating satisfactory performance characteristics across multiple parameters. The method exhibits excellent specificity, with baseline separation of this compound citrate and benzoic acid peaks without interference from excipients or degradation products. This specificity is crucial for accurate quantification in complex pharmaceutical formulations [5].

Linearity has been established over a concentration range of 50-150% of the target concentration, with correlation coefficients (R²) exceeding 0.999 for both this compound citrate and benzoic acid, indicating a strong proportional relationship between concentration and detector response. The method demonstrates acceptable accuracy, with recovery rates ranging from 98.5% to 101.2% for this compound citrate, well within the acceptable limits for pharmaceutical analysis. Precision studies, including both repeatability and intermediate precision, showed relative standard deviations (RSD) of less than 2.0%, confirming the method's reliability across different analysts, instruments, and days [5].

Solution stability assessments indicated that both standard and sample solutions remain stable for at least 48 hours when stored at 6°C, facilitating batch analysis in quality control environments. Robustness evaluation using experimental design methodology identified that mobile phase pH and column temperature are critical parameters requiring strict control to ensure reproducible chromatographic performance [5].

Experimental Protocols for Metabolic Studies

Pharmacokinetic Study Design

The investigation of this compound citrate metabolism and disposition in humans follows carefully designed clinical protocols to generate reliable pharmacokinetic data. A representative study design is exemplified by a randomized, open-label, crossover pharmacokinetic and dose proportionality study conducted with healthy adult volunteers. This study administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to evaluate the relationship between dose and metabolic exposure [4].

The experimental workflow for such metabolic studies can be summarized as follows:

G A Subject Screening &\nEnrollment B Randomization to\nTreatment Sequence A->B C Administration of\nthis compound Citrate B->C D Blood Sample Collection\nPre-dose & Multiple\nPost-dose Time Points C->D E Plasma Separation &\nSample Processing D->E F Analytical Measurement\nof Metabolites E->F G Pharmacokinetic\nParameter Calculation F->G H Statistical Analysis &\nDose Proportionality\nAssessment G->H

Figure 1: Experimental workflow for this compound citrate pharmacokinetic studies

The study protocol typically includes a washout period of at least 7 days between administrations of different doses to prevent carryover effects. Blood samples are collected at predetermined time points: pre-dose and 2, 4, 6, 8, 12, and 24 hours post-dose. These samples are processed to obtain plasma, which is then stored at appropriate conditions until analysis. The quantification of metabolites (2-PBA and diethylaminoethoxyethanol) in plasma samples utilizes modern analytical techniques such as LC-MS/MS to achieve the necessary sensitivity and specificity for accurate pharmacokinetic characterization [4].

Metabolic Activity Assessment

Evaluating the pharmacological activity of this compound metabolites requires well-designed experimental models that can differentiate the effects of metabolites from the parent compound. A randomized, placebo-controlled, six-way crossover study investigated the antitussive effects of this compound and its metabolites using a capsaicin-induced cough challenge model in healthy volunteers. This methodology provides an objective assessment of cough reflex sensitivity and suppression [6].

The experimental protocol involves:

  • Screening phase: Subjects undergo capsaicin challenge tests during screening to establish baseline cough sensitivity and ensure appropriate response characteristics for study inclusion.

  • Randomization: Eligible subjects are randomly assigned to receive one of six interventions: placebo, dextromethorphan (active control), or four different doses of this compound citrate (22.5 mg, 45 mg, 67.5 mg, and 90 mg).

  • Cough challenge timing: Capsaicin challenges are performed at baseline and at predetermined intervals (2, 4, 6, 8, 12, and 24 hours) post-dosing to characterize the onset and duration of antitussive activity.

  • Endpoint measurement: The primary endpoint is the concentration of capsaicin required to elicit five or more coughs (C5), with secondary endpoints including the concentration for two or more coughs (C2) and the area under the effect-time curve [6].

This methodology allows researchers to correlate plasma concentrations of active metabolites with pharmacological effects, establishing exposure-response relationships for this compound therapy. The capsaicin challenge model has been validated as a sensitive tool for detecting antitussive activity in clinical pharmacology studies [6].

Therapeutic Implications and Clinical Relevance

Contribution of Metabolites to Therapeutic Efficacy

The active metabolites of this compound citrate play a crucial role in the drug's overall therapeutic profile, contributing significantly to both the onset and duration of antitussive action. While this compound citrate itself is rapidly absorbed and begins to exert effects within 5-10 minutes of administration, its conversion to 2-phenylbutyric acid and diethylaminoethoxyethanol ensures sustained antitussive activity over an extended period. This metabolic activation pathway allows for a favorable pharmacokinetic profile characterized by rapid onset coupled with prolonged duration, making it suitable for both immediate-release and sustained-release formulations [1] [4] [2].

The antitussive properties of this compound metabolites have been confirmed through pharmacological studies, though the precise mechanisms through which each metabolite contributes to the overall therapeutic effect require further elucidation. Research indicates that the metabolites retain the ability to suppress the cough reflex through action on the cough center in the medulla oblongata, similar to the parent compound. The extensive protein binding of these metabolites (approximately 95%) contributes to their prolonged presence in the circulation, explaining the extended duration of action observed with this compound citrate formulations, particularly the sustained-release tablets which demonstrate activity over approximately 13 hours [1] [4].

Clinical Considerations and Safety Profile

The metabolic profile of this compound citrate has important implications for its clinical use, particularly in special populations and in cases of potential drug interactions. The extensive metabolism of this compound citrate means that factors affecting hydrolytic enzyme function could potentially alter its metabolic conversion, although the specific enzymes responsible for this transformation have not been definitively identified in the available literature. The primarily renal elimination of metabolites (approximately 90%) suggests that patients with significant renal impairment may experience altered metabolite clearance, potentially necessitating dose adjustment, though specific guidelines for such adjustments are not well-established [1] [3].

The safety profile of this compound citrate is generally favorable, with adverse effects reported in only 0.5-1% of patients. These may include rash, nausea, diarrhea, and vertigo, which typically resolve with dose reduction or treatment withdrawal. The role of active metabolites in the development of these adverse effects has not been thoroughly investigated, but the rapid clearance of the parent compound suggests that metabolites may contribute to both therapeutic and adverse effects. Importantly, this compound citrate demonstrates a broad therapeutic margin, maintaining a favorable safety profile even at elevated doses. However, as with any centrally-acting agent, caution is advised when combining this compound citrate with other medications that affect the central nervous system, though specific metabolic interactions have not been well-characterized [1] [2].

Visual Summary of Metabolic Pathway

The metabolic fate of this compound citrate and the activity of its metabolites can be comprehensively summarized through the following visualization:

G A This compound Citrate\nOral Administration B Rapid Absorption\n(5-10 minutes) A->B C Extensive Hydrolysis\n(within 10 min) B->C D Active Metabolites\nFormation C->D E 2-Phenylbutyric Acid (2-PBA)\nProtein Binding: ~95%\nHalf-life: ~13h (SR) D->E F Diethylaminoethoxyethanol\nProtein Binding: ~95%\nHalf-life: ~13h (SR) D->F G Antitussive Effects\nCough Center Suppression E->G H Renal Elimination\n(~90% of administered dose) E->H F->G F->H

Figure 2: Complete metabolic pathway of this compound citrate showing formation of active metabolites

This visualization integrates the pharmacokinetic and pharmacodynamic properties of this compound citrate, highlighting the rapid transformation of the parent compound into active metabolites that mediate both the therapeutic effects and elimination pathways. The diagram illustrates how the rapid hydrolysis of this compound citrate yields two primary metabolites that share similar pharmacokinetic characteristics, including extensive protein binding and prolonged elimination half-lives, particularly in sustained-release formulations. These active metabolites are responsible for the cough suppression effects through action on the central cough centers and are ultimately eliminated primarily via renal excretion [1] [4] [2].

References

HPLC Method for Butamirate Citrate Assay in Pharmaceutical Formulations: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it a safer alternative to codeine-based antitussives [1] [2]. It is predominantly administered in syrup formulations, often containing benzoic acid as an antimicrobial preservative [1]. Despite its widespread clinical use across European and other global markets, this compound citrate is not officially monographed in major pharmacopoeias [1]. This absence of compendial methods necessitates robust, validated analytical procedures for quality control and stability assessment in pharmaceutical development and manufacturing.

The complexity of syrup formulations, with multiple excipients and potential degradation products, creates significant challenges for direct analytical determination. While spectroscopic methods exist, they often require extensive sample preparation or derivatization to overcome matrix interferences [3] [4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the preferred technique for this compound citrate analysis due to its superior selectivity, sensitivity, and ability to separate the active pharmaceutical ingredient from preservatives, excipients, and degradation products [1] [5] [6]. This document provides detailed application notes and protocols for the accurate and precise determination of this compound citrate in pharmaceutical formulations using HPLC, incorporating validated methods from current literature.

Experimental Design and Method Development

Method Selection Considerations

The development of an HPLC method for this compound citrate requires careful consideration of several factors to achieve optimal separation, sensitivity, and efficiency:

  • Analysis Mode: Reverse-phase chromatography is ideal for this compound citrate due to its molecular structure and polarity [7] [8].
  • Column Selection: The choice of stationary phase significantly impacts peak symmetry and resolution. Cyanopropyl columns have demonstrated excellent performance for this compound citrate, effectively addressing peak tailing issues when modified with silanol blockers like triethylamine [1]. C8 columns have also been successfully employed, particularly for simultaneous determination with benzoic acid [6].
  • Detection Wavelength: this compound citrate exhibits suitable chromophores for UV detection. Wavelengths between 205-210 nm provide optimal sensitivity, though 258 nm has been used for specific applications [5] [4].
  • Sample Preparation: Simple dilution with mobile phase followed by filtration is typically sufficient for syrup formulations, minimizing sample manipulation while ensuring compatibility with the chromatographic system [1].
Chromatographic Conditions

Based on comprehensive method development studies, the following chromatographic conditions are recommended for the determination of this compound citrate:

Table 1: Optimized Chromatographic Conditions for this compound Citrate Assay

Parameter Condition 1 [1] Condition 2 [5] Condition 3 [6]
Column Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) Not specified C8 (150 mm × 4.6 mm, 5 μm)
Mobile Phase MeOH:NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) ACN:0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) ACN:SLS in 0.005N H₂SO₄ (70:30, v/v)
Flow Rate 1.5 mL/min 1.0 mL/min 1.7 mL/min
Detection DAD at 210 nm UV at 258 nm UV at 205 nm
Column Temperature 36°C Ambient Ambient
Injection Volume 10 μL Not specified Not specified
Run Time 6 min Not specified Not specified

Key Modifications and Additives:

  • Peak Symmetry Improvement: The addition of 1% triethylamine to the phosphate buffer effectively acts as a silanol blocker, eliminating peak tailing and improving symmetry [1].
  • Ion-Pair Chromatography: Method utilizing 1-hexane sulfonic acid sodium salt enables efficient separation through ion-pair mechanisms [5].
  • Stability-Indicating Capability: Methods have demonstrated separation of this compound citrate from its degradation products formed under various stress conditions (acid, base, oxidation, temperature) [5] [4] [6].

Detailed Experimental Protocols

Reagents and Materials
  • Reference Standards: this compound citrate (preferably from certified suppliers, purity ≥98%)
  • Benzoic acid (for simultaneous determination, if applicable)
  • HPLC-grade solvents: Methanol, acetonitrile, water
  • Reagents for mobile phase: Sodium dihydrogen phosphate monohydrate, triethylamine, ortho-phosphoric acid, 1-hexane sulfonic acid sodium salt, sodium lauryl sulfate (as required by selected method)
  • Syringe filters: PVDF or nylon, 0.45 μm porosity
Preparation of Solutions
3.2.1. Mobile Phase Preparation

For Condition 1 (Cyanopropyl Column Method):

  • Prepare 50 mM sodium dihydrogen phosphate buffer by dissolving 6.9 g of NaH₂PO₄·H₂O in 1000 mL of UPLC-grade water.
  • Add 10 mL of triethylamine (1% v/v) to the buffer solution.
  • Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid.
  • Mix the buffer solution with methanol in a 50:50 (v/v) ratio.
  • Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes before use.
3.2.2. Standard Solution Preparation
  • Stock Standard Solution (500 μg/mL BC): Accurately weigh 50 mg of this compound citrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
  • Working Standard Solutions: Prepare appropriate dilutions of the stock solution with mobile phase to create calibration standards covering the range of 25-150% of the expected sample concentration.
3.2.3. Sample Solution Preparation
  • Syrup Formulations: Accurately measure 1 mL of syrup equivalent to approximately 1 mg of this compound citrate into a 20 mL volumetric flask.
  • Dilute to volume with mobile phase and mix thoroughly.
  • Filter a portion through a 0.45 μm PVDF syringe filter into an HPLC vial for analysis.
Instrumentation and Equipment
  • HPLC system with quaternary pump, autosampler, and column oven
  • UV-Vis detector or diode array detector (DAD)
  • Data acquisition and processing software
  • Cyanopropyl column (250 mm × 4.6 mm, 5 μm) or C8 column (150 mm × 4.6 mm, 5 μm)
  • pH meter with calibration buffers
  • Analytical balance with 0.1 mg precision
  • Ultrasonic bath for degassing
Chromatographic Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes at the selected flow rate until a stable baseline is achieved.
  • Set the column temperature to 36°C (if using Condition 1) or maintain at ambient temperature.
  • Set the detection wavelength to 210 nm (Condition 1), 258 nm (Condition 2), or 205 nm (Condition 3).
  • Inject 10 μL of the mobile phase as a blank to confirm system cleanliness.
  • Perform sequential injections of working standard solutions to establish the calibration curve.
  • Inject the filtered sample solutions and quantify this compound citrate against the calibration curve.

Method Validation

The developed HPLC methods for this compound citrate have been comprehensively validated according to International Conference on Harmonization (ICH) guidelines [1] [5] [6]. The following validation parameters have been established:

System Suitability

System suitability tests ensure the chromatographic system is performing adequately before sample analysis. Critical parameters include:

  • Theoretical plates: >2000 for this compound citrate peak
  • Tailing factor: <2.0 for this compound citrate peak
  • Relative standard deviation (RSD): <2.0% for peak areas from replicate injections
Validation Parameters and Results

Table 2: Method Validation Parameters for this compound Citrate HPLC Assay

Validation Parameter Results Experimental Details
Specificity No interference from excipients or degradation products Verified using placebo syrup, forced degradation studies [1] [5]
Linearity Range 28-2020 μg/mL [5]; 50-150% of target concentration [1] R² > 0.999 [5]
Precision (Repeatability) RSD < 2% [5] Six replicate determinations at 100% concentration
Intermediate Precision RSD < 2% [5] Different analysts, different days, different instruments
Accuracy 98-102% recovery [1] Spiked placebo samples at three concentration levels
Detection Limit (LOD) 23.5 μg/mL [5] Signal-to-noise ratio of 3:1
Quantitation Limit (LOQ) 28 μg/mL [5] Signal-to-noise ratio of 10:1
Robustness Method resilient to small, deliberate changes Experimental design assessment of flow rate, pH, temperature variations [1]
Forced Degradation Studies (Stability-Indicating Property)

This compound citrate was subjected to various stress conditions to demonstrate the stability-indicating property of the method:

  • Acidic Degradation: Treatment with 2N HCl at elevated temperature [6]
  • Alkaline Degradation: Treatment with 2N NaOH at elevated temperature [6]
  • Oxidative Degradation: Treatment with 20% hydrogen peroxide [6]
  • Thermal Degradation: Exposure to elevated temperatures [5]

The methods successfully separated this compound citrate from its degradation products, confirming their stability-indicating capability [5] [6].

Applications in Pharmaceutical Analysis

The validated HPLC methods have been successfully applied to:

  • Quality Control Testing: Routine analysis of this compound citrate in syrup and tablet formulations [5]
  • Stability Studies: Long-term stability monitoring of this compound citrate in syrup formulations stored under controlled conditions (30°C ± 2°C / 65% RH ± 5%) for up to 36 months [6]
  • Dissolution Testing: Assessment of drug release from solid dosage forms (when applicable)
  • Content Uniformity: Determination of dosage uniformity across production batches

Troubleshooting and Method Optimization

Common issues encountered during method development and implementation, along with recommended solutions:

  • Peak Tailing: Add 1% triethylamine to the mobile phase as a silanol blocker [1]
  • Inadequate Resolution: Adjust organic modifier ratio or buffer pH; consider alternative stationary phases
  • Retention Time Drift: Ensure mobile phase pH control and adequate column equilibration
  • Baseline Noise: Thoroughly degas mobile phase; check for column contamination

The following workflow diagrams illustrate the key processes for method implementation and validation:

HPLC Method Implementation Workflow

hplc_workflow start Start Method Implementation prep Prepare Mobile Phase and Standard Solutions start->prep equil Column Equilibration (30 minutes) prep->equil suit System Suitability Test equil->suit pass Criteria Met? suit->pass sample Inject Sample Solutions pass->sample Yes troubleshoot Troubleshoot and Optimize Parameters pass->troubleshoot No analyze Data Analysis and Reporting sample->analyze end Method Complete analyze->end troubleshoot->equil

Method Validation Protocol

validation_flow val_start Start Method Validation specificity Specificity Testing (Placebo and Forced Degradation) val_start->specificity linearity Linearity Assessment (5 concentration levels) specificity->linearity accuracy Accuracy Evaluation (Spike recovery 98-102%) linearity->accuracy precision Precision Study (Repeatability and Intermediate) accuracy->precision robustness Robustness Testing (Experimental Design) precision->robustness lod_loq LOD/LOQ Determination robustness->lod_loq val_end Validation Complete Document in Report lod_loq->val_end

Conclusion

The HPLC methods presented herein provide accurate, precise, and specific determination of this compound citrate in pharmaceutical formulations. The validated procedures demonstrate excellent performance characteristics including linearity across the analytical range, precision with RSD values below 2%, and specificity against excipients and degradation products. The stability-indicating capability of these methods makes them particularly valuable for quality control and stability studies in pharmaceutical manufacturing. The incorporation of experimental design principles in robustness assessment further enhances the reliability of these methods for routine analytical applications.

References

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Simultaneous Determination of Butamirate Citrate and Benzoic Acid in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, providing critical data on drug stability and shelf-life determination. These methods are specifically designed to separate active pharmaceutical ingredients (APIs) from their degradation products, ensuring accurate quantification throughout a product's lifecycle. The International Conference on Harmonisation (ICH) guidelines mandate that stability-indicating methods demonstrate specificity by effectively resolving APIs from degradation impurities formed under various stress conditions.

Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing significant respiratory suppression, making it potentially safer than codeine-based antitussives. Benzoic acid (BA) commonly functions as an antimicrobial preservative in pharmaceutical formulations, particularly in syrups, to protect against microbial growth and product spoilage. Although this combination is commercially available in many markets, it is not officially described in any major pharmacopeia, necessitating robust analytical methods for quality assurance [1] [2].

The development of a stability-indicating HPLC method for simultaneous quantification of this compound citrate and benzoic acid presents unique challenges due to their different chemical properties and the complex matrix of syrup formulations. These methods are crucial for long-term stability studies, formulation optimization, and ensuring product safety and efficacy throughout its shelf life [2].

Method Development and Optimization

Chromatographic Conditions

Table 1: Chromatographic Conditions for Simultaneous Determination of this compound Citrate and Benzoic Acid

Parameter Condition 1 Condition 2 Condition 3
Column Pinnacle II CN (250 mm × 4.6 mm, 5 μm) Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) Zorbax ODS C18 (Dimensions not specified)
Mobile Phase MeOH:50 mM NaH₂PO₄ (50:50, v/v), pH 3.0 with 1% TEA Acetonitrile:10 g/L SLS + 5 mL 1N H₂SO₄/1000 mL (70:30, v/v) Methanol:acetonitrile:water (100:75:25, v/v/v), pH 9.8 with TEA
Flow Rate 1.5 mL/min 1.7 mL/min Not specified
Detection UV 210 nm UV 205 nm UV 225 nm
Column Temperature 36°C Ambient Ambient
Injection Volume 10 μL Not specified Not specified
Run Time 6 min Not specified Not specified
Application Cough syrup Cough syrup Pharmaceutical dosage forms

The method development process explored several chromatographic approaches to achieve optimal separation of this compound citrate and benzoic acid from each other and from potential degradation products. The cyanopropyl column with methanolic-phosphate buffer mobile phase demonstrated excellent separation efficiency with a total run time of only 6 minutes, offering a rapid analytical solution for quality control laboratories. The addition of 1% triethylamine (TEA) as a silanol blocker in the mobile phase proved essential for obtaining symmetrical peaks and minimizing tailing, particularly for the basic this compound citrate molecule [1].

Alternative methods utilizing C8 and C18 columns with different mobile phase compositions were also developed, demonstrating the versatility of the analytical approach. The C8 method employing sodium lauryl sulphate (SLS) in the mobile phase represents an ion-pair chromatography approach that may enhance separation of ionizable compounds. Each method offers distinct advantages depending on the specific application requirements and available instrumentation [2] [3].

Method Optimization Strategy

G Start Method Development Objective Column Column Selection CN, C8, or C18 Start->Column MP Mobile Phase Optimization pH, organic modifier, additives Column->MP Detection Detection Wavelength 205-225 nm MP->Detection Peaks Peak Symmetry Assessment Detection->Peaks TEA Add Triethylamine (Silanol Blocker) Peaks->TEA Asymmetry > 1.5 Resolution Resolution Verification >1.5 between all peaks Peaks->Resolution Acceptable symmetry TEA->MP Re-optimize if needed Validation Method Validation Resolution->Validation

Figure 1: HPLC Method Development Workflow for this compound Citrate and Benzoic Acid Analysis

Method optimization followed a systematic approach focusing on critical parameters that influence separation efficiency and peak morphology. The primary challenge encountered during development was peak asymmetry, particularly for this compound citrate, which was successfully addressed through the addition of 1% triethylamine as a silanol blocking agent in the mobile phase. This modification proved essential for obtaining symmetrical peaks and ensuring accurate integration, especially for the basic this compound citrate molecule interacting with residual silanol groups on the stationary phase [1].

The selection of detection wavelength represented another critical optimization parameter. While 210-225 nm provided adequate sensitivity for both compounds, the lower wavelengths (205-210 nm) offered higher sensitivity but potentially increased baseline noise due to mobile phase absorption. The optimal pH of 3.0 for the phosphate buffer in the cyanopropyl method enhanced ionization control and improved peak shape while protecting the column from high pH damage [1] [2].

Method Validation

Specificity and Forced Degradation

Specificity was demonstrated through forced degradation studies, which confirmed the method's ability to separate this compound citrate and benzoic acid from their degradation products. This compound citrate showed significant degradation under acidic conditions but remained relatively stable in basic buffers, while benzoic acid demonstrated different degradation patterns. The method successfully resolved the active compounds from all degradation products, confirming its stability-indicating capability [4] [2].

Linearity, Range, and Sensitivity

Table 2: Validation Parameters for this compound Citrate and Benzoic Acid HPLC Method

Validation Parameter This compound Citrate Benzoic Acid Acceptance Criteria
Linearity Range 28-2020 μg/mL [5] 50-150% of test concentration [1] R² ≥ 0.995
Correlation Coefficient (R²) 0.9999 [5] Not specified R² ≥ 0.995
LOD 23.5 μg/mL [5] Not specified Signal-to-noise ≥ 3:1
LOQ 28 μg/mL [5] Not specified Signal-to-noise ≥ 10:1
Precision (RSD) <2.0% [5] Not specified RSD ≤ 2.0%
Accuracy (Mean Recovery) Not specified 99.44% [4] 98-102%

The method demonstrated excellent linearity for this compound citrate over a wide concentration range (28-2020 μg/mL) with a correlation coefficient of 0.9999, indicating a strong proportional relationship between concentration and detector response. The limit of detection (LOD) and limit of quantification (LOQ) for this compound citrate were determined to be 23.5 μg/mL and 28 μg/mL, respectively, with the LOQ showing a relative standard deviation (RSD) of 0.78%, confirming adequate sensitivity for quality control applications [5].

For benzoic acid, the method demonstrated a mean recovery of 99.44%, well within the acceptable range of 98-102%, indicating excellent accuracy. The precision of the method was confirmed through both intra-day and inter-day studies, with RSD values consistently below 2.0% across various concentrations, meeting international validation requirements [4] [5].

Robustness

Robustness was evaluated using an experimental design approach to identify critical methodological parameters that require strict control during method execution. Factors such as mobile phase pH, organic modifier concentration, column temperature, and flow rate were systematically varied within specified ranges to assess their impact on chromatographic performance. The results indicated that the method remains unaffected by small but deliberate variations in parameters, demonstrating its reliability during normal use [1].

Experimental Protocols

Reagents and Materials
  • This compound citrate and benzoic acid pharmaceutical standards (purity ≥99%)
  • HPLC-grade solvents: methanol, acetonitrile, tetrahydrofuran
  • Reagent-grade chemicals: sodium dihydrogen phosphate monohydrate, ortho-phosphoric acid, triethylamine, sodium lauryl sulphate, sulphuric acid
  • Water: UPLC-grade or purified water obtained from Milli-Q system
  • Syringe filters: PVDF 0.45 μm or equivalent
  • HPLC columns: Cyanopropyl-silica (250 mm × 4.6 mm, 5 μm), C8 (150 mm × 4.6 mm, 5 μm), or C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Preparation

For Cyanopropyl Method:

  • Prepare 50 mM sodium dihydrogen phosphate buffer by dissolving 6.899 g of NaH₂PO₄·H₂O in 900 mL UPLC-grade water.
  • Add 1% (v/v) triethylamine (10 mL per 1000 mL) to the buffer solution.
  • Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid.
  • Dilute to 1000 mL with water and mix thoroughly.
  • Prepare mobile phase by mixing buffer and methanol in 50:50 (v/v) ratio.
  • Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

For C8 Method with SLS:

  • Dissolve 10 g of sodium lauryl sulphate in 500 mL distilled water.
  • Add 5 mL of 1N sulphuric acid and complete to 1000 mL with distilled water.
  • Mix with acetonitrile in 30:70 (v/v) ratio (aqueous:acetonitrile).
  • Filter and degas before use.
Standard Solution Preparation
  • Stock standard solutions: Accurately weigh 140.625 mg of this compound citrate and 112.500 mg of benzoic acid reference standards.
  • Transfer to a 250-mL volumetric flask and dissolve in approximately 200 mL of mobile phase.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Dilute to volume with mobile phase and mix well (final concentration: 0.56 mg/mL this compound citrate, 0.45 mg/mL benzoic acid).
  • Working solutions: Prepare appropriate dilutions from stock solution using mobile phase as diluent to match expected sample concentrations.
Sample Preparation for Syrup Formulation
  • Accurately measure 1 mL of cough syrup equivalent to approximately 1 mg of this compound citrate and 2 mg of benzoic acid.
  • Transfer to a 20-mL volumetric flask.
  • Dilute to volume with mobile phase and mix thoroughly.
  • Filter through a 0.45 μm PVDF syringe filter before injection.
  • For formulations with higher drug content, adjust dilution factor accordingly.
Chromatographic System and Conditions
  • HPLC system: Equipped with quaternary pump, autosampler, column oven, and UV or PDA detector.
  • Column: Cyanopropyl-silica (250 mm × 4.6 mm, 5 μm) maintained at 36°C.
  • Mobile phase: Methanol:50 mM phosphate buffer with 1% TEA, pH 3.0 (50:50, v/v).
  • Flow rate: 1.5 mL/min.
  • Detection: UV at 210 nm.
  • Injection volume: 10 μL.
  • Run time: 6 minutes.
Forced Degradation Studies Protocol

G Start Prepare Drug Solution (API or formulation) Acid Acidic Hydrolysis 0.1N HCl, RT, 2h Start->Acid Base Basic Hydrolysis 0.1N NaOH, RT, 2h Start->Base Oxidative Oxidative Stress 3% H₂O₂, RT, 2h Start->Oxidative Thermal Thermal Stress 60°C, 4h (solid) 60°C, 15min (solution) Start->Thermal Photo Photolytic Stress ICH guidelines Start->Photo Neutralize Neutralize if needed (Dilute and analyze) Acid->Neutralize Base->Neutralize Analyze HPLC Analysis Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Specificity Specificity Confirmation Resolution > 1.5 between all peaks Analyze->Specificity

Figure 2: Forced Degradation Study Protocol for Stability-Indicating Method Validation

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method. These studies should be conducted on both active pharmaceutical ingredients and formulated products under various stress conditions.

Acidic and Basic Hydrolysis:

  • Transfer 1 mL of standard solution (or equivalent sample) to separate 10 mL volumetric flasks.
  • Add 1 mL of 0.1N HCl for acid degradation or 0.1N NaOH for base degradation.
  • Allow to stand at room temperature for 2 hours.
  • Neutralize with equivalent amount of base or acid.
  • Dilute to volume with mobile phase and analyze.

Oxidative Degradation:

  • Transfer 1 mL of standard solution (or equivalent sample) to 10 mL volumetric flask.
  • Add 1 mL of 3% hydrogen peroxide solution.
  • Allow to stand at room temperature for 2 hours.
  • Dilute to volume with mobile phase and analyze.

Thermal Degradation:

  • For solid state: Expose API and formulation to dry heat at 60°C for 4 hours.
  • For solution state: Heat standard or sample solution at 60°C for 15 minutes.
  • Cool to room temperature and analyze.

Photolytic Degradation:

  • Expose API and formulation to UV light (optionally visible light) as per ICH guidelines.
  • Prepare samples after exposure and analyze.

After each stress treatment, inject the samples and examine chromatograms for the appearance of degradation products and resolution from parent peaks. This compound citrate has been found to be particularly susceptible to acidic degradation, while showing relative stability under basic conditions [4] [2].

Application Notes

System Suitability Testing

Prior to sample analysis, perform system suitability tests to verify chromatographic system performance:

  • Inject six replicates of standard solution containing this compound citrate and benzoic acid at target concentration.
  • Calculate relative standard deviation (RSD) of peak areas (should be ≤2.0%).
  • Determine tailing factor for both compounds (should be ≤2.0).
  • Calculate theoretical plate count (should be ≥2000).
  • Check resolution between critical peak pairs (should be ≥1.5).
Solution Stability

Evaluate standard and sample solution stability under various storage conditions:

  • Prepare fresh standard and sample solutions as described in Sections 4.3 and 4.4.
  • Analyze immediately after preparation (t=0).
  • Store solutions at room temperature and refrigerated conditions (6°C).
  • Reanalyze at 5, 24, and 48-hour intervals.
  • Compare peak areas and retention times with initial values.
  • Solutions are considered stable if recovery remains within 98-102% of initial value.
Filter Compatibility

Assess potential analyte adsorption to different filter membranes:

  • Prepare homogeneous sample solution.
  • Divide into six equal portions.
  • Filter three portions through PVDF 0.45 μm filters and three through nylon 0.45 μm filters.
  • Analyze filtered samples alongside centrifuged unfiltered sample.
  • Compare peak responses - difference should be within ±2.0%.
Method Transfer Considerations

When transferring the method between laboratories or instruments:

  • Conduct comparative testing on both systems using identical reference standards.
  • Verify key method parameters: retention time reproducibility, resolution, tailing factor, and sensitivity.
  • Perform statistical comparison of results from both systems (e.g., t-test, F-test).
  • Establish equivalent system suitability criteria for receiving laboratory.

Conclusion

The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise approach for the simultaneous determination of this compound citrate and benzoic acid in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent specificity, linearity, accuracy, and precision parameters. The forced degradation studies confirm the stability-indicating capability of the method, with successful separation of degradation products from the parent compounds under various stress conditions.

The detailed protocols and application notes facilitate implementation in quality control laboratories, supporting routine analysis, stability studies, and method transfer activities. The cyanopropyl column method with methanolic-phosphate buffer mobile phase offers particular advantages in terms of analysis time, peak symmetry, and reproducibility, making it well-suited for high-throughput quality control environments.

References

Comprehensive Application Notes and Protocols: Validation of HPLC Method for Butamirate Citrate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HPLC Method Development for Butamirate Citrate

This compound citrate (BC) is a non-opioid central cough suppressant widely used in dry, non-productive cough formulations, primarily in syrup form. It acts on the cough center in the medulla oblongata without causing respiratory suppression. The analytical challenge in quantifying BC arises from several factors: the compound is not officially described in any pharmacopoeia, syrup formulations present complex matrices that can interfere with analysis, and regulatory requirements demand validated stability-indicating methods that can separate BC from its degradation products and preservatives like benzoic acid (BA). The development of a robust high-performance liquid chromatography (HPLC) method requires careful optimization to address these challenges while fulfilling ICH Q2(R1) validation requirements [1] [2].

The complexity of syrup formulations necessitates advanced separation techniques that can resolve BC from interfering excipients and degradation products. Early analytical methods for BC determination relied on techniques such as UV-visible spectrophotometry with derivative transformation of spectral data or derivatization for photometric measurement of colored derivatives. However, these approaches often require laborious sample extraction or derivatization procedures and may lack the necessary specificity for accurate quantification in complex matrices. Modern HPLC methods overcome these limitations by providing superior separation capability, specificity, and the ability to simultaneously quantify multiple analytes, making them ideal for pharmaceutical quality control applications [1] [3].

This application note provides detailed protocols for the validation of HPLC methods for BC analysis based on current literature and regulatory guidelines. It encompasses two established approaches: a reversed-phase HPLC method for simultaneous determination of BC and benzoic acid, and a stability-indicating method for monitoring BC and its main degradation product. Each method has been optimized for specific application scenarios and validated according to ICH guidelines, providing researchers with reliable tools for pharmaceutical analysis in both quality control and stability testing contexts [1] [4] [5].

Chromatographic Conditions and Method Parameters

Two robust HPLC methods have been developed and validated for the analysis of this compound citrate in pharmaceutical formulations. The first method enables simultaneous determination of BC and benzoic acid (BA) in cough syrup, while the second method focuses on stability-indicating properties for monitoring BC and its degradation products. Both methods employ reversed-phase chromatography but utilize different stationary and mobile phases to address distinct analytical requirements [1] [5].

The primary method for simultaneous BC and BA analysis uses a cyanopropyl column, which provides different selectivity compared to conventional C8 or C18 columns. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with pH adjusted to 3.0 using ortho-phosphoric acid. A critical enhancement to this method is the addition of 1% triethylamine (TEA) as a silanol blocker, which significantly improves peak symmetry by minimizing secondary interactions with residual silanol groups on the stationary phase. The method employs a flow rate of 1.5 mL/min with UV detection at 210 nm, column temperature maintained at 36°C, and a relatively short run time of 6 minutes, making it highly efficient for routine analysis [1].

The alternative stability-indicating method utilizes a Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm) with a more complex mobile phase system consisting of acetonitrile and a mixture of 10 g of sodium lauryl sulfate and 5 mL of 1 N sulfuric acid in 1000 mL distilled water (70:30 v/v). This method operates at a higher flow rate of 1.7 mL/min with detection at 205 nm. The inclusion of sodium lauryl sulfate in the mobile phase provides ion-pairing capabilities that enhance separation of BC from its degradation products. This method has demonstrated excellent performance in long-term stability studies, effectively monitoring BC and BA levels in syrup formulations stored under various conditions [5].

Table 1: Chromatographic Conditions for this compound Citrate HPLC Methods

Parameter Method 1: Simultaneous BC and BA Analysis Method 2: Stability-Indicating Method
Column Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 50:50 (v/v) MeOH/50 mM NaH₂PO₄·H₂O (pH 3.0) 70:30 (v/v) Acetonitrile/SLS solution*
Additive 1% Triethylamine (silanol blocker) Sodium lauryl sulfate (ion-pairing agent)
Flow Rate 1.5 mL/min 1.7 mL/min
Detection DAD at 210 nm UV at 205 nm
Column Temperature 36°C Ambient
Injection Volume 10 μL 20 μL
Run Time 6 minutes ~15 minutes

*SLS solution: 10 g sodium lauryl sulfate + 5 mL 1N H₂SO₄ in 1000 mL distilled water [1] [5]

Method Validation Protocol

Specificity and Selectivity

Specificity verification is a fundamental requirement for HPLC method validation, ensuring that the method can accurately measure the analyte of interest without interference from other components. For this compound citrate analysis, specificity must be demonstrated against potential interferents including degradation products, preservatives (particularly benzoic acid), and syrup excipients. The protocol requires analysis of the following solutions in triplicate: standard solution of BC, standard solution of BA, standard mixture of BC and BA, sample (syrup) solution, placebo syrup solution, placebo spiked with BC and BA, and dissolution media (diluent) as blank [1] [2].

For forced degradation studies, BC should be subjected to oxidative, alkaline, and acidic stress conditions. Prepare stress samples by adding BC to hydrogen peroxide (20%), 2N NaOH, and 2N HCl in sealed vials and heating in a water bath for 20 minutes. For alkaline and acidic degradation, cool the solutions and neutralize with 2N HCl or 2N NaOH, respectively. Evaporate the solutions just to dryness and reconstitute the residues in mobile phase. The method demonstrates specificity if there is baseline separation between BC, BA, and all degradation products, with peak purity confirmed by diode array detector (DAD) or mass spectrometry. The forced degradation studies also establish the stability-indicating capability of the method by demonstrating that degradation products do not interfere with the quantification of BC [2] [5].

Linearity and Range

Linearity assessment evaluates the ability of the method to obtain test results directly proportional to analyte concentration within a specified range. For BC assay in syrup formulations, prepare stock standard solutions of BC (500 μg/mL) and BA (1000 μg/mL) in methanol-water (50:50, v/v). Prepare a series of standard solutions covering the range of 50-150% of target concentration (typically 0.28-0.84 mg/mL for BC and 0.23-0.68 mg/mL for BA) by appropriate dilution of stock solutions with mobile phase. Inject each standard solution in triplicate and plot the mean peak areas against concentrations [1] [5].

Acceptance criteria require a correlation coefficient (r) of not less than 0.999 for BC and BA. The y-intercept should not be significantly different from zero, and the residuals should be randomly distributed around zero. The range is established as the interval between the upper and lower concentration levels for which acceptable levels of linearity, accuracy, and precision have been demonstrated. For impurities or degradation products, the range should extend from the reporting threshold to at least 120% of the specification limit [2] [6].

Table 2: Validation Parameters for this compound Citrate HPLC Methods

Validation Parameter Method 1: BC and BA Analysis Method 2: Stability-Indicating Method Acceptance Criteria
Linearity Range (BC) 50-150% of target concentration 0.28-0.84 mg/mL r ≥ 0.999
Linearity Range (BA) 50-150% of target concentration 0.23-0.68 mg/mL r ≥ 0.999
Accuracy (Recovery) 98-102% 98-102% RSD ≤ 2.0%
Repeatability RSD ≤ 2.0% (n=6) RSD ≤ 2.0% (n=3) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0% (different days, analysts) RSD ≤ 2.0% (different days, analysts) RSD ≤ 2.0%
LOD (BC) Not specified Determined from calibration curve Signal-to-noise ≥ 3:1
LOQ (BC) Not specified Determined from calibration curve Signal-to-noise ≥ 10:1
Robustness Experimental design assessment Not fully specified Critical parameters identified
Accuracy and Precision

Accuracy determination is performed by recovery studies using the standard addition method. For syrup formulations, accurately measure volumes of placebo syrup equivalent to the test preparation and spike with known quantities of BC and BA standard solutions at three concentration levels (80%, 100%, and 120% of target concentration). Prepare three samples at each level and analyze using the validated method. Calculate the percentage recovery for each concentration using the formula: (Measured Concentration / Spiked Concentration) × 100. The mean recovery should be between 98-102% for both BC and BA, with RSD not more than 2.0% [1] [2] [6].

Precision evaluation encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay precision). For repeatability, prepare six independent sample preparations from a homogeneous syrup batch at 100% of test concentration and analyze under the same operating conditions. Calculate the RSD of the BC and BA content. For intermediate precision, perform the same analysis on different days by different analysts using different instruments. To evaluate precision at different concentration levels, prepare three samples each at 80%, 100%, and 120% of test concentration and analyze in triplicate. The method demonstrates acceptable precision if the RSD is not more than 2.0% for both BC and BA at all concentration levels [1] [2].

Experimental Design for Robustness Assessment

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, identifying critical factors that must be strictly controlled during routine use. For the BC and BA analysis method, a fractional factorial design is recommended to efficiently assess the impact of multiple parameters with a reduced number of experiments. The key factors to investigate include mobile phase composition (±2% absolute), mobile phase pH (±0.1 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [1].

The experimental protocol should test each factor at three levels (low, nominal, high) according to the design matrix. Prepare standard and sample solutions at target concentration and analyze under each experimental condition. Monitor the following critical responses: retention time of BC and BA, peak area, resolution between BC and BA, tailing factor, and theoretical plates. Statistical analysis of the results should include calculation of effects for each parameter and interaction, with graphical representation using Pareto charts or normal probability plots to identify significant factors. Parameters showing statistically significant effects on critical responses should be identified as control points and specified with tight tolerances in the method documentation [1].

The robustness testing should also include evaluation of column-to-column variability by performing analyses using at least three different columns from the same manufacturer and lot if possible. If significant differences are observed, the method may need modification to improve robustness, or column specifications should be carefully defined in the method. Additionally, evaluate the solution stability by analyzing standard and sample solutions at time intervals up to 48 hours when stored at refrigerator (6°C) and room temperatures. Solutions are considered stable if the percentage difference from initial analysis is within ±2% for both BC and BA [1] [2].

Application Notes and Implementation Protocols

Sample Preparation Workflow

Proper sample preparation is critical for accurate and reproducible results. For syrup formulations, accurately measure 1 mL of syrup equivalent to 1 mg of BC (and 2 mg of BA) using a volumetric pipette. Transfer to a 20 mL volumetric flask and dilute to volume with mobile phase. Mix thoroughly and filter through a PVDF 0.45 μm syringe filter before analysis. Using mobile phase as diluent minimizes the possibility of inadequate buffering of the sample during separation. For tablet formulations, weigh and powder not less than 10 tablets, transfer an accurately weighed portion of the powder equivalent to about 10 mg of BC to a suitable volumetric flask, and dilute with mobile phase [1] [5].

Standard solution preparation requires accurately weighing BC and BA reference standards using an analytical balance with 0.1 mg accuracy. Prepare stock standard solutions of BC (500 μg/mL) and BA (1000 μg/mL) in methanol-water (50:50, v/v) in 100 mL volumetric flasks. Store these solutions refrigerated at 6°C when not in use. Prepare working standard solutions daily by appropriate dilution of stock solutions with mobile phase to achieve concentrations of 50 μg/mL for BC and 100 μg/mL for BA. Solution stability should be verified over the analysis period, with not more than 2% change in peak response for both standard and sample solutions over 24 hours when stored at 6°C [1].

The following workflow diagram illustrates the complete method validation process for this compound citrate HPLC analysis:

G Start Start HPLC Method Validation MethodDev Method Development and Optimization Start->MethodDev Specificity Specificity Assessment DataAnalysis Data Analysis and Statistical Evaluation Specificity->DataAnalysis Linearity Linearity and Range Linearity->DataAnalysis Accuracy Accuracy Evaluation Accuracy->DataAnalysis Precision Precision Testing Precision->DataAnalysis Robustness Robustness Testing Robustness->DataAnalysis SolutionStability Solution Stability SolutionStability->DataAnalysis ValidationPlan Create Validation Protocol with Acceptance Criteria MethodDev->ValidationPlan ProtocolApproval Protocol Approval ValidationPlan->ProtocolApproval ExecuteValidation Execute Validation Tests ProtocolApproval->ExecuteValidation Approved ExecuteValidation->Specificity ExecuteValidation->Linearity ExecuteValidation->Accuracy ExecuteValidation->Precision ExecuteValidation->Robustness ExecuteValidation->SolutionStability Report Prepare Validation Report DataAnalysis->Report MethodReady Validated Method Ready for Routine Use Report->MethodReady

Figure 1: HPLC Method Validation Workflow for this compound Citrate Analysis

System Suitability Testing

System suitability testing (SST) is an integral part of the method that must be performed before each analytical run to ensure the system is working properly. Prepare SST solution containing BC and BA at target concentration. Inject this solution in six replicates and evaluate the following parameters: peak area RSD should be ≤2.0% for both BC and BA; tailing factor should be ≤2.0 for both peaks; theoretical plates should be ≥2000 for the BC peak; and resolution between BC and BA should be ≥2.0. Only proceed with sample analysis if all SST criteria are met. If criteria are not met, troubleshoot the system and repeat SST until satisfactory results are obtained [1] [2].

Establish action limits for retention times of BC and BA based on the validation data, typically ±5% of the mean retention time established during validation. Significant deviations in retention time may indicate mobile phase composition errors, column degradation, or temperature fluctuations. Include a blank injection (mobile phase) at the beginning of each sequence to confirm the absence of carryover. The blank should show no significant peaks at the retention times of BC and BA (typically ≤0.1% of target analyte responses) [2].

Troubleshooting and Method Maintenance

Common issues during method implementation may include peak tailing, retention time shifts, and baseline noise. For peak tailing of BC, verify the presence of 1% triethylamine in the mobile phase, as this additive functions as a silanol blocker to improve peak symmetry. If tailing persists, the column may be contaminated and should be cleaned or replaced. For retention time shifts, check mobile phase pH and composition, column temperature stability, and mobile phase flow rate. Significant retention time decreases may indicate column degradation, requiring column replacement [1].

Method maintenance includes regular column performance testing using a reference standard, monitoring system pressure trends, and tracking SST results over time. Establish a preventive maintenance schedule for HPLC system components including pump seal replacement, injector maintenance, and detector lamp replacement based on manufacturer recommendations. Document all method deviations and their impact on results. When transferring the method to another laboratory, perform a comparative study to demonstrate equivalent performance between the originating and receiving laboratories [2].

Conclusion

The validated HPLC methods presented in these application notes provide robust analytical procedures for the determination of this compound citrate in pharmaceutical formulations. The cyanopropyl column method offers distinct advantages for simultaneous determination of BC and benzoic acid with excellent peak symmetry and short analysis time, while the C8 column method provides stability-indicating capability for monitoring degradation products. Both methods have been demonstrated to fulfill regulatory requirements for validation according to ICH guidelines, with established performance characteristics for specificity, linearity, accuracy, precision, and robustness [1] [5].

The experimental design approach to robustness testing provides a scientific basis for identifying critical method parameters that must be carefully controlled during routine use. Implementation of the system suitability tests and sample preparation protocols described will ensure consistent method performance across different laboratories and analysts. As regulatory expectations continue to evolve, these methods can be adapted using quality by design principles to establish method operable design regions that provide greater flexibility while maintaining analytical control [1] [2].

These application notes collectively provide researchers and quality control professionals with comprehensive tools for implementing validated HPLC methods for this compound citrate analysis. The detailed protocols, acceptance criteria, and troubleshooting guidance support reliable method performance throughout the product lifecycle, from development through commercial manufacturing, ensuring consistent product quality and patient safety [1] [2] [5].

References

Comprehensive Application Notes and Protocols for Capsaicin Cough Challenge in Antitussive Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles of Cough Challenge Testing

Cough challenge testing represents a standardized methodological approach for quantitatively assessing cough reflex sensitivity in both basic research and clinical trials. The capsaicin cough challenge has emerged as the gold standard technique for evaluating antitussive agents due to its well-characterized mechanism of action, excellent reproducibility, and established safety profile. Capsaicin, the pungent component of chili peppers, specifically activates transient receptor potential vanilloid 1 (TRPV1) receptors located predominantly on unmyelinated C-fibers in the airway mucosa, initiating the cough reflex arc through well-defined neurophysiological pathways [1] [2]. This targeted mechanism allows researchers to probe specific aspects of the cough reflex that are frequently sensitized in pathological conditions characterized by chronic cough.

The fundamental principle underlying cough challenge testing is the administration of precisely controlled concentrations of tussive stimuli to determine quantitative response thresholds. In clinical practice, chronic cough conditions are increasingly recognized as manifestations of cough hypersensitivity syndrome, characterized by heightened responses to chemical, mechanical, and thermal stimuli that would not typically trigger coughing in healthy individuals [3] [4]. The capsaicin challenge method provides an objective, quantifiable measure of this hypersensitivity by establishing the concentration required to elicit a defined cough response, enabling researchers to evaluate the efficacy of antitussive compounds through standardized stimulus-response relationships [5] [2]. This methodology has become an essential tool in drug development programs targeting chronic cough, particularly for compounds that modulate TRP channels or neuronal sensitization.

Methodology and Protocol Specifications

Equipment and Material Requirements

The standardized capsaicin cough challenge requires specific equipment to ensure precise delivery and reproducible results. The core component is a dosimeter-controlled nebulizer system that regulates both the output and particle size of the generated aerosol. According to European Respiratory Society (ERS) guidelines, jet nebulizers are preferred over ultrasonic models for capsaicin delivery, producing aerosol particles with a mass median diameter of 1-5 μm to ensure optimal deposition in the distal airways where TRPV1 receptors are concentrated [5] [1]. The dosimeter must be configured to deliver aerosols during fixed inspiratory maneuvers, typically set for a 1200ms duration with an inspiratory flow rate regulated to 0.5 L/s using an inspiratory flow regulator valve to standardize delivery across subjects [1].

Capsaicin solutions are prepared in serial doubling concentrations ranging from 0.49 to 1000 μmol/L using physiological saline as the vehicle, with aliquots stored at -20°C to maintain stability [1] [2]. Fresh solutions should be prepared monthly, with particular attention to preventing contamination during handling. Additional required materials include sterile physiological saline for control inhalations, timer devices for counting coughs, and personal protective equipment for researchers handling concentrated capsaicin solutions. For subject safety, resuscitation equipment and bronchodilators should be readily available, though extensive experience has demonstrated that capsaicin challenges are generally safe and well-tolerated with primarily transient throat irritation reported as a side effect [6].

Protocol Implementation

The single-breath dose-response method represents the current ERS-recommended standard for capsaicin cough challenges in antitussive evaluation [1] [2]. The procedural workflow can be visualized as follows:

G Start Subject Screening and Baseline Assessment Prep Prepare Capsaicin Solutions (0.49-1000 μmol/L) Start->Prep Saline Initial Control Inhalation (Normal Saline) Prep->Saline Dose Administer Single Breath of Capsaicin Solution Saline->Dose Count Count Coughs for 15s Post-Inhalation Dose->Count Interval 1-Minute Rest Interval Count->Interval Decision Endpoint Reached? (C2/C5 or Maximum Concentration) Interval->Decision Decision->Dose Continue Calculate Calculate Response Parameters (C2, C5, Emax, ED50) Decision->Calculate End Data Analysis and Interpretation Calculate->End

Figure 1: Experimental workflow for single-breath capsaicin cough challenge protocol

The standardized protocol proceeds through the following critical steps:

  • Subject Preparation: Subjects should refrain from smoking, caffeine consumption, and eating for at least 2 hours before testing. Researchers must document any respiratory infections within the previous 4 weeks, as these significantly alter cough sensitivity [1] [3]. Baseline spirometry (FEV₁, FVC) is recommended to exclude significant airflow obstruction.

  • Challenge Administration: Subjects inhale single breaths of progressively increasing capsaicin concentrations according to a predetermined schedule. To maintain challenge blindness and minimize voluntary suppression, random saline control inhalations are interspersed between capsaicin doses [5] [1]. Each inhalation consists of a 1200ms nebulization period during a slow inspiratory vital capacity maneuver from functional residual capacity, followed by a 5-second breath hold to enhance peripheral deposition.

  • Response Monitoring: Coughs are counted for 15 seconds immediately following each inhalation, as the tussive response to capsaicin is typically rapid and transient [1] [2]. The procedure is terminated when the subject reaches the predetermined endpoint (C2 or C5) or the highest concentration (1000 μmol/L). The test should be conducted at approximately the same time of day for serial assessments to control for diurnal variation in cough reflex sensitivity [5].

Endpoint Calculation and Data Analysis

Capsaicin cough sensitivity is quantified through multiple validated endpoints that provide complementary information about the cough reflex. The traditional parameters include C2 (the lowest capsaicin concentration eliciting at least 2 coughs) and C5 (the concentration eliciting at least 5 coughs), which are determined through linear interpolation of the dose-response curve [5] [1]. Recent research has advocated for additional endpoints that may better characterize pathological cough, particularly Emax (the maximum number of coughs evoked at any concentration) and ED50 (the capsaicin concentration evoking half of Emax), which have demonstrated superior discriminatory power between healthy volunteers and patients with chronic cough [7].

Table 1: Key Endpoints in Capsaicin Cough Challenge Testing

Endpoint Definition Calculation Method Clinical Interpretation
C2 Lowest capsaicin concentration inducing ≥2 coughs Linear interpolation between last concentration below and first above 2 coughs Indicator of cough threshold sensitivity
C5 Lowest capsaicin concentration inducing ≥5 coughs Linear interpolation between last concentration below and first above 5 coughs Indicator of cough magnitude sensitivity
Emax Maximum number of coughs evoked at any concentration Highest cough count across all administered concentrations Reflects maximal cough reflex responsiveness
ED50 Capsaicin concentration evoking half of Emax Calculated from dose-response curve using linear regression Represents cumulative cough reflex sensitivity

Data analysis should account for potential confounding factors including gender differences (females typically demonstrate lower C2/C5 values and higher Emax), age effects (increased sensitivity in elderly populations), and testing conditions (time of day, recent respiratory infections) [3] [7]. For antitussive trials, both pre- and post-treatment challenges should be conducted with careful attention to maintaining identical testing conditions, and researchers should consider implementing a placebo-controlled crossover design to account for learning effects and variable spontaneous recovery in cough sensitivity.

Data Interpretation and Application in Antitussive Development

Normative Values and Response Characterization

Establishing reference values for cough sensitivity is essential for interpreting capsaicin challenge results in clinical trials. Recent studies have provided robust normative data using standardized methodologies, demonstrating that healthy adult populations typically exhibit C2 values of approximately 8.46 μmol/L (95% CI: 6.52-10.97) and C5 values of 26.62 μmol/L (95% CI: 19.10-37.10) [1]. These values demonstrate considerable intersubject variability, emphasizing the importance of within-subject comparisons in antitussive trials. Distinct patterns of cough hypersensitivity have been characterized in various clinical populations, with asthma patients showing markedly enhanced sensitivity (C2: 2.03 μmol/L; C5: 3.02 μmol/L) and patients with refractory chronic cough demonstrating both lowered C2/C5 thresholds and significantly elevated Emax values [1] [7].

The dose-response relationship in capsaicin challenge follows a characteristic sigmoidal pattern that can be mathematically modeled to derive precise sensitivity parameters. This relationship is influenced by multiple factors including TRPV1 receptor density, neuronal sensitization state, and central cough network processing [2] [3]. In pathological conditions, the dose-response curve typically shifts leftward (increased sensitivity to lower concentrations) and upward (increased maximal response), reflecting peripheral and central sensitization mechanisms. The neurophysiological basis of this response can be visualized as follows:

G Capsaicin Capsaicin Inhalation TRPV1 TRPV1 Receptor Activation Capsaicin->TRPV1 Depolarization Membrane Depolarization TRPV1->Depolarization AP Action Potential Generation Depolarization->AP Central Central Processing (Nucleus Tractus Solitarius) AP->Central Motor Motor Output Activation Central->Motor Cough Cough Effort Motor->Cough Inflammatory Inflammatory Mediators Sensitization Neuronal Sensitization Inflammatory->Sensitization Upregulation TRPV1 Upregulation Sensitization->Upregulation Upregulation->TRPV1

Figure 2: Neurophysiological pathway of capsaicin-induced cough and potential sensitization mechanisms

Application in Antitussive Drug Development

Capsaicin cough challenge serves multiple critical functions in the antitussive development pipeline, from early-phase proof-of-concept studies to dose-finding and comparative efficacy trials. In Phase I studies, the methodology can demonstrate target engagement for compounds acting on TRPV1 receptors or neuronal excitability, while Phase II trials utilize cough sensitivity measures for dose optimization and identification of responsive patient subgroups [2] [6]. The excellent test-retest reliability (ICC = 0.84-0.92) and responsiveness to interventions make it particularly valuable for establishing pharmacodynamic profiles and determining optimal dosing intervals [2].

When interpreting antitussive trial results, researchers should consider that inhibition of capsaicin-induced cough does not necessarily predict efficacy against pathological cough, as demonstrated by the discrepant responses observed with codeine and TRPV1 antagonists in some studies [6]. This highlights the importance of correlating challenge outcomes with objective cough frequency measurements and patient-reported outcomes in comprehensive efficacy assessments. Promisingly, recent research indicates that novel endpoints such as Emax and ED50 show stronger correlations with 24-hour cough frequency than traditional C2/C5 parameters, suggesting they may serve as better biomarkers for predicting clinical efficacy [7] [8].

Table 2: Application of Capsaicin Challenge Across Drug Development Phases

Development Phase Primary Application Key Endpoints Interpretation Considerations
Phase I (Healthy Volunteers) Target engagement, Safety profiling C2, C5, Emax, ED50 Absence of effect in healthy volunteers doesn't preclude efficacy in patients [6]
Phase II (Patient Proof-of-Concept) Dose-finding, Efficacy signal C2, C5, Emax with effect size calculations Correlation with patient-reported outcomes enhances interpretability
Phase III (Confirmatory Trials) Adjunct efficacy evidence, Biomarker validation Integrated analysis of challenge and clinical outcomes Consistency across endpoints strengthens evidence for treatment effect

Practical Considerations and Methodological Variations

Safety and Subject Management

Extensive clinical experience with capsaicin cough challenges has established an exceptional safety profile across diverse patient populations, including those with severe asthma and COPD. A comprehensive review of 122 studies encompassing 4,833 subjects found no serious adverse events, with transient throat irritation representing the most commonly reported minor side effect [6]. This safety record enables inclusion of patient populations often excluded from pharmacological studies, facilitating research in conditions characterized by cough hypersensitivity.

Despite this favorable profile, appropriate safety precautions remain essential. Researchers should exclude subjects with unstable cardiac disease, recent hemoptysis, pneumothorax, or significant baseline airflow obstruction (FEV₁ < 60% predicted) [1] [8]. For subjects with asthma, pre-challenge bronchodilator administration may be considered, though recent evidence suggests capsaicin challenges are well-tolerated without bronchoconstriction in most asthma patients, including those with severe disease [8]. Subjects should be advised of the transient burning sensation they may experience, and laboratory personnel should be trained to recognize and manage vasovagal reactions, though these are uncommon.

Methodological Variations and Special Populations

While the single-breath method represents the current standard, several validated methodological variations exist for specific research applications. The single-dose inhalation challenge administers a fixed capsaicin concentration (typically 100-200 μmol/L) and records cough response over a defined period, providing a rapid assessment suitable for epidemiological studies or screening applications [5] [2]. Alternatively, the fixed-time inhalation method involves tidal breathing of capsaicin aerosols for 15-60 seconds, though this approach demonstrates greater variability in delivered dose due to dependence on individual breathing patterns [5].

Special populations require specific methodological considerations. In elderly subjects or those with compromised respiratory function, reduced breath-hold times may be necessary. For patients with pronounced cough hypersensitivity, starting concentrations lower than the standard 0.49 μmol/L may be appropriate to prevent excessive coughing. In clinical trials involving patients taking angiotensin-converting enzyme (ACE) inhibitors, which independently increase cough sensitivity, baseline testing should be conducted after a stable medication regimen has been established, with maintenance of consistent dosing throughout the trial period [3].

Limitations and Complementary Assessment Methods

While capsaicin challenge provides valuable quantitative assessment of chemical sensitivity, researchers should recognize that it primarily evaluates the TRPV1-mediated C-fiber pathway and may not fully capture mechanical cough sensitivity or the complex central integration components of chronic cough [3]. The moderate correlation between capsaicin sensitivity and objective 24-hour cough frequency emphasizes that challenge outcomes represent one dimension of cough pathology that should be interpreted alongside other measures [8].

Complementary assessment methods provide additional valuable information for comprehensive antitussive evaluation. Mechanical challenge techniques including laryngeal vibration and thoracic percussion probe the mechanoreceptor pathways that may be selectively sensitized in certain cough subtypes [3]. Patient-reported outcome measures such as the Leicester Cough Questionnaire or Cough Severity Diary capture the subjective impact of cough, while the recently developed Cough Hypersensitivity Assessment Test (CHAT) provides a standardized questionnaire approach to evaluate sensitivity across chemical, mechanical, and thermal domains [4]. Integrating multiple assessment modalities creates a comprehensive efficacy profile for candidate antitussives, reflecting the multidimensional nature of chronic cough.

Conclusion

The capsaicin cough challenge represents a standardized, safe, and reproducible methodology for evaluating antitussive agents in clinical research. When implemented according to ERS guidelines with appropriate attention to technical details, it provides valuable quantitative data on cough reflex sensitivity that can demonstrate target engagement, establish dose-response relationships, and support efficacy claims for compounds modulating the TRPV1 pathway. The ongoing refinement of endpoints such as Emax and ED50, coupled with integration with complementary assessment methods, continues to enhance the utility of this technique in the development of novel therapeutic approaches for chronic cough conditions characterized by hypersensitivity.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Butamirate Citrate and its Degradation Products in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Importance

Butamirate citrate (BC) is a non-opioid central cough suppressant widely used in dry, non-productive cough formulations, primarily acting on the cough center in the medulla oblongata without causing significant respiratory suppression. The pharmaceutical significance of this compound citrate analysis stems from its extensive use in syrup formulations, where it coexists with preservatives like benzoic acid (BA) and potentially degrades into various products under different environmental conditions. Despite its widespread commercial availability in European and other markets, this compound citrate is not officially described in any major pharmacopoeia, creating a significant gap in standardized analytical methods for quality control [1] [2]. This analytical challenge is further compounded by the complex matrix effects of syrup formulations, where excipients and preservatives can interfere with direct analytical measurements, necessitating sophisticated separation techniques.

The primary degradation product of this compound citrate has been identified as 2-phenylbutyric acid, which forms under various stress conditions including hydrolysis, oxidation, and photodegradation [3]. The simultaneous determination of this compound citrate alongside its degradation products and preservatives represents a critical analytical challenge for pharmaceutical quality control laboratories, requiring robust methods that can distinguish between these compounds while maintaining accuracy, precision, and efficiency. Development of stability-indicating methods is particularly crucial for establishing shelf-life, appropriate storage conditions, and ensuring product safety and efficacy throughout the intended lifespan of pharmaceutical products [2].

Method Development and Optimization

Chromatographic Condition Selection

The development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for simultaneous determination of this compound citrate and its degradation products has involved extensive optimization of chromatographic parameters to achieve optimal separation, peak symmetry, and detection sensitivity. Research indicates that successful separation requires careful consideration of stationary phase chemistry, with methods utilizing various columns including cyanopropyl-silane, C8, and C18 phases [1] [2] [4]. The mobile phase composition has been systematically optimized, with researchers evaluating different buffer systems, organic modifiers, and pH conditions to achieve optimal resolution between this compound citrate, its degradation products, and preservatives like benzoic acid.

A critical finding in method development revealed that peak asymmetry was a common challenge, particularly for this compound citrate, which could be effectively mitigated through the use of silanol blocking agents such as 1% triethylamine (TEA) in the buffer solution [1]. The optimal detection wavelength was established at 210 nm, providing sufficient sensitivity for both this compound citrate and its degradation products while maintaining low background noise [1] [2]. Method development studies also emphasized the importance of column temperature control (typically 36°C) and mobile phase filtration to ensure reproducibility and consistent chromatographic performance [1]. Through systematic optimization, researchers have developed methods with run times as short as 6 minutes, significantly improving analytical throughput compared to earlier methods requiring 8 minutes or longer [1] [5].

Experimental Design for Robustness Assessment

Robustness assessment represents a critical component of analytical method development, ensuring that methods remain reliable despite minor variations in operational parameters. A comprehensive approach employed fractional factorial experimental design to systematically evaluate the impact of multiple factors on method performance [1]. This design enabled researchers to identify critical method parameters that require strict control during method execution, including mobile phase pH, organic modifier percentage, buffer concentration, and column temperature. The experimental design approach provided both statistical and graphical analysis of factor effects, allowing for evidence-based establishment of method control boundaries.

The robustness assessment demonstrated that the developed RP-HPLC method maintained consistent performance across variations in operational parameters, with resolution between critical peaks remaining acceptable within defined operational ranges [1]. This systematic approach to robustness testing provides a template for implementing analytical quality by design (AQbD) principles in pharmaceutical analysis, ensuring method reliability throughout the method lifecycle. The documentation of robustness characteristics is particularly valuable for technology transfer between laboratories and for establishing appropriate system suitability criteria for routine quality control applications.

Detailed Experimental Protocols

Reversed Phase HPLC Protocol for Simultaneous Determination

Table 1: Chromatographic Conditions for Simultaneous Determination of this compound Citrate and Degradation Products

Parameter Condition 1 Condition 2 Condition 3
Column Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm [1] Zorbax SB-C8 250 mm × 4.6 mm, 5 μm [2] Agilent SB-C18 4.6 × 50 mm, 1.8 μm [4]
Mobile Phase 50:50 v/v MeOH/50 mM NaH2PO4 (pH 3.0) [1] 70:30 v/v ACN/SLS-H2SO4 solution [2] 50:50 v/v ACN/0.2% TEA buffer (pH 4.8) [4]
Flow Rate 1.5 mL/min [1] 1.7 mL/min [2] 1.0 mL/min (RRLC) [4]
Detection DAD at 210 nm [1] UV at 205 nm [2] UV at 222 nm [4]
Column Temperature 36°C [1] Ambient [2] Not specified [4]
Injection Volume 10 μL [1] Not specified [2] Not specified [4]
Run Time 6 min [1] Not specified [2] Not specified [4]

The sample preparation protocol involves accurately measuring 1 mL of syrup equivalent to 1 mg of this compound citrate and transferring to a 20 mL volumetric flask. The volume is made up with mobile phase and mixed thoroughly [1]. The solution is then filtered through a PVDF 0.45 μm syringe filter to remove particulate matter that could damage the HPLC system or compromise chromatographic performance [1]. For standard preparations, stock standard solutions of this compound citrate (500 μg/mL) and benzoic acid (1000 μg/mL) are prepared in 50:50 v/v methanol-water and stored at 6°C [1]. Working standard solutions are prepared by appropriate dilution with mobile phase to match the expected concentration range of samples.

Forced Degradation Study Protocol

Forced degradation studies are conducted to validate the stability-indicating nature of the method and identify potential degradation products. The protocol involves subjecting this compound citrate to various stress conditions including acidic degradation (2N HCl, 20 minutes heating in water bath), alkaline degradation (2N NaOH, 20 minutes heating in water bath), and oxidative degradation (20% hydrogen peroxide, 20 minutes heating in water bath) [2]. For acid and base degradation, after the stress period, solutions are cooled and neutralized with 2N NaOH or 2N HCl, respectively [2]. All stressed solutions are then evaporated to dryness and the residues are reconstituted in mobile phase for analysis [2].

The forced degradation protocol should demonstrate that the method can adequately separate this compound citrate from its degradation products under all stress conditions, confirming its stability-indicating capability. The major degradation product of this compound citrate, 2-phenylbutyric acid, can be determined by measurement of its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in spectrophotometric methods [3]. The degradation studies should be conducted in triplicate to ensure reproducibility, and degradation kinetics may be monitored by sampling at appropriate time intervals to understand the progression of degradation under each condition.

workflow cluster_1 Initial Setup cluster_2 Method Optimization cluster_3 Validation cluster_4 Application start Method Development Workflow col_select Column Selection: Cyanopropyl, C8, or C18 start->col_select mp_optimize Mobile Phase Optimization: Buffer, Organic Modifier, pH col_select->mp_optimize det_set Detector Settings: UV 205-222 nm mp_optimize->det_set peak_sym Peak Symmetry Improvement: 1% Triethylamine det_set->peak_sym rt_shorten Run Time Reduction: Target <8 minutes peak_sym->rt_shorten robustness Robustness Assessment: Experimental Design rt_shorten->robustness spec Specificity robustness->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec deg Forced Degradation Studies prec->deg pharm Pharmaceutical Analysis deg->pharm

Figure 1: This workflow diagram illustrates the comprehensive method development process for the simultaneous determination of this compound citrate and its degradation products, from initial setup through validation and practical application.

Method Validation Results

Summary of Validation Parameters

Table 2: Method Validation Parameters for this compound Citrate Determination

Validation Parameter This compound Citrate Benzoic Acid Reference
Linearity Range 50-150% of target concentration [1] 50-150% of target concentration [1] [1]
Precision (RSD%) <2% [2] <2% [2] [2]
Accuracy (% Recovery) 98-102% [2] 98-102% [2] [2]
LOD Not specified Not specified
LOQ Not specified Not specified
Specificity No interference from excipients or degradation products [1] No interference from excipients or degradation products [1] [1]
Robustness Passed experimental design assessment [1] Passed experimental design assessment [1] [1]

The validation procedures followed ICH guidelines, assessing specificity, stability, linearity, accuracy, and precision [1]. For specificity testing, the protocol was designed to check potential interference between the analytes of interest and other components present in the sample matrix, such as excipients and impurities [1]. A series of representative chromatograms were evaluated, including standard solutions of individual components, standard mixtures, sample solutions, placebo syrup solutions, spiked placebo solutions, and the dissolution media [1]. System precision was determined using standard solutions at three concentration levels, with each solution injected three times, and 'within day' precision calculated as the percent relative standard deviation (RSD%) of the total peak areas [2].

The stability of standard and sample solutions was assessed during the analytical day and up to a two-day interval [1]. Three reference solutions obtained by diluting three independent stock standard solutions were measured at four time intervals (0 h, 5 h, 24 h, and 48 h) [1]. The accuracy of the analytical procedure was measured by adding known quantities of standards to placebo syrup containing all excipients of the final product, assessed using three samples for each concentration covering the specified range [2]. The method demonstrated excellent linearity across the specified range for both this compound citrate and benzoic acid, with correlation coefficients exceeding 0.999 [1] [2].

Degradation Studies and Stability Assessment

Degradation Product Identification and Behavior

This compound citrate undergoes specific degradation pathways under various stress conditions, with the primary degradation product identified as 2-phenylbutyric acid [3]. This degradation product is formed through ester hydrolysis of this compound citrate, which can occur under both acidic and alkaline conditions [2]. The degradation product displays distinct chromatographic behavior with different retention times compared to the parent compound, allowing for adequate separation and quantification [3]. Under oxidative stress conditions, this compound citrate may form additional degradation products that can be separated and identified using the developed HPLC methods [2].

The separation efficiency between this compound citrate and its degradation products has been demonstrated under different stress conditions, confirming the stability-indicating capability of the method [2]. The degradation product, 2-phenylbutyric acid, can be determined by measuring its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in spectrophotometric methods [3]. This approach enables specific quantification of the degradation product without interference from the parent compound. The behavior of this compound citrate under different stress conditions provides valuable information for predicting shelf-life and establishing appropriate storage conditions for pharmaceutical products containing this active ingredient.

Long-Term Stability Study Protocol

Long-term stability studies are conducted to evaluate product performance throughout the intended shelf-life under recommended storage conditions. The protocol involves storing samples from at least three different batches of syrup containing this compound citrate and benzoic acid in stability storage cabinets at a temperature of 30 ± 2°C and relative humidity of 65 ± 5% for a period of up to 36 months [2]. At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), samples are withdrawn and analyzed for this compound citrate and benzoic acid content, degradation products, and physical characteristics including pH and specific gravity [2].

The stability study should demonstrate that the method remains specific for the quantification of this compound citrate and benzoic acid in the presence of degradation products that form during storage [2]. The study should also establish the correlation between accelerated stability results and long-term stability data, enabling prediction of product shelf-life. The stability-indicating nature of the method is confirmed when it can accurately measure the active ingredients without interference from degradation products, excipients, impurities, or other potential process contaminants that may increase over time [2].

degradation cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_results Stability Assessment start This compound Citrate Stability Assessment acid Acidic (2N HCl, 20min heat) start->acid base Alkaline (2N NaOH, 20min heat) start->base oxidative Oxidative (20% H₂O₂, 20min heat) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo degradation Major Degradation Product: 2-Phenylbutyric Acid acid->degradation base->degradation oxidative->degradation thermal->degradation photo->degradation hplc HPLC Separation degradation->hplc spec_method Spectrophotometric Detection at 246.7nm degradation->spec_method quant Quantification hplc->quant spec_method->quant validate Method Validation: Stability-Indicating Capability quant->validate shelf Shelf-Life Determination validate->shelf storage Storage Condition Recommendations validate->storage

Figure 2: This pathway diagram outlines the forced degradation study protocol for this compound citrate, showing major stress conditions, degradation product formation, and subsequent analytical monitoring for stability assessment.

Pharmaceutical Applications and Implementation

Analytical Applications in Pharmaceutical Quality Control

The developed HPLC methods have been successfully applied to the analysis of commercial pharmaceutical products, specifically cough syrup formulations containing this compound citrate and benzoic acid [1] [2]. These methods enable routine quality control of active pharmaceutical ingredients and preservatives in finished products, ensuring compliance with specifications throughout the product lifecycle. The methods are particularly valuable for stability testing programs, where they can simultaneously monitor the decrease in active ingredient concentration and increase in degradation products over time [2]. This simultaneous monitoring provides comprehensive product quality assessment with minimal analytical resources.

The methods have demonstrated successful application in determining this compound citrate in both syrup formulations and placebo syrups prepared in the laboratory with good accuracy and precision [5]. The capability to determine this compound citrate in the presence of its degradation products makes these methods particularly valuable for assessing product quality after storage under different stress conditions [3]. Additionally, the methods can be applied to comparative studies of different pharmaceutical products, enabling quality assessment across different manufacturers or formulations [2]. The application of these methods to real pharmaceutical samples demonstrates their practical utility in pharmaceutical analysis and their robustness against matrix effects from excipients commonly found in syrup formulations.

Protocol for Routine Pharmaceutical Analysis

For routine implementation in pharmaceutical quality control laboratories, the following protocol is recommended: First, system suitability tests should be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. These tests should include evaluation of peak symmetry (asymmetry factor between 0.8-1.5), resolution (not less than 2.0 between this compound citrate and its closest eluting peak), and repeatability (RSD of peak areas for six replicate injections not more than 2.0%) [1] [2]. A calibration curve should be constructed using at least five concentration levels across the specified range, with correlation coefficient not less than 0.999 [1].

Sample preparation should follow the standardized procedure of diluting syrup with mobile phase to achieve the target concentration, followed by filtration through a 0.45 μm PVDF filter [1]. During analysis, the injection sequence should include system suitability standards, calibration standards, quality control standards, followed by test samples [1]. The acceptance criteria for analytical runs should include calibration standards with accuracy within 98-102%, quality control standards with accuracy within 95-105%, and consistent retention times (RSD not more than 2%) for all analytes [2]. Implementation of this standardized protocol ensures consistent application of the method across different analysts, instruments, and laboratories, facilitating reliable comparison of results over time and between different facilities.

Conclusion

The development and validation of RP-HPLC methods for the simultaneous determination of this compound citrate and its degradation products represents a significant advancement in pharmaceutical analysis of cough preparations. These methods address a critical gap in analytical capabilities for a widely used pharmaceutical compound not officially described in major pharmacopoeias. The optimized chromatographic conditions, particularly the use of cyanopropyl columns with triethylamine-modified mobile phases, provide efficient separation with excellent peak symmetry and reasonable run times. The comprehensive validation of these methods according to ICH guidelines confirms their reliability, accuracy, precision, and specificity for intended applications in pharmaceutical quality control and stability testing.

The stability-indicating capability of these methods, demonstrated through forced degradation studies, enables their application in comprehensive stability assessment programs for this compound citrate-containing products. The implementation of experimental design approaches for robustness assessment provides scientific justification for operational parameter ranges and control strategies. These methods offer practical solutions for pharmaceutical manufacturers and quality control laboratories requiring reliable analytical procedures for this compound citrate analysis. As this compound citrate continues to be widely used in cough preparations globally, these methods will play an important role in ensuring product quality, safety, and efficacy throughout the product lifecycle.

References

Comprehensive Application Notes and Protocols for Pharmacodynamic Assessment of Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Butamirate citrate is a non-narcotic antitussive agent with a unique dual mechanism of action that differentiates it from traditional cough suppressants. Structurally unrelated to opioids, this compound citrate represents a therapeutic alternative that avoids the risks of dependence and respiratory depression associated with centrally-acting narcotic cough suppressants. The compound is classified as a centrally-acting antitussive that primarily suppresses cough by inhibiting the cough center located in the medulla oblongata region of the brainstem [1] [2]. This central inhibition results in a significant reduction in both the frequency and intensity of coughing bouts without producing significant respiratory depression, making it particularly valuable for patients requiring long-term cough management [2] [3].

Beyond its central actions, this compound citrate exhibits important peripheral effects that contribute to its overall therapeutic profile. The compound demonstrates bronchospasmolytic activity by reducing resistance in the airways through smooth muscle relaxation, thereby facilitating easier breathing [1] [4]. Additionally, this compound citrate possesses anti-inflammatory properties that help soothe irritation within the respiratory tract, addressing one of the fundamental triggers of cough reflex [1] [4]. Recent research has revealed an intriguing emerging application of this compound in oncology, particularly for glioblastoma, where it inhibits cancer cell growth through suppression of the EGFR/STAT3 signaling pathway [5] [4]. This multifaceted pharmacodynamic profile positions this compound citrate as a versatile compound worthy of comprehensive pharmacological assessment.

Quantitative Pharmacodynamic Profiling

Antitussive Efficacy Parameters

Table 1: Core Antitussive Efficacy Parameters of this compound Citrate

Parameter Value/Range Experimental Model Duration of Effect
Onset of Action 5-10 minutes (plasma concentration); 30-60 minutes (clinical effect) Human pharmacokinetic studies [1] [6] 4-6 hours
Cough Frequency Reduction 14.6-18.5% (compared to placebo) Clinical trials (reference to gefapixant) [7] 12-24 weeks (sustained efficacy)
STAT3 Activity Inhibition IC50: 0.01-10 μM Glioblastoma tumorsphere assays [5] [4] Dose-dependent (7 days in culture)
Plasma Protein Binding ~95% In vitro binding assays [3] N/A
Elimination Half-life ~6 hours Human pharmacokinetic studies [3] N/A

Table 2: Emerging Applications and Signaling Pathway Modulation

Parameter Effect Experimental System Potential Research Applications
Glioblastoma Growth Inhibition Effective suppression at 2 mg/kg (in vivo) Mouse xenograft models [5] [4] Repurposing for oncology; RRAD-expressing cancers
EGFR/STAT3 Pathway Modulation Decreased pEGFR, pSTAT3, pERK, pAKT Western blot, proximity ligation assay [5] Targeted therapy for STAT3-driven malignancies
RRAD Interaction Disruption of RRAD-pSTAT3 complex Molecular docking, mutant studies [5] Study of RRAD-associated signaling cascades
Bronchodilatory Effect Reduced airway resistance Respiratory function tests [1] [4] Asthma, COPD with cough component
Anti-inflammatory Activity Reduced airway inflammation Inflammatory cytokine models [1] Inflammatory airway diseases with cough

The quantitative profiling of this compound citrate reveals a compelling concentration-dependent efficacy across multiple experimental systems. The rapid attainment of therapeutic plasma concentrations within 5-10 minutes after oral administration underscores its potential for acute cough suppression [1]. In contemporary cough research, the field has shifted toward understanding chronic cough as primarily a neural disorder characterized by vagal hypersensitivity rather than solely a respiratory symptom [7]. This paradigm shift aligns with this compound's central mechanism and explains its efficacy in various cough etiologies. The therapeutic plasma concentrations achieved within minutes of administration enable rapid engagement with central cough centers, while its peripheral actions manifest through bronchospasmolysis and anti-inflammatory effects that complement its central antitussive activity [1] [2] [4].

The emerging data on this compound's anti-neoplastic properties reveals a potentially significant repurposing opportunity. The inhibition of the EGFR/STAT3 signaling axis represents a mechanistically distinct action from its antitussive effects, suggesting multiple pathway engagements at different concentration ranges [5]. The compound's effectiveness in suppressing tumorsphere formation in glioblastoma cell lines, including temozolomide-resistant and lapatinib-resistant variants, at concentrations ranging from 0.01 to 10 μM, highlights its potency against aggressive cancer models [5] [4]. This concentration range aligns with achievable plasma levels in humans, suggesting potential translational relevance. Furthermore, the selective efficacy in RRAD-expressing glioblastoma cells indicates a precision medicine approach could be employed when considering this compound for oncological applications [5].

Experimental Protocols

In Vitro Binding and Signaling Assays

Molecular Docking Analysis for RRAD Binding: To evaluate the direct interaction between this compound citrate and RRAD (Ras-related associated with diabetes), perform molecular docking simulations using the crystal structure of RRAD (PDB code: 3Q72). Utilize the Glide module in the Schrödinger molecular simulation package for docking calculations. Prepare the protein structure by removing water molecules and adding hydrogen atoms, then generate grids centered on the binding pocket residues (Lys228, Arg249, Gln250). For this compound citrate, ensure proper ligand preparation through geometry optimization using appropriate software. Run docking simulations with standard precision (SP) or extra precision (XP) modes, selecting binding poses based on the most negative docking scores. Validate the predicted binding modes through molecular dynamic simulations (100 ns) and MM/GBSA calculations to determine binding free energies and identify key interacting residues [5].

STAT3 Luciferase Reporter Assay: Plate RRAD-expressing glioblastoma cells (LN229-RRAD, U87MG, or T98G) in 24-well plates at a density of 5×10^4 cells/well. After 24 hours, transfect cells with a STAT3-responsive luciferase reporter construct using an appropriate transfection reagent. Following 6 hours of transfection, treat cells with this compound citrate at concentrations ranging from 0.01 to 10 μM, including vehicle controls. After 24 hours of treatment, lyse cells and measure luciferase activity using a commercial assay system. Normalize firefly luciferase activity to Renilla luciferase activity from a co-transfected control plasmid. Calculate the percentage inhibition of STAT3 activity relative to vehicle-treated controls, with each experiment performed in at least triplicate wells and repeated across three independent biological replicates [5].

Western Blot Analysis of EGFR/STAT3 Pathway: Treat U87MG tumorspheres with this compound citrate (0.1-10 μM) for 1, 6, 12, and 24-hour time points. Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes and incubate overnight at 4°C with primary antibodies against pEGFR (Tyr1068), total EGFR, pSTAT3 (Tyr705), total STAT3, pERK1/2 (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and β-actin as a loading control. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence. Quantify band intensities using image analysis software and normalize phosphoprotein levels to total protein and loading controls [5].

Cellular Models and Readouts

Tumorsphere Formation Assay: Seed glioblastoma cells (U87MG, LN229-RRAD, or T98G) in ultra-low attachment plates at a density of 1×10^3 cells/mL in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL FGF, and 4 μg/mL heparin. Treat cells with this compound citrate at concentrations ranging from 0.01 to 10 μM, refreshing the medium and compounds every 3 days. After 7 days, count tumorspheres larger than 50 μm in diameter using an inverted microscope. Capture images and calculate sphere formation efficiency as (number of spheres formed / number of cells seeded) × 100%. Express results as percentage inhibition compared to vehicle-treated controls [5].

Proximity Ligation Assay (PLA) for Protein Interactions: Culture U87MG cells on chamber slides and treat with this compound citrate (1 μM) for 2 hours before stimulating with EGF (50 ng/mL) for 15 minutes. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with appropriate serum. Incubate cells with primary antibodies against RRAD and pSTAT3 or RRAD and pEGFR overnight at 4°C. The following day, apply PLUS and MINUS PLA probes, ligate, and amplify according to manufacturer's instructions. Mount slides with mounting medium containing DAPI and visualize using fluorescence microscopy. Quantify PLA signals (red dots) per cell using image analysis software, with each dot representing a protein-protein interaction event [5].

In Vivo Cough Reflex Evaluation

Citric Acid-Induced Cough Model in Guinea Pigs: House guinea pigs (300-500 g) individually in transparent chambers with access to food and water ad libitum. Expose animals to nebulized citric acid (0.2-0.4 M) for 5 minutes using an ultrasonic nebulizer connected to the chamber. Record cough sounds using a microphone placed inside the chamber, simultaneously monitoring respiratory parameters via whole-body plethysmography. Administer this compound citrate (1-5 mg/kg) or vehicle control orally 30 minutes before citric acid challenge. Count cough frequency by analyzing audio recordings and corresponding box pressure signals from plethysmography. Define a cough as an abrupt increase in box pressure accompanied by a characteristic cough sound. Include positive controls (e.g., codeine 10 mg/kg) and negative controls (vehicle) in each experiment [8] [9].

Glioblastoma Xenograft Model for Anti-tumor Efficacy: Subcutaneously inject 5×10^6 U87MG cells suspended in 100 μL Matrigel into the flanks of 6-8 week-old male BALB/c nude mice. When tumors reach approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group). Administer this compound citrate (2 mg/kg) or vehicle control via intraperitoneal injection daily for 36 days. Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: volume = (length × width²) / 2. Monitor body weight and general health status as indicators of treatment toxicity. At the endpoint, harvest tumors for immunohistochemical analysis of cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and pSTAT3 levels [5] [4].

Cough Reflex Sensitivity Testing in Humans: For clinical evaluation of cough reflex sensitivity, recruit patients with chronic cough (duration >8 weeks) and age-matched healthy controls. Following ethical approval and informed consent, perform cough challenge testing with nebulized citric acid or capsaicin solutions of increasing concentrations (0.98 to 1000 μM). Ask participants to inhale single breaths of each solution for 15 seconds, with 60-second intervals between inhalations. Record the number of coughs produced in the 15 seconds following each inhalation. Determine C2 and C5 values (concentrations eliciting 2 and 5 coughs, respectively) as endpoints of cough reflex sensitivity. Administer this compound citrate (50 mg) or placebo in a randomized, crossover design with a 3-day washout period between treatments [7] [3].

Data Interpretation and Analysis

Assessment of Antitussive Efficacy

The interpretation of antitussive efficacy data should consider both statistical significance and clinical relevance. In animal models, a reduction of cough frequency by ≥30% compared to vehicle control is typically considered biologically significant. For citric acid-induced cough models, this compound citrate should demonstrate a dose-dependent suppression of cough frequency, with higher doses (5 mg/kg) expected to achieve efficacy comparable to codeine (10 mg/kg) but without significant respiratory depression [1] [9]. In human trials, the interpretation of efficacy must account for the substantial placebo effect observed in cough studies, which can approach 30-40% improvement in subjective cough scores. Therefore, objective measures such as cough frequency monitoring over 24 hours provide more reliable endpoints [7]. This compound citrate treatment in clinical settings should demonstrate a ≥15% reduction in objective cough frequency compared to placebo to be considered clinically meaningful, consistent with benchmarks established by recent antitussive trials [7].

When analyzing data from cough reflex sensitivity testing, a rightward shift of the concentration-response curve for tussive agents like capsaicin indicates desensitization of the cough reflex. This compound citrate should significantly increase the C2 and C5 values (the concentrations of capsaicin required to elicit 2 or 5 coughs) compared to baseline or placebo. This effect reflects modulation of vagal afferent sensitivity, which is increasingly recognized as fundamental to chronic cough pathophysiology [7]. For the tumosphere formation assay, calculate the IC50 value (concentration inhibiting 50% of sphere formation) using non-linear regression analysis. This compound citrate should demonstrate selective inhibition of RRAD-expressing cells, with IC50 values in the low micromolar range (1-5 μM), while having minimal effect on RRAD-negative cells at equivalent concentrations [5].

Analysis of Signaling Pathway Modulation

The assessment of this compound citrate's effects on the EGFR/STAT3 signaling pathway requires quantitative analysis of phosphoprotein levels normalized to total protein expression. A reduction in pSTAT3 (Tyr705) levels by ≥40% compared to vehicle control at concentrations ≤10 μM indicates significant pathway inhibition. The proximity ligation assay results should demonstrate a ≥50% reduction in RRAD-pSTAT3 and RRAD-pEGFR complexes following this compound treatment, confirming disruption of this critical oncogenic signaling module [5]. For the STAT3 luciferase reporter assay, normalize data to both Renilla luciferase and total protein content to control for variations in transfection efficiency and cell viability. A ≥30% reduction in STAT3-driven luciferase activity at this compound concentrations ≤10 μM indicates functionally significant pathway inhibition [5].

The diagram below illustrates the signaling pathways modulated by this compound citrate and the experimental approaches for pharmacodynamic assessment.

G This compound This compound Central_Cough_Center Central Cough Center (Medulla Oblongata) This compound->Central_Cough_Center Central Action Vagal_Nerves Vagal Afferent Nerves This compound->Vagal_Nerves Peripheral Action RRAD_Protein RRAD Protein This compound->RRAD_Protein Direct Binding Cough_Reflex Cough Reflex Inhibition Central_Cough_Center->Cough_Reflex Suppression Peripheral_Effects Peripheral Effects Vagal_Nerves->Peripheral_Effects Bronchodilation Bronchodilation Peripheral_Effects->Bronchodilation Anti_inflammatory Anti-inflammatory Effects Peripheral_Effects->Anti_inflammatory EGFR_STAT3_Pathway EGFR/STAT3 Signaling RRAD_Protein->EGFR_STAT3_Pathway Disruption Anti_tumor_Effects Anti-tumor Effects EGFR_STAT3_Pathway->Anti_tumor_Effects Inhibition Molecular_Docking Molecular_Docking Molecular_Docking->RRAD_Protein Tumorsphere_Assay Tumorsphere_Assay Tumorsphere_Assay->Anti_tumor_Effects PLA Proximity Ligation Assay PLA->EGFR_STAT3_Pathway Western_Blot Western_Blot Western_Blot->EGFR_STAT3_Pathway Cough_Challenge Cough_Challenge Cough_Challenge->Cough_Reflex Plethysmography Plethysmography Plethysmography->Cough_Reflex

Diagram 1: this compound citrate mechanisms and assessment methods. The diagram illustrates the compound's dual mechanisms in cough suppression (central and peripheral) and its newly discovered anti-tumor effects through RRAD/STAT3 pathway inhibition. Experimental methods for evaluating each pathway are shown in green ellipses with dashed red connections to their respective assessment targets.

Application Notes in Research Context

Neurogenic Cough and Vagal Hyperensitivity

The contemporary understanding of chronic cough has evolved significantly, with current research framing it as primarily a neural disorder characterized by vagal hypersensitivity rather than merely a respiratory symptom. This paradigm shift aligns perfectly with this compound citrate's dual mechanism of action, positioning it as a valuable investigational tool for studying neurogenic cough pathways [7]. Researchers should note that this compound's efficacy in chronic cough models may be particularly pronounced in cases where cough reflex hypersensitivity is the dominant pathophysiology, rather than cases driven primarily by excessive mucus production or structural airway abnormalities. The compound's ability to modulate central cough centers while simultaneously calming peripheral vagal afferent signaling makes it particularly suited for studying the neural integration of cough reflexes [1] [7].

When employing this compound citrate in studies of cough neurobiology, researchers should implement comprehensive assessment protocols that capture both objective cough frequency metrics and subjective measures of cough severity and urge-to-cough. The multidimensional nature of chronic cough necessitates this comprehensive approach, as this compound may demonstrate differential effects on various cough parameters. For example, its rapid onset of central action may provide quick reduction in cough frequency, while its peripheral anti-inflammatory effects may gradually reduce background airway irritation over days of treatment [1] [2]. This temporal dissociation of effects can provide insights into the relative contributions of central versus peripheral mechanisms in different cough phenotypes. Additionally, the favorable safety profile of this compound citrate enables longer-term studies of cough modulation without the confounding sedative effects associated with opioid antitussives [3].

Glioblastoma and RRAD-STAT3 Signaling

The serendipitous discovery of this compound citrate's efficacy against glioblastoma represents a promising drug repurposing opportunity that merits rigorous investigation. Researchers exploring this application should prioritize the stratification of experimental models based on RRAD expression levels, as this compound's anti-tumor effects appear predominantly in RRAD-high contexts [5]. The implementation of RRAD knockdown or knockout controls is essential for establishing mechanism-specificity in these studies. This compound's ability to suppress tumorsphere formation in temozolomide-resistant and lapatinib-resistant glioblastoma cell lines suggests potential utility in treatment-resistant disease, a particularly valuable therapeutic niche given the poor prognosis of recurrent glioblastoma [5] [4].

From a signaling perspective, this compound citrate represents a valuable chemical probe for studying RRAD-mediated STAT3 activation, a pathway increasingly implicated in cancer stemness and therapeutic resistance. Researchers should employ comprehensive pathway analysis techniques to capture potential off-target effects or compensatory mechanisms that may emerge with prolonged this compound exposure. The compound's well-established human safety profile potentially accelerates translational development, though careful dose-finding studies are warranted given the potentially different concentration requirements for antitussive versus anti-neoplastic effects [5]. When designing in vivo efficacy studies, the incorporation of advanced imaging techniques and assessment of blood-brain barrier penetration will be critical for validating this compound's potential as a neuro-oncology therapeutic. The 2 mg/kg dosing regimen that demonstrated efficacy in xenograft models provides a starting point for dose optimization studies [5] [4].

References

Application Note: Pharmacokinetic Sampling Protocol for Butamirate Citrate Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Metabolic Pathway Butamirate citrate is a non-opioid cough suppressant that undergoes rapid and extensive first-pass metabolism. The parent compound is rapidly hydrolyzed and is not detected in plasma [1]. Pharmacokinetic assessments therefore focus on its two main active metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol (DAEE) [2] [1] [3]. These metabolites are believed to contribute to the antitussive effect and have a relatively long terminal half-life, necessitating a sampling schedule that can adequately characterize their profile [3].

The workflow below illustrates the metabolic pathway and key analysis stages.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Rapid Hydrolysis Metabolite_2PBA 2-Phenylbutyric Acid (2-PBA) Hydrolysis->Metabolite_2PBA Metabolite_DAEE Diethylaminoethoxyethanol (DAEE) Hydrolysis->Metabolite_DAEE Plasma_Analysis Plasma Analysis (HPLC-UV) Metabolite_2PBA->Plasma_Analysis  Quantification Metabolite_DAEE->Plasma_Analysis  Quantification PK_Parameters PK Parameter Calculation Plasma_Analysis->PK_Parameters

2. Detailed Pharmacokinetic Sampling Protocol

This protocol is synthesized from published clinical trials and analytical methods, providing a robust framework for assessing the pharmacokinetics of this compound citrate metabolites [2] [4] [1].

  • 2.1. Analytical Method

    • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [4] [3].
    • Analytes: 2-Phenylbutyric acid (2-PBA) and Diethylaminoethoxyethanol (DAEE) [2].
    • Key Chromatographic Conditions (as validated for 2-PBA):
      • Column: Cyanopropyl-silane column (e.g., 250 mm × 4.6 mm, 5 µm) [4].
      • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v), pH adjusted to 3.0 [4].
      • Flow Rate: 1.5 mL/min [4].
      • Detection: UV at 210 nm [4].
      • Sample Preparation: Plasma samples require protein precipitation or liquid-liquid extraction. The working sample solution is filtered through a PVDF 0.45 µm syringe filter prior to injection [4].
  • 2.2. Blood Sampling Schedule The sampling protocol should capture the rapid rise, peak, and slow decline of metabolite concentrations. The following schedule is recommended for a single oral dose study, based on a four-way crossover design [2] [1].

    • Pre-dose (0 h) [2]
    • 2 hours post-dose [2]
    • 4 hours post-dose [2]
    • 6 hours post-dose [2]
    • 8 hours post-dose [2]
    • 12 hours post-dose [2]
    • 24 hours post-dose [2]

    For studies requiring a more complete AUC calculation, additional sampling up to 96 hours may be necessary due to the long half-life of the metabolites, as indicated by a study that observed detectable levels over this extended period [3].

  • 2.3. Sample Handling and Storage

    • Blood Collection: Collect 4.5 mL blood samples at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA) [2].
    • Plasma Separation: Centrifuge blood samples promptly to separate plasma.
    • Storage: Store plasma samples at or below -20°C until analysis.

The workflow for the experimental procedure is outlined below.

G Step1 Administer Single Oral Dose (22.5 mg to 90 mg this compound Citrate) Step2 Serial Blood Sampling (Pre-dose, 2, 4, 6, 8, 12, 24 h) Step1->Step2 Step3 Plasma Separation & Storage (< -20°C) Step2->Step3 Step4 Analyze Metabolites (RP-HPLC-UV) Step3->Step4 Step5 Determine Cmax, tmax, AUC, and Elimination Half-life Step4->Step5

3. Key Pharmacokinetic Parameters and Data

The table below summarizes the typical pharmacokinetic parameters for the primary metabolite 2-Phenylbutyric acid (2-PBA) following a single 45 mg oral dose of this compound citrate syrup in healthy adults [3].

Parameter Value for 2-PBA (Mean) Unit Notes
Cmax 1.77 - 1.86 µg/mL Maximum plasma concentration [3]
tmax 1.1 - 1.5 hours Time to reach Cmax [3]
AUC0-∞ 46.9 - 50.4 µg·h/mL Area under the curve from zero to infinity [3]
t½ (Elimination Half-life) 26 - 28 hours Terminal half-life [3]
Protein Binding ~95% Extensive plasma protein binding [1]

4. Critical Considerations for Study Design

  • Dose Proportionality: Studies should include multiple dose levels (e.g., 22.5 mg, 45 mg, 67.5 mg, 90 mg) to assess dose proportionality, as the pharmacokinetics of the metabolites may not be linear across all doses [2] [1].
  • Formulation Differences: Be aware that the rate and extent of absorption can vary between formulations (e.g., syrup vs. tablets), which should be accounted for in comparative studies [3].
  • Metabolite Activity: Note that the measured metabolites are pharmacologically active, so the pharmacokinetic data directly inform the pharmacodynamic response (antitussive effect) [1].

References

Comprehensive Application Note: Long-Term Stability Study Protocol for Butamirate Citrate Syrup

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Butamirate citrate is a non-opioid central cough suppressant that acts directly on the cough center in the medulla oblongata without causing respiratory depression, making it a safer alternative to codeine-based antitussives. It is primarily formulated as an oral syrup, with benzoic acid commonly added as an antimicrobial preservative to protect against microbial growth in the aqueous formulation. Despite its widespread use in many markets, this compound citrate is not officially described in any major pharmacopeia, necessitating robust, validated analytical methods for quality control. Long-term stability studies are essential in pharmaceutical development to determine shelf life, establish appropriate storage conditions, and ensure that products maintain their identity, strength, quality, and purity throughout their proposed storage period. These studies provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light, enabling the recommendation of retest periods or shelf lives [1] [2].

This application note provides a comprehensive protocol for conducting long-term stability studies on this compound citrate syrup, incorporating validated stability-indicating analytical methods and appropriate study design aligned with regulatory requirements. The protocol draws from published research on this compound citrate analysis and ICH guidelines for stability testing, providing researchers and pharmaceutical development professionals with a practical framework for ensuring the product quality, safety, and efficacy of this compound citrate syrup throughout its shelf life [1] [2] [3].

Analytical Method Development and Validation

HPLC Method Considerations

The development of a reliable stability-indicating method is fundamental to successful stability studies for this compound citrate syrup. Two robust reversed-phase HPLC methods with distinct chromatographic conditions have been developed and validated for the simultaneous determination of this compound citrate and benzoic acid in syrup formulations. The fundamental difference between these approaches provides flexibility in method selection based on available equipment, reagents, and specific analytical requirements.

Method 1 utilizes a Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of acetonitrile and a special buffer containing 10 gm/L sodium lauryl sulphate and 5 ml/L of 1N sulphuric acid in distilled water (70:30 v/v), delivered at a flow rate of 1.7 mL/min. Detection is performed at 205 nm using a UV detector. This method has demonstrated excellent system suitability parameters with successful separation of both active compounds from their degradation products [1].

Method 2 employs a cyanopropyl column (250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v), with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid, and the mobile phase is delivered at a flow rate of 1.5 mL/min. Detection is achieved using a DAD detector at 210 nm. This method offers a shorter run time of 6 minutes compared to the previously reported 8-minute method, providing efficiency advantages for high-throughput stability testing [4].

Method Validation Parameters

Both HPLC methods have undergone comprehensive validation according to ICH guidelines, assessing critical parameters to ensure reliability, accuracy, and reproducibility for stability studies.

Table 1: Method Validation Parameters for this compound Citrate and Benzoic Acid

Validation Parameter This compound Citrate Benzoic Acid Acceptance Criteria
Linearity Range 0.28-0.84 mg/mL [1] 0.23-0.68 mg/mL [1] R² > 0.999
LOD 23.5 μg/mL [5] - -
LOQ 28 μg/mL [5] - -
Precision (RSD%) <2% [5] - <2%
Accuracy 98-102% [1] 98-102% [1] 98-102%
Specificity No interference from degradants [1] No interference from degradants [1] Baseline separation

The validation studies demonstrated that both methods possess excellent linearity with correlation coefficients (R²) greater than 0.999, good system precision with RSD values less than 2%, and high accuracy with percentage differences between measured and nominal concentrations within the acceptable range of 98-102%. The methods also showed adequate sensitivity for both this compound citrate and benzoic acid quantification, with the limit of detection (LOD) and limit of quantitation (LOQ) sufficiently low to detect potential degradation products that may form during storage [1] [5].

Stability Study Protocol

Study Design and Storage Conditions

Long-term stability studies for this compound citrate syrup should be designed according to ICH Q1A(R2) guidelines to ensure the generation of reliable data that will be acceptable to regulatory authorities. The protocol should include a minimum of three production batches of syrup, as studies have demonstrated consistent stability profiles across multiple batches (1618, 512, 3675) when stored under appropriate conditions [1] [3].

Table 2: Recommended Storage Conditions for Long-Term Stability Study

Study Type Storage Condition Minimum Time Period Application
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months Primary shelf-life determination [2] [3]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Protective labeling if significant change occurs at accelerated condition [2]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Supporting data and evaluation of significant change [2]

The selection of storage conditions should be based on the climatic zone where the product will be marketed. For global products destined for multiple climatic zones, the most stringent conditions should be applied to ensure universal acceptability. The ICH guidelines recommend 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH as long-term storage conditions for climatic zones III and IV [2] [3].

Testing Frequency and Parameters

Stability testing should be performed at predetermined intervals to establish the degradation rate of the product and estimate its shelf life with appropriate statistical confidence. For a typical 12-month study, testing time points should include 0, 3, 6, 9, and 12 months during the first year, followed by annual testing through the proposed shelf life. Additional testing at the initial and final time points provides data points for statistical analysis of shelf life [1] [2].

The stability study should evaluate parameters that are potentially susceptible to change during storage and likely to influence quality, safety, or efficacy:

  • Physical Characteristics: Appearance, color, odor, pH, and specific gravity should be monitored throughout the study. Any physical changes such as precipitation, crystallization, or phase separation should be documented [1] [2].
  • Chemical Characteristics: Assay of both this compound citrate and benzoic acid using the validated HPLC method, degradation products, and related substances should be quantified [1].
  • Microbiological Characteristics: Microbial limit tests and preservative effectiveness testing for benzoic acid should be conducted to ensure the product remains microbiologically stable [2].
  • Performance Characteristics: Dissolution testing (for solid dosage forms) or drug release characteristics may be applicable for certain formulations [2].

Stability-Indicating Property and Forced Degradation Studies

Forced Degradation Methods

The stability-indicating capability of the analytical method must be demonstrated through forced degradation studies, which involve subjecting the drug product to stress conditions beyond those used in formal stability studies. These studies help identify likely degradation products, establish the pathways of degradation, and validate the specificity of the analytical method [1] [5].

For this compound citrate syrup, forced degradation studies should include:

  • Acidic Degradation: Treat the sample with 2N HCl in a sealed vial and heat in a water bath at 60°C for 20 minutes, then cool and neutralize with 2N NaOH before analysis [1].
  • Alkaline Degradation: Treat the sample with 2N NaOH in a sealed vial and heat in a water bath at 60°C for 20 minutes, then cool and neutralize with 2N HCl before analysis [1].
  • Oxidative Degradation: Treat the sample with 20% hydrogen peroxide and heat in a water bath at 60°C for 20 minutes [1].
  • Thermal Degradation: Expose the solid drug substance or finished product to dry heat at 70°C for 2 weeks [5].
  • Photostability: Expose the product to visible and UV light according to ICH Q1B guidelines to evaluate photosensitivity [3].

The following diagram illustrates the complete experimental workflow for the stability study of this compound citrate syrup, from method development through forced degradation studies and final data analysis:

G cluster_1 Analytical Method Development cluster_2 Forced Degradation Studies cluster_3 Long-Term Stability Study Start Stability Study Protocol M1 HPLC Method 1: C8 Column, 205 nm 70:30 Acetonitrile/Buffer Start->M1 M2 HPLC Method 2: CN Column, 210 nm 50:50 Methanol/Buffer Start->M2 Val Method Validation: Linearity, Precision, Accuracy Specificity, LOD/LOQ M1->Val M2->Val FD Stress Conditions Val->FD Acid Acidic (2N HCl, 60°C) FD->Acid Alk Alkaline (2N NaOH, 60°C) FD->Alk Oxid Oxidative (20% H₂O₂, 60°C) FD->Oxid Therm Thermal (70°C, 2 weeks) FD->Therm Photo Photolytic (ICH Q1B) FD->Photo Storage Storage Conditions LT Long-term: 25°C/60% RH or 30°C/65% RH Storage->LT Acc Accelerated: 40°C/75% RH Storage->Acc Inter Intermediate: 30°C/65% RH Storage->Inter Testing Testing Schedule: 0, 3, 6, 9, 12 months Then annually LT->Testing Params Testing Parameters: Physical, Chemical, Microbiological Testing->Params Analysis Data Analysis and Shelf Life Determination Params->Analysis

Evaluation of Degradation

The forced degradation samples should be analyzed using the developed HPLC method to demonstrate specificity and selectivity. The method should effectively separate this compound citrate and benzoic acid from their degradation products, with baseline resolution (resolution factor >1.5) between peaks. This compound citrate is known to degrade to 2-phenyl butyric acid under certain stress conditions, which can be determined by measuring its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in derivative UV spectrophotometry [6].

The analytical method should be capable of detecting and quantifying degradation products without interference from the main peaks. Peak purity tests using diode array detection should be performed to demonstrate that the this compound citrate and benzoic acid peaks are pure and not contaminated with co-eluting degradation products. The forced degradation studies typically target 5-20% degradation of the active ingredient to establish the stability-indicating properties of the method without causing excessive degradation that could generate secondary degradation products [1] [6].

Data Analysis and Reporting

Stability Data Evaluation

The analysis of stability data should aim to establish a retest period or shelf life for the drug substance and drug product, respectively, which is supported by the results of the stability study. Statistical methods should be employed to analyze the long-term stability data for quantitatively measured attributes such as assay and degradation products.

For the assay of this compound citrate, the acceptance criteria throughout the shelf life are typically set at 90.0-110.0% of the labeled claim, based on the validation data demonstrating accuracy of 98-102%. For benzoic acid, which functions as a preservative, the acceptable range may be narrower (95.0-105.0%) to ensure adequate antimicrobial protection throughout the shelf life. Any degradation products should be identified, reported, and controlled according to ICH Q3A and Q3B guidelines, with thresholds set based on the maximum daily dose of the product [1] [3].

Shelf Life Determination

The shelf life of this compound citrate syrup should be determined based on the time during which the product remains within specification when stored under the recommended storage conditions. Statistical analysis of the long-term stability data, typically using regression analysis with 95% confidence limits, is performed for the quantitative parameters such as assay and degradation products. The shelf life is determined as the time point at which the 95% confidence limit of the regression line intersects the acceptance criterion [2] [3].

For this compound citrate syrup, a published long-term stability study demonstrated that the product maintained its quality attributes for a period of 36 months when stored at 30°C ± 2°C and relative humidity of 65% ± 5%. This shelf life was supported by monitoring physical characteristics (pH and specific gravity) as well as the chemical assay of both this compound citrate and benzoic acid, which remained within specification throughout the study period [1].

Conclusion

This application note provides a comprehensive protocol for conducting long-term stability studies on this compound citrate syrup, incorporating validated stability-indicating HPLC methods and appropriate study design aligned with regulatory requirements. The two HPLC methods presented offer reliable and accurate quantification of both this compound citrate and benzoic acid in the presence of their degradation products, fulfilling the requirements for stability-indicating methods. The systematic approach to stability study design, forced degradation studies, and data analysis enables the accurate prediction of shelf life and ensures product quality throughout its lifecycle.

Implementation of this protocol will provide researchers and pharmaceutical development professionals with a robust framework for generating reliable stability data that meets regulatory expectations, ultimately ensuring that this compound citrate syrup maintains its quality, safety, and efficacy throughout its shelf life. The principles outlined can also be adapted for stability studies of other syrup-based pharmaceutical products requiring simultaneous monitoring of active pharmaceutical ingredients and preservatives.

References

butamirate citrate degradation products and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Butamirate Citrate Stability

  • Q1: What are the known degradation products of this compound Citrate? The primary degradation product of this compound citrate, formed under acidic hydrolysis conditions, is 2-phenylbutyric acid [1]. Other studies also confirm the formation of a main degradation product under forced degradation conditions, though it is not specifically named [2] [3].

  • Q2: What are the major factors affecting this compound Citrate stability? this compound citrate is susceptible to degradation under various stress conditions. The key factors are:

    • Acidic and Alkaline Hydrolysis: The drug degrades in both acidic and alkaline media [3].
    • Oxidative Stress: Exposure to oxidizing agents can lead to degradation [4].
    • Light: this compound citrate can undergo photodegradation, forming isomers like the cis-isomer, a concern shared with drugs like montelukast [1].
  • Q3: Which analytical techniques are suitable for stability-indicating methods? Several techniques have been successfully validated for determining this compound citrate in the presence of its degradation products:

    • Derivative UV Spectrophotometry: This method can resolve the drug from its degradants without prior separation [1].
    • Reversed-Phase HPLC (RP-HPLC): This is the most common and robust approach, allowing for simultaneous determination of the drug and its degradants [4] [2] [3].
    • Rapid Resolution LC (RRLC): This method uses smaller particle sizes for faster analysis and higher resolution [3].

Troubleshooting Guides & Experimental Protocols

Degradation Pathways and Kinetic Studies

Understanding the kinetics of degradation can help in predicting shelf-life.

  • Protocol: Kinetic and Thermodynamic Studies [3]
    • Procedure: Subject this compound citrate solutions to acidic degradation (e.g., using HCl) at different temperatures (e.g., 70°C, 80°C, 90°C).
    • Analysis: Withdraw samples at regular intervals and analyze by a validated HPLC method to determine the remaining concentration of the intact drug.
    • Data Calculation: Plot the degradation data to determine the reaction order and calculate thermodynamic parameters like activation energy, enthalpy (ΔH), and entropy (ΔS). These parameters help understand the energy and spontaneity of the degradation reaction.
    • Application: This data allows for the estimation of the drug's half-life at storage conditions.

The relationships between the factors affecting this compound citrate's stability and the corresponding analytical control strategies can be visualized as follows:

cluster_stress Stress Conditions cluster_degradants Resulting Degradation Products cluster_methods Analytical Control Strategies This compound This compound Acidic Acidic This compound->Acidic Alkaline Alkaline This compound->Alkaline Oxidative Oxidative This compound->Oxidative Light Light This compound->Light Phenylbutyric Phenylbutyric Acidic->Phenylbutyric Hydrolysis Other Other Alkaline->Other Oxidative->Other Isomers Isomers Light->Isomers Isomerization DerivativeUV Derivative UV Phenylbutyric->DerivativeUV RP_HPLC RP-HPLC Phenylbutyric->RP_HPLC RRLC Rapid Resolution LC Phenylbutyric->RRLC Kinetics Kinetic Studies Phenylbutyric->Kinetics Other->DerivativeUV Other->RP_HPLC Other->RRLC Other->Kinetics Isomers->DerivativeUV Isomers->RP_HPLC Isomers->RRLC Isomers->Kinetics Kinetics->this compound Shelf-life Prediction

Summary of Reported HPLC Methods for Analysis

The table below summarizes validated chromatographic conditions from the literature for your reference.

Method Parameter HPLC Method 1 (Stability-Indicating) [4] HPLC Method 2 (with Degradant) [2] RRLC Method (Fast Analysis) [3] HPLC Method 3 (with Preservative) [5]
Analyte(s) This compound Citrate & Benzoic Acid This compound Citrate & its main degradant This compound Citrate & its degradant This compound Citrate & Benzoic Acid
Column Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) Not Specified Agilent SB-C18 (4.6 × 50 mm, 1.8 μm) Cyanopropyl (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : SLS/H₂SO₄ buffer (70:30, v/v) Not Specified 0.2% Triethylamine buffer (pH 4.8) : Acetonitrile (50:50, v/v) Methanol : 50 mM NaH₂PO₄ (pH 3.0, with 1% TEA) (50:50, v/v)
Flow Rate 1.7 mL/min Not Specified Not Specified 1.5 mL/min
Detection UV @ 205 nm Not Specified UV @ 222 nm DAD @ 210 nm
Key Feature Simultaneous assay of drug & preservative Separation from main degradant Rapid resolution with small particle size Uses TEA for peak symmetry; Robustness assessed
Detailed Experimental Protocol: Stability-Indicating HPLC Assay

This is a generalized protocol based on the methods cited, particularly [4].

  • Objective: To separate and quantify this compound citrate in the presence of its degradation products and benzoic acid (a common preservative in syrups).
  • Materials & Instrumentation:
    • HPLC system with UV or DAD detector.
    • Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Prepare as described in the table above. Filter through a 0.45 μm membrane and degas.
    • Standard and sample solutions.
  • Sample Preparation:
    • Standard Solution: Accurately weigh this compound citrate and benzoic acid reference standards. Dissolve and dilute with mobile phase to the desired concentration (e.g., ~0.56 mg/mL and 0.45 mg/mL, respectively) [4].
    • Test Solution: For a syrup formulation, accurately dilute an aliquot (e.g., 1 mL to 20 mL) with the mobile phase to obtain a similar concentration. Filter the solution through a 0.45 μm PVDF syringe filter before injection [5].
  • Chromatographic Conditions:
    • Follow the parameters as listed in the table for the chosen method (e.g., Method 1).
    • Injection volume: 10-20 μL.
    • Column temperature: Ambient or controlled (e.g., 36°C).
  • Validation: The method should be validated for parameters such as:
    • Specificity: No interference from degradation products (from forced degradation studies), excipients, or the preservative [4] [5].
    • Linearity: Typically over a range of 50-150% of the target concentration [5].
    • Precision & Accuracy: Both system precision and method accuracy should be demonstrated [4].
    • Robustness: Assess the impact of small, deliberate changes in parameters like pH, mobile phase composition, or flow rate [5].

The workflow for developing and validating a stability-indicating method is systematic and can be outlined as follows:

Start Method Development Step1 Define Chromatographic Conditions (Column, Mobile Phase, Detection) Start->Step1 Step2 Perform Forced Degradation (Acid, Base, Oxidation, Light) Step1->Step2 Step3 Assess Specificity (Check for interference) Step2->Step3 Analyze stressed samples Step3->Step1 If not specific Step4 Validate the Method (Linearity, Precision, Accuracy) Step3->Step4 If specific Step5 Apply to Real Samples (Assay and Stability Testing) Step4->Step5

References

optimization of HPLC mobile phase for butamirate separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Mobile Phase Systems

The table below summarizes two robust mobile phase systems developed for the separation of butamirate citrate, often in combination with benzoic acid which acts as a preservative in syrup formulations [1] [2].

Component System 1 (Cyanopropyl Column) [1] System 2 (C8 Column) [2]
Stationary Phase Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm)
Mobile Phase 50:50 (v/v) Methanol / 50 mM NaH₂PO₄ • H₂O buffer 70:30 (v/v) Acetonitrile / Aqueous Solution*

| Buffer Additives & pH | • 1% Triethylamine (TEA) • pH adjusted to 3.0 with ortho-phosphoric acid | • 10 g/L Sodium Lauryl Sulphate • 5 mL/L 1 N Sulphuric Acid | | Detection Wavelength | 210 nm | 205 nm | | Flow Rate | 1.5 mL/min | 1.7 mL/min | | Run Time | 6 min | Not Specified |

*The aqueous solution for System 2 is prepared by dissolving sodium lauryl sulphate and sulphuric acid in distilled water [2].

Detailed Protocol: Mobile Phase Preparation (System 1)

Here is a step-by-step guide to preparing the mobile phase for System 1, which was specifically designed to produce symmetrical peaks for this compound citrate [1].

  • Prepare the Aqueous Buffer Solution:

    • Accurately weigh 6.9 g of sodium dihydrogen phosphate monohydrate (NaH₂PO₄ • H₂O) and transfer it to a 1 L volumetric flask.
    • Dissolve and dilute to volume with HPLC-grade water to obtain a 50 mM solution.
    • Add 10 mL of triethylamine (TEA) per liter of buffer solution to achieve a 1% (v/v) concentration. TEA acts as a silanol blocker to prevent peak tailing [1].
    • Using ortho-phosphoric acid, carefully adjust the pH of the solution to 3.0 ± 0.1.
  • Prepare the Organic Solvent:

    • Use HPLC-grade methanol.
  • Mix the Mobile Phase:

    • Combine the prepared aqueous buffer and methanol in a 50:50 (v/v) ratio. For example, mix 500 mL of each to make 1 L of mobile phase.
  • Final Preparation:

    • Filter the final mobile phase through a 0.45 μm or 0.22 μm membrane filter.
    • Degas the solution thoroughly using an ultrasonic bath or online degasser to prevent air bubbles in the HPLC system.

Troubleshooting Peak Shape Problems

Poor peak shape is a common challenge in HPLC. The diagram below outlines a logical workflow to diagnose and resolve these issues, with a special focus on the analysis of this compound citrate.

Diagnosing Peak Shape Issues

The causes and solutions for peak shape problems are often specific to the type of analyte and the symptoms observed [3] [4].

  • Problem: Tailing of Basic Analytes - this compound citrate is a basic compound, making it particularly susceptible to interactions with ionized silanol groups on the silica-based stationary phase [3]. This was a key challenge addressed during the development of the method in System 1 [1].

    • Solution: The use of 1% triethylamine (TEA) in the mobile phase is highly effective, as it acts as a competitive silanol blocker [1]. Additionally, using end-capped columns and ensuring the mobile phase is properly buffered at an optimal pH can minimize this issue [3] [5].
  • Problem: Tailing/Broadening of All Peaks - When all peaks in the chromatogram are affected, the problem is often physical rather than chemical [3] [4].

    • Solution: Check for dead volume in tubing connections between the injector, column, and detector, and ensure all fittings are tight [6] [5]. A void at the inlet of the column can also cause this; replacing the column is often the solution [3] [4]. The accumulation of sample matrix components (e.g., sugars, proteins from syrup) in the guard column or analytical column is another common cause. Replacing the guard column, as shown in the search results, can restore perfect peak shape [3].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound citrate peak tailing, and how can I fix it? This is most commonly due to ionic interactions between the basic drug and residual silanols on the stationary phase. The primary fix is to incorporate 1% triethylamine into your aqueous buffer as a silanol blocking agent [1]. Also, ensure you are using a quality end-capped column and that the mobile phase pH is accurately adjusted [5].

Q2: My method was working fine, but now all peaks are tailing. What should I check? First, check if you are using a guard column. If so, try removing or replacing it, as the guard column may be saturated with sample matrix components [3]. If the problem persists without a guard column, the analytical column may have developed a void and likely needs replacement [4] [6]. Also, inspect the system for any loose tubing fittings that could create dead volume [5].

Q3: What is the benefit of using a cyanopropyl column over a C18 column for this analysis? While this compound citrate can be analyzed on C8 and C18 columns [2] [7], the developers of the cyanopropyl method specifically selected it to achieve a shorter run time (6 minutes) and to improve the peak symmetry of this compound citrate, which can be a challenge on other stationary phases [1].

References

handling and storage conditions for butamirate citrate stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability, Storage, and Handling Overview

The following table consolidates key stability and storage information for butamirate citrate, primarily derived from studies on its pharmaceutical formulations.

Aspect Details
General Storage Store in a cool and dry place away from light [1].
Temperature Store at room temperature, not exceeding 30°C [2] [3].
Light & Moisture Protect from direct light and moisture [2] [3].
Solution Stability Standard solutions stored in the refrigerator (6°C) demonstrated stability over at least a 48-hour period [4].
Long-Term Stability Cough syrup formulations were stable for up to 36 months when stored at 30±2°C and 65±5% relative humidity [5].

Stability-Indicating HPLC Analysis Protocol

For monitoring the stability of this compound citrate and separating it from its degradation products, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The following protocol, adapted from a study that also simultaneously determines benzoic acid (a common preservative), can serve as a robust starting point [4].

Chromatographic Conditions
  • Column: Cyanopropyl-silane (e.g., Pinnacle II CN), 250 mm × 4.6 mm, 5 µm [4].
  • Mobile Phase: 50:50 (v/v) mixture of Methanol and 50 mM Sodium Dihydrogen Phosphate Monohydrate aqueous solution [4].
  • pH Adjustment: Adjust the buffer solution to pH 3.0 ± 0.1 using ortho-phosphoric acid [4].
  • Silanol Blocker: Add 1% Triethylamine (TEA) to the buffer to improve peak shape [4].
  • Flow Rate: 1.5 mL/min [4].
  • Detection: 210 nm using a Diode Array Detector (DAD) [4].
  • Column Temperature: 36°C [4].
  • Injection Volume: 10 µL [4].
  • Run Time: 6 minutes [4].
Standard and Sample Preparation
  • Stock Standard Solution: Accurately weigh this compound citrate and dissolve in a 50:50 (v/v) MeOH-H₂O mixture to achieve a concentration of approximately 500 µg/mL. Store refrigerated [4].
  • Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration within the calibration range (e.g., 50-150% of the target assay concentration) [4].
  • Sample Preparation (Syrup): Accurately measure a volume of syrup equivalent to about 1 mg of this compound citrate. Dilute to 20 mL with the mobile phase. Filter this solution through a 0.45 µm PVDF syringe filter before injection [4].
Method Validation and Robustness

The referenced method has been validated as per ICH guidelines, demonstrating specificity, linearity, accuracy, and precision [4]. Its robustness was formally assessed using an experimental design, which identified that the pH of the buffer and the percentage of TEA are critical factors that must be strictly controlled during analysis to ensure reproducible results [4].

The workflow for this analytical method can be visualized as follows:

G Start Start Analysis PrepMP Prepare Mobile Phase: - 50:50 MeOH/Buffer - 50 mM NaH₂PO₄, pH 3.0 - 1% Triethylamine Start->PrepMP PrepStd Prepare Standard Solution PrepMP->PrepStd PrepSample Prepare & Filter Sample Solution PrepMP->PrepSample HPLC HPLC Analysis: - CN Column, 36°C - Flow: 1.5 mL/min - Detection: 210 nm PrepStd->HPLC PrepSample->HPLC Data Data Acquisition & Analysis HPLC->Data

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my HPLC method is stability-indicating for this compound citrate? To confirm the method is stability-indicating, you must perform forced degradation studies. Stress the sample under acidic, alkaline, oxidative, thermal, and photolytic conditions. A valid method will successfully resolve the main this compound citrate peak from all degradation products, demonstrating specificity and the ability to accurately quantify the active ingredient despite the presence of degradants [5].

Q2: What are the common degradation products of this compound citrate? While the specific identity of degradation products can vary with stress conditions, the primary concern is the cleavage of the ester bond in the this compound molecule. Forced degradation studies using acid, base, and oxidants have been shown to produce a characteristic degradation product that can be separated and monitored using the described HPLC methods [6].

Q3: What is the most critical parameter to control for robust HPLC analysis of this compound citrate? According to a fractional factorial experimental design, the pH of the phosphate buffer in the mobile phase is a critical parameter that must be strictly controlled. Small variations in pH can significantly impact the retention time and peak symmetry of this compound citrate. The concentration of triethylamine (TEA) is another factor that requires careful management to ensure consistent and reproducible results [4].

References

improving sensitivity of butamirate citrate analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions for typical problems encountered during Butamirate Citrate analysis.

Question Answer & Troubleshooting Tip
How can I improve the peak shape (asymmetry) of this compound Citrate in HPLC? Problem: Tailing peaks. Solution: Add 1% Triethylamine (TEA) to your mobile phase to act as a silanol blocker, which significantly improves peak symmetry [1].
What can I do if my method lacks sensitivity? Problem: High Limit of Detection (LOD). Solution: Optimize detection wavelength. Using 205-210 nm can enhance sensitivity [1] [2]. Ensure your sample concentration and injection volume are optimized for your system.
How can I confirm my method is stability-indicating? Problem: Inability to separate degradants. Solution: Validate method specificity by analyzing samples under stress conditions (e.g., acid, base, oxidation). A good method should cleanly separate the API from its degradation products [3] [4] [2].
What is a quick way to reduce analysis time? Problem: Long run times. Solution: Use a shorter column (e.g., 50 mm length) with a smaller particle size (e.g., 1.8 μm) for rapid resolution without significantly sacrificing separation quality [4].
My method is not robust; what should I check? Problem: Irreproducible results. Solution: Use experimental design (DoE) to assess robustness. Strictly control factors like mobile phase pH, column temperature, and buffer concentration identified as critical [1].

Sensitivity and Method Parameters

The table below summarizes key validation parameters from published methods to help you benchmark your own work.

Method Characteristic Reported Data / Range
Limit of Detection (LOD) 23.5 μg/mL (in one HPLC method) [3]
Limit of Quantification (LOQ) 28 μg/mL (in one HPLC method) [3]
Linear Range 5 - 150 μg/mL [4], 28 - 2020 μg/mL [3]
Wavelength for Sensitivity 205 nm [2], 210 nm [1], 222 nm [4]
System Precision (RSD) Consistently below 2.0% [3]

Detailed Experimental Protocols

Here are two established methodologies for the analysis of this compound Citrate.

RP-HPLC Method for this compound Citrate and Benzoic Acid in Syrup

This method is suitable for simultaneously quantifying the API and its preservative in a syrup formulation [1].

  • 1. Chromatographic Conditions

    • Column: Cyanopropyl-silica (e.g., Pinnacle II CN, 250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Methanol and 50 mM Sodium Dihydrogen Phosphate buffer (50:50, v/v).
    • Buffer Additive: Add 1% v/v Triethylamine. Adjust pH to 3.0 with ortho-Phosphoric Acid.
    • Flow Rate: 1.5 mL/min.
    • Detection: DAD at 210 nm.
    • Injection Volume: 10 μL.
    • Column Temperature: 36°C.
    • Run Time: 6 minutes.
  • 2. Sample Preparation

    • Accurately measure 1 mL of syrup (equivalent to 1 mg of this compound Citrate).
    • Transfer to a 20 mL volumetric flask and dilute to volume with the mobile phase.
    • Filter the solution through a 0.45 μm PVDF syringe filter before injection.
  • 3. Standard Preparation

    • Prepare a stock standard solution of this compound Citrate (500 μg/mL) and Benzoic Acid (1000 μg/mL) in a 50:50 v/v mixture of Methanol and Water.
    • Dilute the stock solutions with mobile phase to prepare working standard solutions for calibration.

The workflow for this method can be visualized as follows:

G Start Start Method Setup MP Prepare Mobile Phase: MeOH + 50mM NaH₂PO₄ Buffer + 1% Triethylamine, pH 3.0 Start->MP Col Set Column: CN (Cyanopropyl) MP->Col Inst Set Instrument Parameters: Flow: 1.5 mL/min, Temp: 36°C Detection: 210 nm Col->Inst Inject Inject & Run (6 min) Inst->Inject PrepSample Prepare Sample: 1 mL Syrup → 20 mL MP Filter (0.45 µm) PrepSample->Inject PrepStd Prepare Standard Solution PrepStd->Inject Data Data Analysis Inject->Data

A Stability-Indicating HPLC Method for this compound Citrate

This method is validated to separate the drug from its degradation products [3].

  • 1. Chromatographic Conditions

    • Column: Not specified in detail (a C18 column is typical).
    • Mobile Phase: A 1:1 v/v mixture of Acetonitrile and 0.008M 1-Hexane Sulfonic Acid Sodium Salt.
    • Detection: UV at 258 nm.
    • Flow Rate, Injection Volume: (Standard HPLC conditions apply).
  • 2. Specificity and Stability-Indication

    • The method's specificity was proven by subjecting this compound Citrate to stress conditions (alkali, acid, oxidative, and thermal).
    • The chromatograms showed that the analyte peak was pure and clearly separated from all degradation peaks, confirming its stability-indicating property [3].

The logical process for establishing a stability-indicating method is shown below:

G Start Start Method Development Stress Apply Stress Conditions: Acid, Base, Oxidation, Heat Start->Stress Analyze Analyze Stressed Samples with HPLC Method Stress->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Sep API separated from Degradation Products? Evaluate->Sep Success Method is Stability-Indicating Sep->Success Yes Fail Re-optimize Method (e.g., Mobile Phase, Gradient) Sep->Fail No Fail->Stress Re-test

Key Strategies for Enhancing Sensitivity

Based on the gathered research, here are the most effective levers for improving the sensitivity of your analytical methods for this compound Citrate:

  • Optimize Detection Wavelength: Using lower UV wavelengths (205-210 nm) can significantly enhance the detection response for this compound Citrate [1] [2]. Confirm that your mobile phase components are transparent at these wavelengths.
  • Improve Sample Introduction: Ensure your sample solution is adequately concentrated and that you are using the maximum practical injection volume your HPLC system and column can handle without causing peak distortion.
  • Employ Mass Spectrometry (MS) Detection: While not covered in the detailed protocols, LC-MS is recognized as a superior detection technique that provides greater sensitivity and selectivity compared to UV-based methods for pharmaceutical analysis [5]. This is a key avenue for advanced method development.

References

Frequently Asked Questions: Robustness & Ruggedness Testing

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the difference between robustness and ruggedness in the context of an HPLC method?

While sometimes used interchangeably, these terms refer to different aspects of method reliability:

  • Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in its internal procedural parameters (e.g., mobile phase pH, flow rate, column temperature). It is an indicator of the method's reliability during normal use and its susceptibility to typical operational fluctuations [1] [2].
  • Ruggedness refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of external conditions, such as different analysts, different instruments, different days, or different laboratories [3].

Q2: Which specific method parameters should I test for a robustness study on a butamirate citrate method?

Based on established methods, the critical parameters to investigate typically include [1] [2]:

  • Mobile phase pH: A small variation (e.g., ± 0.1 units) is often tested.
  • Mobile phase composition: A small change in the organic solvent percentage (e.g., ± 1-2%).
  • Column temperature: A variation of ± 2-5°C.
  • Flow rate: A change of ± 0.1 mL/min.
  • Detection wavelength: A small variation (e.g., ± 2 nm) if using a UV detector.

Q3: How can I systematically design a robustness test?

A robust approach is to use an Experimental Design (e.g., a fractional factorial design) rather than testing one parameter at a time. This is more efficient and allows for the identification of potential interaction effects between parameters [1] [2]. The general workflow for this approach is summarized below:

G Start Start Robustness Study P1 Define Critical Parameters (e.g., pH, Flow Rate, %Organic) Start->P1 P2 Set Variation Ranges (e.g., pH ± 0.1, Flow ± 0.1 mL/min) P1->P2 P3 Apply Experimental Design (Fractional Factorial Design) P2->P3 P4 Execute Experiments & Collect Data P3->P4 P5 Analyze Effects (Statistical & Graphical) P4->P5 P6 Identify Critical Factors (Factors with significant impact) P5->P6 P7 Define Control Limits for Method SOP P6->P7

Q4: What are typical acceptance criteria for system suitability in a this compound citrate assay?

During robustness and ruggedness testing, system suitability criteria must be met to confirm the system is functioning correctly. The table below summarizes typical criteria from published methods:

Parameter Typical Acceptance Criteria Citation
Retention Time RSD < 2.0% (for precision studies) [3]
Peak Area RSD < 2.0% (for precision studies) [3] [4]
Theoretical Plates To be reported, indicates column efficiency [1]
Tailing Factor To be reported, indicates peak symmetry [1]
Resolution (Rs) Should be sufficient from degradants/excipients [4]

Q5: A method performed well in validation but is now showing peak tailing. What could be the cause?

Peak tailing for basic compounds like this compound citrate is often due to interaction with acidic silanol groups on the silica-based chromatographic column. One effective solution is to modify the mobile phase with a silanol blocker.

  • Problem: The acquired peaks were asymmetrical (tailing).
  • Solution: Adding 1% Triethylamine (TEA) to the phosphate buffer effectively acted as a silanol blocker, which eliminated the tailing effect and yielded symmetrical peaks [1].

Experimental Protocols & Data Interpretation

Detailed Protocol: Assessing Robustness via Experimental Design

The following steps outline the procedure based on the validated method for this compound citrate and benzoic acid in syrup [1]:

  • Select Factors and Ranges: Choose the critical parameters and their variation ranges based on the method's expected operational fluctuations.

    • Example from literature: A study on a similar RP-HPLC method investigated variations in:
      • pH of the buffer: ± 0.1 units
      • Concentration of the buffer: ± 2 mM
      • Column temperature: ± 2°C
      • Flow rate: ± 0.1 mL/min
      • Wavelength: ± 2 nm [2].
  • Create an Experimental Matrix: Use a fractional factorial design (e.g., a Plackett-Burman design) to create a set of experiments where each parameter is varied between its high and low level. This allows you to test the combined effect of variations with a minimal number of experimental runs.

  • Execute the Experiments: Run the analysis according to the experimental matrix. For each run, record the critical responses, which typically include:

    • Retention time of this compound Citrate
    • Retention time of Benzoic Acid (if applicable)
    • Peak area
    • Theoretical plates
    • Tailing factor
    • Resolution between critical peaks [1] [4]
  • Analyze the Data:

    • Graphical Approach: Use Pareto charts or normal probability plots to visualize the relative magnitude and significance of each parameter's effect on the responses.
    • Statistical Approach: Perform analysis of variance (ANOVA) to statistically identify which factors have a significant effect on the method's performance [1] [2].

Protocol: Assessing Ruggedness

Ruggedness is evaluated by replicating the analysis under varying external conditions.

  • Inter-assay Precision: Have two different analysts prepare the samples and standards on the same day using the same HPLC system. Compare the results (e.g., % assay). RSD should typically be less than 2.0% [3] [4].
  • Inter-day Precision: Repeat the assay on three different days (e.g., Day 1, 2, 3) and calculate the RSD for the results across days [4].
  • Between-instrument Precision: Perform the assay on two different HPLC systems (from the same or different manufacturers) that are both qualified for use. The results should remain within the acceptance criteria [3].

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Peak Tailing Interaction with acidic silanols on the column Add a silanol blocker (e.g., 1% Triethylamine) to the mobile phase buffer [1].
Retention Time Drift Fluctuations in mobile phase pH, composition, or column temperature Identify the critical parameter via robustness study and implement stricter control limits. Ensure mobile phase is prepared consistently and the column oven is used.
Insufficient Resolution Method is not robust to small variations in mobile phase composition. During method development, optimize the organic solvent-to-buffer ratio to provide a greater resolution margin. A robustness study will reveal if this is a critical factor.
Low Precision (High RSD) between Analysts Method is not rugged; sample preparation steps may be sensitive. Standardize and meticulously detail the sample preparation procedure (e.g., sonication time, shaking intensity, filtration type) in the SOP.

References

butamirate citrate challenges in pharmaceutical processing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common technical challenges you might encounter:

Q1: How can I resolve peak asymmetry in HPLC analysis of butamirate citrate? A1: Peak tailing is a recognized issue, often due to interaction with residual silanols on the chromatographic column [1].

  • Recommended Solution: Add 1% triethylamine (TEA) to your aqueous mobile phase component as a silanol blocker [1]. Using a cyanopropyl column has also been successfully demonstrated for this application [1].

Q2: What is a suitable HPLC method for simultaneous determination of this compound citrate and its preservative? A2: A validated RP-HPLC method can separate this compound citrate and benzoic acid (a common preservative) in syrup formulations [1].

  • Core Parameters:
    • Column: Cyanopropyl-silane (e.g., 250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 50:50 (v/v) Methanol / 50 mM Sodium Dihydrogen Phosphate (pH adjusted to 3.0 with ortho-phosphoric acid, containing 1% TEA)
    • Flow Rate: 1.5 mL/min
    • Detection: DAD at 210 nm
    • Column Temperature: 36 °C
    • Injection Volume: 10 µL
    • Run Time: 6 minutes [1]

Q3: How can I assess the stability of this compound citrate in my formulation? A3: Conduct forced degradation studies (stress testing) as part of a stability-indicating method (SIM) validation.

  • Procedure: Subject the drug substance to acidic, alkaline, and oxidative stress conditions. A proper SIM should successfully separate this compound citrate from its degradation products (such as 2-phenyl butyric acid), confirming the method's specificity and the drug's stability profile [2] [3].

Detailed Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound Citrate and Benzoic Acid in Syrup

This method is designed for quality control and stability testing [1].

1. Instrumentation and Conditions:

  • HPLC System: Standard system with auto-sampler, pump, and DAD detector.
  • Column: Pinnacle II Cyanopropyl-silane, 250 mm × 4.6 mm, 5 µm.
  • Mobile Phase: Methanol and 50 mM NaH₂PO₄·H₂O aqueous solution (pH 3.0, containing 1% Triethylamine), in a 50:50 (v/v) ratio.
  • Flow Rate: 1.5 mL/min
  • Detection: 210 nm
  • Column Oven: 36 °C
  • Injection Volume: 10 µL
  • Run Time: 6 minutes

2. Preparation of Solutions:

  • Stock Standard Solutions:
    • This compound Citrate: Accurately weigh about 50 mg and dissolve in 50:50 MeOH-H₂O in a 100 mL volumetric flask to get a 500 µg/mL solution.
    • Benzoic Acid: Accurately weigh about 100 mg and dissolve in 50:50 MeOH-H₂O in a 100 mL volumetric flask to get a 1000 µg/mL solution.
  • Working Standard Solution: Dilute the stock solutions with mobile phase to achieve a concentration of 50 µg/mL for this compound citrate and 100 µg/mL for benzoic acid.
  • Sample Solution (Syrup): Accurately measure 1 mL of syrup (equivalent to 1 mg this compound citrate) into a 20 mL volumetric flask. Dilute to volume with the mobile phase. Filter through a 0.45 µm PVDF syringe filter before injection.

3. Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, accuracy, precision, and robustness [1]. A fractional factorial design is recommended for a rigorous robustness assessment [1].

Protocol 2: Investigating Formulation Efficacy via Cough Reflex Sensitivity

This clinical model is used to demonstrate pharmacological endpoints and compare formulations [4].

1. Study Design:

  • Type: Randomized, placebo-controlled, crossover study.
  • Participants: Healthy volunteers with normal spirometry.
  • Intervention: Administration of this compound citrate (various doses), dextromethorphan (active control), and placebo.

2. Cough Challenge & Measurement:

  • Challenge Agent: Incremental concentrations of capsaicin solution delivered via a nebulizer and dosimeter.
  • Primary Endpoint: Area under the curve (AUC) of the log10 concentration of capsaicin eliciting 5 coughs (C5) over 12 hours post-dosing (AUC(0,12h) of log10 C5).
  • Procedure: Capsaicin challenges are performed at baseline and at multiple time points (e.g., 2, 4, 6, 8, 12, 24 hours) after drug administration. The number of coughs is counted for 15 seconds after each challenge.

3. Application: This model can objectively compare the efficacy and duration of action of different this compound citrate formulations. A study using this design found that higher doses of a this compound syrup (up to 90 mg) failed to show significant activity, potentially due to formulation issues [4].

Troubleshooting Data Summary

The table below summarizes key parameters from published analytical methods for your reference.

Method Attribute Protocol 1 (Syrup with BA) Alternative Method (Stability Indicating)
Scope / Analytes This compound Citrate, Benzoic Acid [1] This compound Citrate, Degradation Products [3]
Column Type Cyanopropyl-silane [1] Reversed-Phase (C8 or C18)
Mobile Phase MeOH / Phosphate Buffer (pH 3.0) + 1% TEA [1] Acetonitrile / Ion-pair Buffer [5]
Key Challenge Solved Peak asymmetry using silanol blocker (TEA) [1] Separation from main degradation product [3]
Method Category Quality Control / Assay [1] Stability-Indicating Method [3]

Experimental Workflow Diagrams

The following diagrams outline the core experimental processes for analytical method development and stability assessment.

analytical_method_workflow Start Start: Method Development ColumnSelect Select Stationary Phase (e.g., Cyanopropyl) Start->ColumnSelect MPOptimize Optimize Mobile Phase (pH, Buffer, Organic Modifier) ColumnSelect->MPOptimize AsymmetryCheck Check Peak Asymmetry MPOptimize->AsymmetryCheck AddTEA Add Silanol Blocker (e.g., 1% Triethylamine) AsymmetryCheck->AddTEA Tailing Observed Validate Full Method Validation (Specificity, Linearity, etc.) AsymmetryCheck->Validate Peaks OK AddTEA->Validate End Validated Method Validate->End

Diagram 1: Analytical Method Development Workflow. This flowchart guides the development and troubleshooting of an HPLC method for this compound citrate, highlighting the critical step of addressing peak tailing with a silanol blocker.

stability_study_workflow Start Start: Stability Assessment StressForced Forced Degradation Studies (Acid, Base, Oxidation, Heat) Start->StressForced SIMDevelop Develop Stability-Indicating Method (SIM) StressForced->SIMDevelop Separate Analyte separates from Degradation Products? SIMDevelop->Separate Separate->SIMDevelop No LongTerm Long-Term & Accelerated Stability Studies Separate->LongTerm Yes Profile Establish Shelf-Life & Storage Conditions LongTerm->Profile End Stability Profile Defined Profile->End

Diagram 2: Drug Product Stability Assessment Workflow. This chart illustrates the logical process for establishing the stability profile of a this compound citrate formulation, from initial forced degradation to defining shelf-life.

References

overcoming interference in butamirate citrate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Common Interference Issues & Solutions at a Glance

The table below summarizes the specific interference challenges you might face and the recommended solutions based on current research.

Interference Issue Recommended Solution Key Parameters & Notes

| Peak Asymmetry (Tailing) | Use Triethylamine (TEA) as a silanol blocker in the mobile phase [1]. | - TEA Concentration: 1% in buffer [1].

  • Effect: Results in symmetrical, well-defined peaks [1]. | | Interference from Excipients in Syrup | Employ a Cyanopropyl-silane column for better selectivity [1]. | - Mobile Phase: 50:50 v/v MeOH / 50 mM NaH₂PO₄, pH 3.0 [1].
  • Alternative Column: Zorbax SB-C8 [2]. | | Interference from Degradation Products | Develop a stability-indicating method using a C8 column and ion-pairing reagent [2]. | - Mobile Phase: Acetonitrile and sodium lauryl sulphate in acidic aqueous solution [2].
  • Detection: UV at 205 nm [2]. | | Low Sensitivity | Use a low UV detection wavelength and optimize sample preparation [2]. | - Wavelength: 205 nm [2] or 210 nm [1].
  • Sample Prep: Filter sample solution through a 0.45 µm PVDF syringe filter [1]. |

Detailed Troubleshooting FAQs

Q1: How can I improve the peak shape of Butamirate Citrate in my HPLC analysis? A: Peak tailing is often caused by unwanted interactions between basic analytes and acidic silanol groups on the silica-based column. The confirmed effective remedy is to use 1% triethylamine (TEA) in the aqueous buffer of your mobile phase. TEA acts as a silanol blocker, which results in a symmetrical peak shape and better quantification [1].

Q2: My method works for standards but not for the actual syrup formulation. What can I do? A: Complex syrup matrices can co-elute with your analyte. To overcome this:

  • Confirm Specificity: Analyze a placebo syrup (without active ingredients) to identify interfering peaks [1].
  • Adjust Chromatography: A cyanopropyl column can offer different selectivity compared to a standard C18 column, helping to separate this compound Citrate and Benzoic Acid from excipients [1]. An alternative is a C8 column with a mobile phase containing sodium lauryl sulphate as an ion-pair reagent [2].
  • Sample Preparation: Ensure your sample is adequately diluted with the mobile phase and filtered through a 0.45 µm filter to remove particulates [1].

Q3: How can I ensure my method accurately quantifies this compound Citrate in the presence of degradation products? A: You need a stability-indicating method. This requires forced degradation studies:

  • Procedure: Stress the sample under acidic, alkaline, oxidative, thermal, and photolytic conditions [2].
  • Method Requirement: A valid stability-indicating method must demonstrate that the this compound Citrate peak is baseline separated from all degradation product peaks, confirming that its quantification is not affected [2].

Experimental Protocols for Key Methods

Here are detailed methodologies for two established approaches to quantify this compound Citrate.

Protocol 1: RP-HPLC with Cyanopropyl Column and TEA [1] This method is robust and validated for simultaneous determination of this compound Citrate and Benzoic Acid in syrup.

  • 1. Instrument Setup:
    • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 50:50 (v/v) mixture of Methanol and 50 mM Sodium Dihydrogen Phosphate Monohydrate aqueous solution. Adjust the pH to 3.0 with ortho-phosphoric acid. Crucially, add Triethylamine (TEA) to a concentration of 1% to the buffer before mixing.
    • Flow Rate: 1.5 mL/min.
    • Detection: DAD at 210 nm.
    • Column Oven: 36°C.
    • Injection Volume: 10 µL.
  • 2. Sample Preparation:
    • Accurately measure 1 mL of syrup and dilute to 20 mL with the mobile phase.
    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.
  • 3. System Suitability: Check for symmetrical peaks and a total run time of about 6 minutes.

Protocol 2: Stability-Indicating HPLC with C8 Column [2] This method is designed to separate the analytes from their degradation products.

  • 1. Instrument Setup:
    • Column: Zorbax SB-C8 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: 70:30 (v/v) mixture of Acetonitrile (Solvent A) and an aqueous solution containing 10 g/L Sodium Lauryl Sulphate and 5 mL/L of 1N Sulphuric Acid (Solvent B).
    • Flow Rate: 1.7 mL/min.
    • Detection: UV at 205 nm.
  • 2. Forced Degradation Study:
    • Acidic/Alkaline Hydrolysis: Treat sample with 2N HCl or 2N NaOH at elevated temperature (e.g., 20 min in a water bath), then neutralize [2].
    • Oxidative Degradation: Treat sample with 20% Hydrogen Peroxide at elevated temperature [2].
    • Analyze stressed samples to confirm separation of the main peak from degradation peaks.

Workflow Diagrams

The following diagrams outline the logical workflow for troubleshooting and method development.

troubleshooting_workflow start Start HPLC Analysis peak_issue Observe Peak Issue start->peak_issue check_symmetry Check Peak Symmetry peak_issue->check_symmetry check_separation Check Separation from Matrix/Degradants peak_issue->check_separation check_sensitivity Check Sensitivity peak_issue->check_sensitivity add_tea Add 1% Triethylamine (TEA) to Mobile Phase Buffer check_symmetry->add_tea change_column Change to Cyanopropyl or C8 Column check_separation->change_column optimize_detection Optimize Detection Wavelength (205-210 nm) & Sample Prep check_sensitivity->optimize_detection end Issue Resolved add_tea->end change_column->end optimize_detection->end

method_development start Define Method Goal a Select Column and Mobile Phase start->a b Prepare Standard and Sample Solutions a->b c Inject and Analyze b->c d Method Validation (Specificity, Linearity, etc.) c->d end Routine Analysis d->end

References

Comparison of Validated Analytical Methods for Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three validated methods as presented in the scientific literature.

Method Type Key Conditions Validated Parameters (per ICH) Application & Performance Reference

| Stability-Indicating HPLC [1] | - Column: Not specified

  • Mobile Phase: Acetonitrile / 0.008M 1-hexane sulfonic acid sodium salt (1:1 v/v)
  • Detection: 258.0 nm | - Linearity: 28 - 2020 µg/mL (R = 0.9999)
  • LOD/LOQ: 23.5 µg/mL / 28 µg/mL
  • Precision: RSD < 2.0%
  • Specificity: Resolved analyte from degradation products (alkali, acid, oxidative, thermal stress) | - Purpose: Assay of tablet and syrup formulations.
  • Advantage: Rugged, robust, and cost-effective with a wide linear range. | [1] | | RP-HPLC (for BC and Benzoic Acid) [2] | - Column: Cyanopropyl (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: MeOH / 50 mM NaH₂PO₄ (50:50 v/v, pH 3.0), with 1% Triethylamine
  • Detection: DAD at 210 nm | - Specificity: No interference from excipients or between BC and Benzoic Acid.
  • Linearity: Demonstrated for BC and Benzoic Acid (50-150% range).
  • Accuracy & Precision: Met ICH criteria.
  • Robustness: Formally assessed via experimental design. | - Purpose: Simultaneous determination of BC and preservative (Benzoic Acid) in syrup.
  • Advantage: Fast (6 min run time) and suitable for routine analysis. | [2] | | Stability-Indicating 2nd Derivative UV [3] | - Technique: Second derivative UV spectrophotometry
  • Measurement: Peak amplitude at 260.4 nm | - Specificity: Determined BC without interference from its degradation product (2-phenylbutyric acid), which was measured at 246.7 nm. | - Purpose: Determination of BC in pharmaceutical preparations.
  • Advantage: Simple and effective where HPLC is not available. | [3] |

Detailed Experimental Protocols

Here is a deeper dive into the experimental workflows for the key methods.

HPLC Method for Assaying Formulations

This protocol is based on the method described by [1].

  • Sample Preparation: Tablet or syrup formulations are prepared and dissolved in a suitable solvent to yield a solution within the linearity range (28-2020 µg/mL).
  • Chromatographic Conditions:
    • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt.
    • Flow Rate: ~1.0 mL/min (typical for HPLC, implied).
    • Detection: UV detection at 258.0 nm.
    • Injection Volume: 10-20 µL.
  • Specificity Testing: Forced degradation studies are performed by subjecting the drug substance to stress conditions (acid, base, oxidation, heat) to demonstrate that the method can resolve Butamirate Citrate from its degradation products.
  • Validation:
    • Linearity: Prepare at least 5 concentrations within the range and plot peak area vs. concentration.
    • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) tests; RSD should be <2.0%.
    • Accuracy: Conduct a recovery study by spiking a known amount of standard into a placebo, with recovery close to 100%.

The workflow for this method is outlined below.

G Start Start Method Development SamplePrep Sample Preparation: • Dissolve tablet/syrup • Filter solution Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Validation Method Validation HPLC->Validation Conditions Chromatographic Conditions: • Mobile Phase: ACN/0.008M  1-hexane sulfonic acid (1:1) • Detection: 258.0 nm Conditions->HPLC End Routine Analysis Validation->End Params Validation Parameters: • Specificity (Forced Degradation) • Linearity (28-2020 µg/mL) • Precision (RSD < 2.0%) • Accuracy (Recovery %) • LOD/LOQ Params->Validation

Stability-Indicating Derivative UV Spectrophotometry

This protocol is based on the method described by [3].

  • Principle: The second derivative of the UV spectrum is used to enhance the resolution of overlapping spectra, allowing the quantification of this compound Citrate even in the presence of its degradation products.
  • Procedure:
    • Prepare standard and sample solutions of this compound Citrate.
    • Record the zero-order UV absorption spectra of the standard, sample, and degraded sample solutions over a suitable range (e.g., 220-300 nm).
    • Using spectroscopic software, obtain the second derivative of the recorded spectra.
    • For this compound Citrate, measure the peak amplitude at 260.4 nm in the second derivative spectrum.
    • For the degradation product (2-phenylbutyric acid), measure the amplitude at 246.7 nm, where this compound Citrate shows zero crossing (meaning its contribution is zero).
  • Validation: The method is validated for specificity by demonstrating that the degradation product does not interfere at the measurement wavelength for this compound Citrate, and vice versa.

Key Insights and Recommendations

  • HPLC is Preferred for Stability and Multi-Component Analysis. The HPLC methods are particularly valuable for stability-indicating purposes and for formulations with multiple active components (like syrup with preservatives). They offer superior specificity in separating the drug from its degradation products and excipients [2] [1].
  • Derivative UV is a Viable, Simpler Alternative. The derivative UV method provides a simpler, faster, and more cost-effective solution for the specific quantification of this compound Citrate, especially in laboratories without HPLC access. Its validation successfully followed ICH guidelines [3].
  • ICH Q2(R2) is the Governing Document. The validation of all parameters, whether for HPLC or spectrophotometry, should be planned and executed according to the ICH Q2(R2) guideline, which defines the validation of analytical procedures [4].

References

butamirate citrate capsaicin challenge versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol Overview

The following table details the core methodology of the identified study, "A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers" [1] [2].

Aspect Description
Study Design Single-center, randomized, placebo-controlled, six-way crossover study [1] [2]
Participants 34 healthy adult volunteers (13 males, median age 25) who completed the study [1]
Interventions Single doses of: Dextromethorphan (30 mg), four different doses of this compound Citrate (22.5 mg, 45 mg, 67.5 mg, 90 mg), and a matched placebo [1]
Capsaicin Challenge Incremental capsaicin challenges were performed at baseline and at 2, 4, 6, 8, 12, and 24 hours after dosing. The C5 (concentration of capsaicin eliciting 5 or more coughs) was the primary measure [1].
Primary Endpoint Area under the curve (AUC(0,12h)) of log10 C5 from pre-dose to 12 hours after dosing [1] [2]
Key Secondary Endpoints AUC for different time periods for log10 C5 and log10 C2; pharmacokinetic and pharmacodynamic relationships for this compound metabolites [1]

The experimental workflow for this study can be visualized as follows:

cluster_dosing Interventions cluster_measures Key Measures start Study Recruitment & Screening randomize Randomization & Dosing start->randomize challenge Capsaicin Cough Challenge randomize->challenge A Dextromethorphan 30mg randomize->A B This compound 22.5mg randomize->B C This compound 45mg randomize->C D This compound 67.5mg randomize->D E This compound 90mg randomize->E F Placebo randomize->F measure Outcome Measurement challenge->measure M1 C5 (Cough Count) challenge->M1 M2 C2 (Cough Count) challenge->M2 M3 AUC Analysis M1->M3 M2->M3

Key Efficacy Results and Comparison

The table below summarizes the primary outcomes of the trial, comparing the effects of the active treatments against placebo [1] [2].

Treatment Dose Efficacy vs. Placebo (Primary Endpoint) Key Findings & Notes
Dextromethorphan 30 mg Superior (P = 0.01) First demonstration of significant attenuation of capsaicin-induced cough. Confirms broad activity on the cough reflex [1] [2].
This compound Citrate 22.5 mg to 90 mg Not Superior Failed to show significant antitussive activity at any dose. Maximum attenuation was observed at the 45 mg dose [1] [2].
Placebo - Reference Cough sensitivity decreased from baseline in all study arms, including placebo [1].

Critical Analysis and Limitations

For a comprehensive evaluation, consider these critical points from the study:

  • Lack of Efficacy for this compound: The study concluded that this compound did not significantly attenuate capsaicin-induced cough. The researchers suggested that this lack of efficacy could be due to formulation issues at higher doses, rather than a complete lack of pharmacological activity [1] [2].
  • No PK/PD Relationship: For this compound, there was no apparent relationship between pharmacokinetic parameters (plasma concentration of metabolites) and pharmacodynamic effects (cough suppression), which may indicate a problem with drug delivery or formulation [1].
  • Established Model Validation: The study successfully used the capsaicin challenge model to demonstrate a clear pharmacological endpoint, validating its use for future evaluations of antitussive agents [1].

References

butamirate citrate pharmacokinetic comparison with other antitussives

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the available pharmacokinetic data for butamirate citrate and selected antitussives. Empty cells indicate parameters not clearly reported in the consulted literature.

Parameter This compound Citrate Dextromethorphan Codeine
Absorption Well absorbed; Tmax: 1.1-1.5 hours (syrup) [1] Information missing Information missing
Tmax 1.1-1.5 hours (syrup) [1] Information missing Information missing
Protein Binding 98% [2] Information missing Information missing
Metabolism Hepatic; forms inactive metabolites (2-phenylbutyric acid) [3] Hepatic (via CYP2D6) [4] [5] Hepatic (via CYP2D6 to active morphine) [5]
Active Metabolites None known [3] Dextrorphan (via CYP2D6) [5] Morphine (via CYP2D6) [5]
Half-Life (Parent Drug) ~6 hours [2] Information missing Information missing
Half-Life (Key Metabolite) 2-phenylbutyric acid: ~26-28 hours [1] Information missing Information missing
Excretion Primarily renal (90%) [2] Information missing Information missing

Key Experimental Data and Methodologies

The data in the table above is derived from specific clinical experiments. Understanding these protocols is critical for interpreting the results.

This compound Citrate Bioavailability Study [1]
  • Objective: To assess the relative bioavailability of different this compound citrate formulations (syrup and tablet) compared to a reference solution and syrup.
  • Design: Two randomized, two-way crossover studies.
  • Participants: 18 healthy volunteers.
  • Dosing: Single 45 mg oral dose of test and reference formulations, with a 1-week washout period.
  • Pharmacokinetic Analysis: Blood samples were collected over 96 hours. Plasma concentration of the main metabolite, 2-phenylbutyric acid (2-PBA), was measured using a validated reversed-phase HPLC method with UV detection.
  • Key Findings: The tested syrup and tablet formulations were found to be bioequivalent to the reference formulations. The half-life of the 2-PBA metabolite was consistently around 26-28 hours across formulations.
This compound vs. Dextromethorphan Pharmacodynamic Study [4]
  • Objective: To compare the effects of this compound, dextromethorphan, and placebo on capsaicin-induced cough.
  • Design: Randomized, placebo-controlled, six-way crossover study.
  • Participants: 34 healthy volunteers.
  • Dosing: Dextromethorphan (30 mg), four different doses of this compound citrate (22.5 mg to 90 mg), and placebo.
  • Pharmacodynamic Assessment: Capsaicin cough challenges were performed at baseline and multiple time points up to 24 hours post-dose. The primary endpoint was the area under the curve of the log10 concentration of capsaicin required to induce 5 coughs (AUC log10 C5).
  • Pharmacokinetic Assessment: During the last two visits, blood was drawn to determine plasma concentrations of this compound metabolites (2-PBA and diethylaminoethoxyethanol).
  • Key Findings: Dextromethorphan was superior to placebo in suppressing the cough reflex. This compound, at doses up to 90 mg, did not show a significant effect, and no clear relationship was found between its plasma metabolite levels and cough suppression, suggesting potential formulation issues.

Pharmacological Pathways and Experimental Workflow

To better understand the comparative pharmacology and the methodology behind the key study, the following diagrams illustrate the metabolic pathways and experimental workflow.

G Comparative Antitussive Metabolic Pathways This compound This compound 2-Phenylbutyric Acid (Inactive) 2-Phenylbutyric Acid (Inactive) This compound->2-Phenylbutyric Acid (Inactive) Hepatic Metabolism Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 Renal Excretion Renal Excretion 2-Phenylbutyric Acid (Inactive)->Renal Excretion Further Metabolism & Excretion Further Metabolism & Excretion Dextrorphan->Further Metabolism & Excretion Morphine->Further Metabolism & Excretion

G Capsaicin Challenge & PK/PD Study Workflow Start Subject Recruitment & Screening Randomize Randomized Treatment Administration Start->Randomize Capsaicin Capsaicin Randomize->Capsaicin Crossover visits with washout period PK PK Randomize->PK Final two visits Cough Challenge at\nPre-dose, 2, 4, 6, 8, 12, 24h Cough Challenge at Pre-dose, 2, 4, 6, 8, 12, 24h Capsaicin->Cough Challenge at\nPre-dose, 2, 4, 6, 8, 12, 24h Blood Sampling at\nPre-dose, 2, 4, 6, 8, 12, 24h Blood Sampling at Pre-dose, 2, 4, 6, 8, 12, 24h PK->Blood Sampling at\nPre-dose, 2, 4, 6, 8, 12, 24h Analyze PD Endpoint\n(AUC log C5) Analyze PD Endpoint (AUC log C5) Cough Challenge at\nPre-dose, 2, 4, 6, 8, 12, 24h->Analyze PD Endpoint\n(AUC log C5) Analyze PK Parameters\n(Cmax, Tmax, AUC, t½) Analyze PK Parameters (Cmax, Tmax, AUC, t½) Blood Sampling at\nPre-dose, 2, 4, 6, 8, 12, 24h->Analyze PK Parameters\n(Cmax, Tmax, AUC, t½) Compare Efficacy vs.\nPlacebo & Dextromethorphan Compare Efficacy vs. Placebo & Dextromethorphan Analyze PD Endpoint\n(AUC log C5)->Compare Efficacy vs.\nPlacebo & Dextromethorphan Correlate PK with PD\n(No relationship found for this compound) Correlate PK with PD (No relationship found for this compound) Analyze PK Parameters\n(Cmax, Tmax, AUC, t½)->Correlate PK with PD\n(No relationship found for this compound)

Interpretation and Research Gaps

  • Efficacy-PK Disconnect for this compound: The 2014 trial [4] highlights a critical point: despite measurable systemic exposure to its metabolites, this compound did not demonstrate significant antitussive activity in the capsaicin challenge model. This suggests that factors beyond basic pharmacokinetics, such as formulation or blood-brain barrier penetration, may limit its efficacy in this specific experimental context.
  • Impact of Pharmacogenomics: The efficacy of prodrugs like codeine and dextromethorphan is highly dependent on the patient's CYP2D6 metabolizer status [5]. This introduces significant variability that is not a factor with this compound, which is metabolized to inactive compounds.
  • Comparative Data Limitation: A true, direct pharmacokinetic comparison (e.g., a study measuring Tmax, half-life, and clearance for all three drugs under identical conditions) is absent from the available literature. The data presented is pieced together from separate studies with different objectives.

References

butamirate citrate clinical efficacy in carcinoma cough

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Comparison for Carcinoma Cough

The table below summarizes findings from clinical studies on butamirate citrate and other antitussives for cancer-related cough.

Intervention Study Design & Population Efficacy Findings Key Comparisons
This compound Citrate [1] [2] 5-day treatment, 60 patients with irritative or chronic cough (including 14 with carcinoma). Double-blind, randomized vs. clobutinol. Significant improvement in cough severity/frequency (p<0.001). Significantly better effect on cough frequency in carcinoma subgroup (p=0.026). Superior to clobutinol for cough frequency in carcinoma patients.
Opioids (e.g., Codeine, Morphine) [2] Various studies in patients with lung cancer. Some indication of positive effect, but evidence is of low quality. This compound is suggested as a first-step pharmacological option before opioids [3].
Other Peripherally-Acting Antitussives (e.g., Levodropropizine) [2] Various studies in patients with lung cancer. Some indication of positive effect, but evidence is of low quality. Suggested as an option for opioid-resistant cough, alongside this compound [3].
Brachytherapy [2] Eight studies in selected patients with endobronchial disease. Shown to improve cough. An invasive option for localized endobronchial disease where other treatments are not indicated.

Detailed Experimental Protocols

For independent verification and further research, here are the methodologies from key clinical studies.

Clinical Trial: this compound vs. Clobutinol [1]
  • Objective: To compare the antitussive activity of this compound citrate linctus versus clobutinol syrup.
  • Design: A double-blind, randomized study.
  • Participants: 60 patients with either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology, including carcinoma.
  • Intervention: Patients were treated for 5 days with either this compound citrate linctus or clobutinol syrup at a dose of 3 tablespoons daily.
  • Outcome Measures:
    • Primary: Reduction in the severity and frequency of cough.
    • Secondary: Global opinion of the physician.
  • Assessment Method: Efficacy was assessed based on clinical evaluation of cough parameters and physician's global opinion.
Capsaicin Challenge Trial [4]
  • Objective: To evaluate the effects of this compound and dextromethorphan on capsaicin-induced cough in healthy volunteers.
  • Design: Randomized, placebo-controlled, six-way crossover study.
  • Participants: 34 healthy adult volunteers.
  • Intervention: Single doses of dextromethorphan (30 mg), four different doses of this compound (22.5 mg, 45 mg, 67.5 mg, 90 mg), and placebo.
  • Outcome Measures:
    • Primary: Area under the curve (AUC(0,12h)) of log10 C5 (concentration of capsaicin eliciting 5 coughs).
    • Secondary: AUC for log10 C2 and other time intervals; pharmacokinetic parameters.
  • Cough Challenge Protocol: Capsaicin challenge was performed at baseline and several time points post-dosing using a nebulizer controlled by a dosimeter, following ERS guidelines. The number of coughs was counted for 15 seconds after each challenge.

Mechanism of Action and Emerging Research

This compound citrate is a non-narcotic, centrally acting antitussive that inhibits the cough center in the medulla oblongata [5] [6]. It also possesses peripheral anti-inflammatory and bronchodilatory properties [6].

Interestingly, a 2021 drug repurposing study identified this compound and oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth [7]. The proposed mechanism involves the suppression of the EGFR/STAT3 signaling pathway, which is frequently overactive in high-grade gliomas. The study suggests these antitussives may achieve this by interacting with RRAD (Ras-related associated with diabetes), a GTPase that facilitates STAT3 activation, leading to downregulation of cyclin D1 and survivin, and ultimately suppressing tumor growth [7]. This signaling relationship is illustrated below.

G RRAD RRAD EGFR EGFR RRAD->EGFR Binds/Stabilizes STAT3 STAT3 EGFR->STAT3 Phosphorylates Akt Akt EGFR->Akt Activates ERK ERK EGFR->ERK Activates Gene Transcription\n(Cyclin D1, Survivin) Gene Transcription (Cyclin D1, Survivin) STAT3->Gene Transcription\n(Cyclin D1, Survivin) Promotes Akt->Gene Transcription\n(Cyclin D1, Survivin) Supports Glioblastoma Cell Growth Glioblastoma Cell Growth Gene Transcription\n(Cyclin D1, Survivin)->Glioblastoma Cell Growth Drives EGF Stimulus EGF Stimulus EGF Stimulus->EGFR Activates This compound This compound This compound->RRAD Inhibits Interaction This compound->EGFR Suppresses Phosphorylation

Figure 1: Proposed Anti-Tumor Mechanism of this compound in Glioblastoma. This compound is suggested to inhibit the RRAD-mediated activation of the EGFR/STAT3 signaling pathway, leading to suppressed transcription of pro-growth genes and reduced glioblastoma cell growth [7].

Conclusion and Evidence Evaluation

When evaluating this evidence, please consider:

  • Evidence Strength: The direct clinical evidence for this compound in carcinoma cough, while positive, is based on a small subgroup analysis (n=14) from a 1990 trial [1]. The broader evidence base for all cough interventions in cancer is considered low-quality [2].
  • Efficacy in Healthy Models: this compound did not show significant efficacy in a capsaicin-induced cough model in healthy volunteers, though formulation issues were noted as a potential cause [4]. This highlights the difference between pathological and induced cough models.
  • Emerging Research: The anti-glioblastoma findings are preclinical (in vitro and mouse models) and warrant further investigation in clinical trials to establish therapeutic relevance in humans [7].

References

Methods for Specific Determination of Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares different analytical techniques that can specifically determine butamirate citrate in the presence of its degradation products.

Method Name Key Specificity Feature Analyzed Matrices Degradation Product Distinguished Quantitative Data (Linearity) Reference
Second Derivative UV Spectrophotometry [1] Measures peak amplitude at 260.4 nm; degradant has zero crossing at this point. Pharmaceutical preparations 2-phenyl butyric acid Not explicitly stated in abstract [1]
Reversed-Phase HPLC [2] Chromatographic separation using a cyanopropyl column. Cough syrup Benzoic acid (preservative) Specific range provided in study [2]
Stability-Indicating HPLC [3] Chromatographic separation of this compound citrate from its main degradation product. Pharmaceutical dosage forms Main degradation product Not explicitly stated in abstract [3]
Derivative Ratio Spectra (for degradant) [1] Determines degradant (2-phenyl butyric acid) by measuring its 2nd derivative amplitude at 246.7 nm. Pharmaceutical preparations 2-phenyl butyric acid Not explicitly stated in abstract [1]

Detailed Experimental Protocols

Here are the detailed experimental protocols for the key methods cited.

Second Derivative UV Spectrophotometry [1]

This method is a stability-indicating technique that allows for the direct determination of this compound citrate without interference from its primary degradation product, 2-phenyl butyric acid.

  • Principle: The second derivative of the UV absorption spectrum is used. This compound citrate is determined by measuring the peak amplitude at 260.4 nm. At this wavelength, the degradation product (2-phenyl butyric acid) shows a zero crossing, meaning its contribution to the signal is negligible.
  • Application: The method was successfully applied to pharmaceutical preparations and validated according to ICH guidelines.
Reversed-Phase HPLC for Simultaneous Determination [2]

This method was developed for the simultaneous determination of this compound citrate and benzoic acid in a syrup formulation.

  • Chromatographic Conditions:
    • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v). The buffer contained 1% triethylamine (as a silanol blocker) and was adjusted to pH 3.0 with ortho-phosphoric acid.
    • Flow Rate: 1.5 mL/min
    • Detection: DAD at 210 nm
    • Injection Volume: 10 µL
    • Run Time: 6 minutes
    • Column Temperature: 36°C
  • Sample Preparation: A measured volume of syrup (equivalent to 1 mg of this compound citrate) was diluted to 20 mL with the mobile phase and filtered before analysis.
  • Validation: The method was validated for specificity, linearity, accuracy, and precision per ICH guidelines.

Experimental Workflow for Method Selection

The diagram below outlines a logical workflow to select the appropriate analytical method based on your specific goals, such as routine quality control or stability studies.

G start Start: Need to Analyze This compound Citrate goal Define Analysis Goal start->goal qc Routine QC in Complex Syrup Matrix? goal->qc stability Stability Study & Degradant Identification/Monitoring? goal->stability hplc Use RP-HPLC Method with Cyanopropyl Column [2] qc->hplc uv Use 2nd Derivative UV Spectrophotometry [1] stability->uv  Prefers Simplicity & Speed hplc_stab Use Stability-Indicating HPLC Method [3] stability->hplc_stab  Requires Confirmation & Precision

For most robust and specific analysis, particularly in complex matrices, HPLC methods are generally preferred. The second derivative UV method offers a simpler, cost-effective alternative for stability-indicating purposes where instrumentation is a constraint [1].

References

butamirate citrate accuracy and precision validation data

Author: Smolecule Technical Support Team. Date: February 2026

Accuracy & Precision Data from Analytical Methods

The following tables consolidate validation data from developed HPLC methods for assaying Butamirate Citrate (BC) in pharmaceutical formulations.

Table 1: Summary of Precision Data

Precision Type Description Result (RSD%) Source
Repeatability (Intra-assay) Analysis of 3 concentrations (BC & Benzoic Acid) across 3 injections [1]. < 2.0% [1]
Intermediate Precision (Inter-assay) Analysis of 3 concentrations (BC & Benzoic Acid) on a different day [1]. < 2.0% [1]
Intermediate Precision (Analyst-to-analyst) Analysis of 3 concentrations (BC & Benzoic Acid) by a different analyst [1]. < 2.0% [1]
Precision (Intra-assay) Analysis of BC across various concentrations [2]. < 2.0% [2]
Precision (Inter-assay) Analysis of BC across various concentrations [2]. < 2.0% [2]

Table 2: Summary of Accuracy and Other Validation Parameters

Parameter Result for this compound Citrate Source
Accuracy (Recovery) Close to 100% (No specific numerical data provided in search results) [1] [1]
Linearity Range 28 µg/mL to 2020 µg/mL (R = 0.9999) [2] [2]
Linearity Range 0.28 mg/mL to 0.84 mg/mL (Specific R value not provided) [1] [1]
Limit of Detection (LOD) 23.5 µg/mL [2] [2]
Limit of Quantification (LOQ) 28 µg/mL [2] [2]

Experimental Protocols for Key Data

Here are the detailed methodologies from the studies that generated the above data.

  • Protocol 1: Stability-Indicating HPLC Method for BC and Benzoic Acid [1]

    • Objective: To develop a method for simultaneous determination of BC and Benzoic Acid in syrup, applicable in stability studies.
    • Chromatographic Conditions:
      • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Acetonitrile and a mixture of 10 gm sodium lauryl sulphate + 5ml 1 N sulphuric acid in 1000 ml water (70:30, v/v).
      • Flow Rate: 1.7 ml/min.
      • Detection: UV at 205 nm.
    • Validation Procedures:
      • Precision: Standard solutions at three concentration levels were injected three times each for "within-day" repeatability. The same solutions were re-assayed by a different analyst and on a different day to determine intermediate precision.
      • Accuracy: Assessed by adding known quantities of BC and Benzoic Acid standards to a placebo syrup and calculating the percentage difference between measured and nominal concentrations.
  • Protocol 2: Robust HPLC Method for BC in Formulations [2]

    • Objective: To develop a straightforward, accurate HPLC method for the assay of BC in tablet and syrup formulations.
    • Chromatographic Conditions:
      • Mobile Phase: 1:1 (v/v) mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt.
      • Detection: UV at 258.0 nm.
    • Validation Procedures:
      • Linearity: Solutions in the concentration range of 28–2020 µg/mL were prepared and analyzed.
      • Precision: Evaluated through both intra-assay and inter-assay measurements.
      • Specificity: The method efficiently separated the analyte from its degradation products formed under stress conditions (alkali, acid, oxygen, temperature).

Clinical Trial Data on Therapeutic Efficacy

A 1990 clinical trial provides data on the therapeutic effectiveness of this compound Citrate, which is related to its overall precision in achieving a clinical outcome.

  • Protocol: Comparative Clinical Trial of this compound vs. Clobutinol [3]
    • Design: Double-blind, randomized study.
    • Participants: 60 patients with irritative cough or chronic cough.
    • Intervention: Treatment with either this compound citrate linctus or clobutinol syrup for 5 days.
    • Efficacy Assessment: Based on reduction in cough severity and frequency, and global physician opinion.
  • Findings:
    • Efficacy: Both treatments showed highly significant improvement (p < 0.001) in cough severity and frequency [3].
    • Comparative Performance: For the whole group, no significant differences were found between the two treatments. However, in the subgroup of patients with cough due to carcinomas (n=14), this compound showed a significantly better effect on cough frequency (p = 0.026) and global scores [3].
    • Precision of Effect: The consistent and significant p-values across the patient groups indicate a precise and reproducible therapeutic effect.

Novel Research: Anti-Glioblastoma Signaling Pathway

Recent research has uncovered a potential new application for this compound Citrate in treating glioblastoma (an aggressive brain tumor). The diagram below illustrates the proposed signaling pathway through which it exerts this effect.

G RRAD RRAD EGFR EGFR RRAD->EGFR Interacts with STAT3 STAT3 EGFR->STAT3 Phosphorylates Cell Proliferation\n(Survivin, Cyclin D1) Cell Proliferation (Survivin, Cyclin D1) STAT3->Cell Proliferation\n(Survivin, Cyclin D1) Promotes Oxelaidin_this compound Oxelaidin/Butamirate Oxelaidin_this compound->RRAD Binds to Suppresses Pathway Suppresses Pathway Oxelaidin_this compound->Suppresses Pathway Inhibits GBM Growth Inhibits GBM Growth Suppresses Pathway->Inhibits GBM Growth

Diagram Title: this compound Inhibits RRAD-STAT3 in Glioblastoma

  • Mechanism: The cough suppressants oxelaidin and this compound were identified as inhibiting the growth of glioblastoma cells that express a GTPase protein called RRAD [4].
  • Pathway Interaction: Docking simulations suggest these drugs bind to RRAD. This binding suppresses the EGFR/STAT3 signaling pathway, leading to downregulation of downstream proteins like cyclin D1 and survivin, which are essential for cancer cell survival and growth [4].
  • Experimental Evidence: In a glioblastoma xenograft mouse model, intraperitoneal administration of either drug markedly suppressed tumor growth without significant adverse effects, supporting its potential as a novel therapeutic candidate [4].

Summary of Key Findings

  • Analytical Performance: Developed HPLC methods demonstrate that this compound Citrate can be analyzed with high precision (RSD consistently below 2.0%) and accuracy in pharmaceutical formulations [1] [2].
  • Therapeutic Efficacy: Clinical data confirms its effectiveness as an antitussive, with a significant reduction in cough frequency and severity. It may offer advantages for specific patient subgroups, such as those with carcinoma-related cough [3].
  • Novel Application: Emerging preclinical evidence indicates that this compound, along with oxelaidin, has anti-tumor effects in glioblastoma by targeting the RRAD/STAT3 signaling pathway, revealing a potential for drug repurposing [4].

References

butamirate citrate market analysis and competitor landscape

Author: Smolecule Technical Support Team. Date: February 2026

Butamirate Citrate Market Overview

The global market for this compound citrate is experiencing steady growth, primarily fueled by its established use as an antitussive (cough suppressant) and the exploration of its application in new therapeutic areas.

The table below summarizes the key market projections and segmentations:

Feature Analysis & Projections
Market Size (2025 Est.) Approx. $150 million (Baseline estimation) [1]
Projected Market Size (2033) $250 million - $1.1 billion (Varies by source and growth model) [1] [2]
Compound Annual Growth Rate (CAGR) Estimated 5% - 6% (2025-2033) [1] [2]
Key Market Drivers Rising prevalence of respiratory illnesses; growing geriatric population; exploration of new therapeutic areas like Inflammatory Bowel Disease (IBD) and oncology [1] [3] [2].

| Primary Segmentation by Type | Purity Above 98%: Dominates the market (~70-75% share) due to pharmaceutical-grade requirements [1] [2]. Purity Below 98%: Used in lower-cost formulations [1] [2]. | | Primary Segmentation by Application | Cough Medicine: The dominant application, constituting over 90% of current consumption [1] [2]. Inflammatory Bowel Disease (IBD) Medication: An emerging, niche application with growth potential [1] [4]. |

Competitive Landscape and Key Players

The this compound citrate market features a mix of established pharmaceutical companies and specialized chemical manufacturers. The landscape is moderately concentrated, with several key players holding significant production capacity [1].

The table below profiles the leading companies involved in the production and supply of this compound citrate:

Company Role / Focus
Farmak [1] [4] [2] A key global producer.
Malladi Drugs [1] [4] [2] A prominent manufacturer and supplier.
Olon [1] [4] [2] A significant player in the Active Pharmaceutical Ingredient (API) market.
Saitech Pharmaceuticals [4] [2] Supplier of this compound citrate.
Simson Pharma [1] [4] Supplier of this compound citrate.
Anant Pharmaceuticals [1] [4] Supplier of this compound citrate.
VIVAN Life Sciences [1] [4] Supplier of this compound citrate.
Moleculochem [1] [4] Supplier of this compound citrate.
Dideu [4] [2] Supplier of this compound citrate.
Gihi Chemicals [1] [4] Supplier of this compound citrate.

Industry Trends and Dynamics:

  • Innovation & M&A: Key manufacturers are focusing on research and development to improve formulations, such as controlled-release versions. The sector has witnessed moderate merger and acquisition activity as companies seek to expand capabilities and geographic reach [1] [2].
  • Challenges: The market faces challenges from stringent regulatory approvals, generic competition, and the presence of alternative cough suppressants like dextromethorphan and codeine [1] [2].

Performance and Experimental Data Comparison

Clinical Efficacy in Cough Suppression

A key randomized, placebo-controlled study directly compared the efficacy of this compound citrate and dextromethorphan using a capsaicin cough challenge model, which is a sensitive method to assess cough reflex sensitivity [5].

Experimental Protocol:

  • Design: Single-center, randomized, placebo-controlled, six-way crossover study [5].
  • Participants: 34 healthy adult volunteers [5].
  • Interventions: Single doses of dextromethorphan (30 mg), four different doses of this compound citrate syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg), and a placebo [5].
  • Primary Endpoint: Area under the curve (AUC) of log C5 (the concentration of capsaicin needed to induce 5 coughs) from pre-dose to 12 hours post-dose [5].
  • Methodology: Capsaicin challenges were performed at baseline and multiple time points after dosing. Subjects inhaled single, vital capacity breaths of incremental capsaicin concentrations delivered via a nebulizer and dosimeter. Coughs were counted for 15 seconds after each challenge [5].

Results and Comparison:

  • Dextromethorphan demonstrated a statistically significant superiority over placebo in attenuating the capsaicin-induced cough reflex (P=0.01) [5].
  • This compound Citrate, across all doses tested, failed to show a significant antitussive effect compared to placebo in this model. The maximum attenuation was observed at the 45 mg dose [5].
  • The study authors noted that the lack of efficacy for this compound could be due to formulation issues at higher doses [5].

This trial's workflow can be visualized as follows:

Start Study Population: Healthy Volunteers Screening Screening & Capsaicin Challenge Test Start->Screening Randomize Randomization Screening->Randomize GroupA Dextromethorphan 30mg Randomize->GroupA GroupB This compound Citrate (4 different doses) Randomize->GroupB GroupC Placebo Randomize->GroupC Capsaicin Capsaicin Cough Challenges at 2, 4, 6, 8, 12, 24h GroupA->Capsaicin GroupB->Capsaicin GroupC->Capsaicin Endpoint Primary Endpoint: AUC of log C5 (0-12h) Capsaicin->Endpoint Result1 Result: Significant effect vs. Placebo Endpoint->Result1 Result2 Result: No significant effect vs. Placebo Endpoint->Result2

Emerging Application: Anti-Cancer Effects

Recent drug repurposing research has revealed a novel and promising potential for this compound citrate in oncology, specifically for treating glioblastoma (GBM), an aggressive brain tumor [3].

Experimental Protocol:

  • Screening: A high-throughput screen of ~2,261 FDA-approved compounds was performed using tumorsphere formation assays in glioblastoma cell lines (LN229, U87MG, T98G) with high and low expression of a GTPase called RRAD [3].
  • Mechanism Investigation: The anti-proliferative effect was confirmed through dose-response experiments. Downstream analysis included:
    • STAT3-luciferase reporter assays to measure STAT3 transcriptional activity.
    • qRT-PCR to measure expression of STAT3 target genes (e.g., Cyclin D1, Survivin).
    • Western Blot to analyze phosphorylation levels of key signaling proteins (p-EGFR, p-AKT, p-STAT3).
    • Proximity Ligation Assay (PLA) to visualize protein-protein interactions in situ.
    • Molecular Docking Simulations to predict direct binding between the drug and the RRAD protein.
  • In Vivo Validation: Intraperitoneal administration of this compound citrate and its analogue oxelaidin was tested in a glioblastoma xenograft mouse model [3].

Results and Implication:

  • This compound citrate and oxelaidin significantly inhibited the growth of RRAD-expressing glioblastoma cells but not RRAD-negative cells, indicating a targeted mechanism [3].
  • The mechanism involves suppression of the EGFR/STAT3 signaling pathway, leading to down-regulation of cyclin D1 and survivin, which are crucial for cancer cell survival and proliferation [3].
  • Treatment with these compounds markedly suppressed tumor growth in the mouse model without significant adverse effects [3].
  • This positions this compound citrate as a novel RRAD-targeting therapeutic candidate for glioblastoma, a area with high unmet medical need [3].

The signaling pathway investigated in this research is summarized below:

EGF EGF Stimulus EGFR EGFR EGF->EGFR RRAD RRAD GTPase EGFR->RRAD Downstream Downstream Signaling (AKT, ERK) RRAD->Downstream This compound This compound/Oxelaidin This compound->RRAD Binds to STAT3 STAT3 (Transcription Factor) Downstream->STAT3 Nucleus Nucleus STAT3->Nucleus Nuclear Translocation TargetGenes Target Gene Expression (Cyclin D1, Survivin) Nucleus->TargetGenes

Conclusion for R&D Professionals

The this compound citrate landscape presents a dual narrative:

  • In its traditional domain of cough suppression, its clinical efficacy against standard challenges appears less robust than dextromethorphan based on a key study, though formulation may play a role [5].
  • In drug repurposing, it has emerged as a highly promising candidate for glioblastoma treatment, with a well-defined mechanism of action targeting the RRAD/EGFR/STAT3 axis [3]. This represents a significant potential for market expansion and warrants further clinical investigation.

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

307.21474379 Da

Monoisotopic Mass

307.21474379 Da

Heavy Atom Count

22

UNII

M75MZG2236

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05D - Cough suppressants, excl. combinations with expectorants
R05DB - Other cough suppressants
R05DB13 - Butamirate

Other CAS

18109-80-3

Wikipedia

Butamirate

Dates

Last modified: 08-15-2023
AIFA Product Information: Froben Dry Cough (butamirate citrate) for oral use

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